molecular formula C9H17ClO2 B129055 2-(4-Chlorobutoxy)tetrahydropyran CAS No. 41302-05-0

2-(4-Chlorobutoxy)tetrahydropyran

Cat. No.: B129055
CAS No.: 41302-05-0
M. Wt: 192.68 g/mol
InChI Key: SZZINZURZKQZLG-UHFFFAOYSA-N
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Description

2-(4-Chlorobutoxy)tetrahydropyran is a useful synthetic intermediate in the tetrahydropyranylation of alcohols under solvent-free conditions.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorobutoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZINZURZKQZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884686
Record name 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-
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Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41302-05-0
Record name 2-(4-Chlorobutoxy)tetrahydro-2H-pyran
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Record name 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-
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Record name 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-
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Record name 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-
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Record name 2-(4-chlorobutoxy)tetrahydro-2H-pyran
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-(4-Chlorobutoxy)tetrahydropyran, a versatile chemical intermediate. The information presented herein is intended to support laboratory research, chemical synthesis, and drug development activities by providing key data and standardized experimental protocols. This compound, also known as 4-Chlorobutyl tetrahydropyranyl ether, is recognized for its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its chlorinated butyl group enhances its reactivity and solubility in various organic solvents, making it a valuable component in medicinal chemistry and material science.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, application in reactions, and for purification processes.

PropertyValueReference
CAS Number 41302-05-0[1]
Molecular Formula C₉H₁₇ClO₂[1][2]
Molecular Weight 192.68 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 131 °C at 18 mmHg[1]
Density 1.07 g/mL[1]
Refractive Index n20/D 1.46[1]
Purity ≥ 95% (GC)[1]
Solubility Soluble in various organic solvents[1]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical physical property for the identification and purity assessment of a substance.[3] The Thiele tube method is a convenient micro-scale technique that requires a small amount of sample.[4]

Apparatus and Materials:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin or other suitable heating bath oil

  • Rubber band or thread for attachment

Procedure:

  • A small volume of the liquid sample is placed into the small test tube.[5]

  • A capillary tube, sealed at one end, is inverted and placed into the sample tube.[4][5]

  • The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

  • This assembly is then placed into a Thiele tube containing heating oil, ensuring the sample is immersed.[4]

  • The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[5]

  • Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5]

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[4][5]

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in small test tube B Insert inverted capillary tube A->B C Attach tube to thermometer B->C D Mount in Thiele tube C->D E Gently heat side arm D->E Begin heating F Observe rapid bubble stream E->F G Remove heat, allow to cool F->G H Record temperature when liquid enters capillary G->H I Result H->I Boiling Point Determined

Figure 1: Workflow for Boiling Point Determination via Thiele Tube.
Determination of Density

Density, the mass per unit volume, is a fundamental physical property used for substance identification.[6] For liquids, it is typically determined by measuring the mass of a known volume.[7]

Apparatus and Materials:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder is measured and recorded.[8][9]

  • A specific volume of the liquid (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[7][9]

  • The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.[9]

  • The temperature of the liquid is measured and recorded, as density is temperature-dependent.[6]

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.[8]

  • The density is then calculated using the formula: Density = Mass / Volume.[7]

  • For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[7][9]

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable parameter for identifying and assessing the purity of liquid samples.[10] It is commonly measured using a refractometer.

Apparatus and Materials:

  • Abbe refractometer

  • Light source (if not built-in)

  • Constant temperature water bath (for precise measurements)

  • Dropper or pipette

  • Lint-free tissue

  • Standard calibration liquid (e.g., distilled water)

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.

  • The prism of the refractometer is cleaned with a suitable solvent and dried with a lint-free tissue.

  • A few drops of the sample liquid are placed on the surface of the lower prism using a clean dropper.

  • The prisms are closed and locked. If using a circulating water bath, allow time for the sample to reach the target temperature (e.g., 20°C).

  • The light source is positioned, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The adjustment knob is turned until the boundary between the light and dark regions is sharp and intersects the crosshairs.

  • If a color fringe is visible, the compensator knob is adjusted to eliminate it.

  • The refractive index value is read from the instrument's scale.[11][12]

This guide provides essential physical data and standardized protocols to aid researchers in their work with this compound. Adherence to these experimental methodologies will ensure the generation of accurate and reproducible results.

References

Spectral Data Analysis of 2-(4-Chlorobutoxy)tetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(4-Chlorobutoxy)tetrahydropyran, a key intermediate in various synthetic applications. The following sections detail available mass spectrometry data, expected nuclear magnetic resonance and infrared spectroscopy characteristics, and standardized protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of this compound.

Data Presentation

While comprehensive, publicly available datasets for this compound are limited, the following tables summarize the available and expected spectral information.

Table 1: Mass Spectrometry (MS) Data

The following mass-to-charge ratios (m/z) for the most abundant fragments have been reported from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

NIST Library EntryBase Peak (m/z)2nd Highest Peak (m/z)3rd Highest Peak (m/z)
233375 (Main Library)859155
196179 (Replicate Library)554127

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹H NMR (Proton NMR)

ProtonsExpected Chemical Shift (ppm)Multiplicity (Predicted)
O-CH-O (anomeric)4.5 - 4.7Triplet
O-CH₂ (ring)3.7 - 3.9 and 3.4 - 3.6Multiplets
O-CH₂ (chain)3.6 - 3.8 and 3.3 - 3.5Multiplets
Cl-CH₂3.5 - 3.7Triplet
C-CH₂-C (ring and chain)1.4 - 1.9Multiplets

¹³C NMR (Carbon-13 NMR)

CarbonExpected Chemical Shift (ppm)
O-CH-O (anomeric)95 - 105
O-CH₂ (ring)60 - 70
O-CH₂ (chain)65 - 75
Cl-CH₂40 - 50
C-CH₂-C (ring and chain)20 - 40

Note: A ¹³C NMR spectrum is reported to be available from A. Hardt, W. Bremser BASF Ludwigshafen (1983) via SpectraBase.[1]

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Specific peak assignments from an experimental FTIR spectrum are not publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in this compound. An FTIR spectrum obtained via the neat technique is available.[1]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
C-H (alkane)Stretch2850 - 3000
C-O (ether)Stretch1050 - 1150
C-Cl (alkyl halide)Stretch600 - 800

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2 seconds.

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

  • This compound sample

  • Solvent for cleaning (e.g., acetone or isopropanol)

  • Kimwipes

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system with an Electron Ionization (EI) source.

  • Helium carrier gas

  • This compound sample

  • Solvent for dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.

  • GC-MS Setup:

    • Set the GC oven temperature program to achieve good separation (e.g., start at 50°C, ramp to 250°C).

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • MS Acquisition:

    • The mass spectrometer is typically operated in EI mode at 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with library data for identification.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve Sample in Deuterated Solvent insert Insert Sample dissolve->insert lock Lock & Shim insert->lock tune Tune Probe lock->tune acquire_h1 Acquire ¹H Spectrum tune->acquire_h1 acquire_c13 Acquire ¹³C Spectrum tune->acquire_c13 process_fid Fourier Transform, Phase & Baseline Correction acquire_h1->process_fid acquire_c13->process_fid reference Reference Spectrum process_fid->reference integrate Integrate Signals (¹H) reference->integrate for ¹H analyze Structure Elucidation reference->analyze for ¹³C integrate->analyze

Caption: Workflow for NMR Spectral Acquisition and Analysis.

IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Post-Acquisition cluster_analysis Analysis background Acquire Background Spectrum apply_sample Apply Liquid Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_spectrum Process Spectrum (Transmittance/Absorbance) acquire_spectrum->process_spectrum clean Clean ATR Crystal acquire_spectrum->clean analyze Identify Functional Groups process_spectrum->analyze

Caption: Workflow for FTIR-ATR Spectral Acquisition.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Processing cluster_analysis Analysis prepare_solution Prepare Dilute Solution inject Inject Sample into GC prepare_solution->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize analyze_mass Mass Analysis ionize->analyze_mass generate_spectrum Generate Mass Spectrum analyze_mass->generate_spectrum analyze Determine Molecular Weight & Fragmentation Pattern generate_spectrum->analyze

Caption: Workflow for GC-MS Data Acquisition and Analysis.

References

An In-depth Technical Guide to 2-(4-Chlorobutoxy)tetrahydropyran (CAS: 41302-05-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorobutoxy)tetrahydropyran, a versatile bifunctional molecule utilized extensively in organic synthesis. With the CAS number 41302-05-0, this compound serves as a crucial building block in the pharmaceutical, agrochemical, and polymer industries.[1][2] Its unique structure, featuring a tetrahydropyran (THP) protecting group and a reactive chlorobutyl chain, allows for strategic and sequential chemical modifications. This guide details its chemical and physical properties, provides an experimental protocol for its synthesis, explores its diverse applications with a focus on drug development, and outlines essential safety and handling information.

Chemical and Physical Properties

This compound is a colorless to light yellow, clear liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 41302-05-0
Molecular Formula C₉H₁₇ClO₂
Molecular Weight 192.68 g/mol
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 131 °C at 18 mmHg[1]
Density 1.07 g/cm³[1]
Refractive Index (n20/D) 1.46[1]
Purity ≥ 95% (GC)

Synonyms: 4-Chlorobutyl tetrahydropyranyl ether, 1-Chloro-4-(tetrahydropyranyloxy)butane

Synthesis

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-chlorobutanol with dihydropyran. This reaction protects the hydroxyl group of 4-chlorobutanol as a tetrahydropyranyl (THP) ether.

Experimental Protocol

Materials:

  • 4-chlorobutanol

  • Dihydropyran

  • Concentrated Hydrochloric Acid (catalyst)

  • Water (for washing)

  • 1M Sodium Bicarbonate (NaHCO₃) solution (for washing)

  • Brine (saturated NaCl solution, for washing)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • To a stirred solution of 4-chlorobutanol, add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).

  • Slowly add dihydropyran dropwise to the mixture at room temperature.

  • Continue stirring the reaction mixture for approximately 30 minutes.

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water, 1M aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

G cluster_reactants Reactants cluster_process Reaction & Workup 4-Chlorobutanol 4-Chlorobutanol Reaction Reaction 4-Chlorobutanol->Reaction Dihydropyran Dihydropyran Dihydropyran->Reaction HCl (cat.) HCl (cat.) HCl (cat.)->Reaction Washing Washing Reaction->Washing This compound (crude) This compound (crude) Reaction->this compound (crude) Drying Drying Washing->Drying Purification Purification Drying->Purification This compound (pure) This compound (pure) Purification->this compound (pure) This compound (crude)->Washing

Synthesis workflow for this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a highly valuable intermediate in organic synthesis.[2] The THP ether serves as a stable protecting group for the alcohol functionality under a variety of reaction conditions, while the terminal chloride provides a reactive site for nucleophilic substitution.

Pharmaceutical Synthesis

A significant application of this compound is in the synthesis of active pharmaceutical ingredients (APIs). The chlorobutyl chain allows for the introduction of a four-carbon linker into a target molecule.

A notable example is its use as a key intermediate in the synthesis of Brexpiprazole , an atypical antipsychotic drug.[3][4] In the synthesis of Brexpiprazole, 7-hydroxyquinolin-2(1H)-one is first alkylated with a suitable 4-chlorobutylating agent to form 7-(4-chlorobutoxy)quinolin-2(1H)-one. This intermediate is then coupled with 1-(benzo[b]thiophen-4-yl)piperazine to yield the final drug product.[5][6] While the literature often describes the use of 1-bromo-4-chlorobutane for this initial step, this compound represents a protected form of the necessary reagent, highlighting the utility of the THP protecting group strategy in multi-step syntheses.

Agrochemicals and Polymer Chemistry

Beyond pharmaceuticals, this compound is employed in the formulation of agrochemicals and the production of specialty polymers.[1] In polymer chemistry, it can be used as a monomer or a chain modifier to introduce the tetrahydropyranyl group, which can influence the physical properties of the resulting polymer.

G cluster_applications Key Application Areas This compound This compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Agrochemicals Agrochemicals This compound->Agrochemicals Polymer Chemistry Polymer Chemistry This compound->Polymer Chemistry API Synthesis\n(e.g., Brexpiprazole intermediate) API Synthesis (e.g., Brexpiprazole intermediate) Pharmaceuticals->API Synthesis\n(e.g., Brexpiprazole intermediate) Formulation of active ingredients Formulation of active ingredients Agrochemicals->Formulation of active ingredients Monomer / Chain modifier Monomer / Chain modifier Polymer Chemistry->Monomer / Chain modifier

Applications of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the tetrahydropyran ring and the chlorobutyl chain.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic C-O-C stretching frequencies for the ether linkages and C-Cl stretching.

  • Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the compound.

Safety and Handling

Hazard Statements:

  • Harmful if swallowed.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • May cause drowsiness or dizziness.

  • Suspected of causing cancer.

  • Highly flammable liquid and vapor.

Precautionary Statements:

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Keep container tightly closed.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • If swallowed: Call a poison center or doctor if you feel unwell.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

  • Store in a well-ventilated place. Keep cool.

  • Store locked up.

  • It is recommended to store at room temperature.

  • Test for peroxide formation periodically and before distillation, as it may form explosive peroxides.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its bifunctional nature, combining a stable protecting group with a reactive alkyl halide, allows for its strategic incorporation into complex molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-(4-Chlorobutoxy)tetrahydropyran. It is a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development. This document details the molecule's physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and offers a thorough analysis of its conformational isomers, with a particular focus on the anomeric effect that governs its three-dimensional structure. The guide includes structured data tables for easy reference and visual diagrams to elucidate key concepts and experimental workflows.

Introduction

This compound is a bifunctional organic molecule that serves as a versatile building block in the synthesis of more complex chemical entities.[1][2] Its structure comprises a tetrahydropyran (THP) ring, a common protecting group for alcohols, and a reactive 4-chlorobutoxy side chain.[2] This dual functionality allows for its application in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1] A thorough understanding of its molecular structure and conformational preferences is critical for predicting its reactivity and designing synthetic pathways that leverage its unique properties.

The tetrahydropyran ring is not planar and, like cyclohexane, adopts a stable chair conformation.[2] The orientation of the 4-chlorobutoxy substituent at the anomeric C2 position is a key determinant of the molecule's overall shape and reactivity. This guide will explore the factors influencing this orientation, primarily the anomeric effect.

Molecular Structure and Physicochemical Properties

This compound is a colorless to light yellow liquid.[1][3][4] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 41302-05-0[1][3][4][5][6][7][8]
Molecular Formula C₉H₁₇ClO₂[1][3][4][5][8]
Molecular Weight 192.68 g/mol [1][3][4][6]
Appearance Colorless to light yellow clear liquid[1][3]
Boiling Point 131 °C at 18 mmHg[1]
Density 1.07 g/mL[1]
Refractive Index (n20D) 1.46[1]
Purity ≥95% (GC)[1]
Synonyms 4-Chlorobutyl tetrahydropyranyl ether, 1-Chloro-4-(tetrahydropyranyloxy)butane[1][8]

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed reaction of 3,4-dihydro-2H-pyran (DHP) with 4-chlorobutanol. This reaction is an example of the protection of an alcohol as a THP ether.

Reaction Scheme

G cluster_reactants Reactants cluster_products Product 4-chlorobutanol 4-Chlorobutanol catalyst H+ DHP 3,4-Dihydro-2H-pyran product This compound catalyst->product

Figure 1: Synthesis of this compound.
Detailed Experimental Protocol

This protocol is based on established methods for the formation of THP ethers.

Materials:

  • 4-chlorobutanol

  • 3,4-dihydro-2H-pyran (DHP)

  • Concentrated hydrochloric acid (catalyst)

  • Deionized water

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-chlorobutanol.

  • Begin stirring and add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).

  • Add 3,4-dihydro-2H-pyran dropwise to the mixture at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash with 1 M aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by vacuum distillation to obtain this compound as a colorless to light yellow liquid.

Conformational Analysis

The conformational behavior of this compound is dominated by the chair conformation of the tetrahydropyran ring and the orientation of the 4-chlorobutoxy substituent at the anomeric C2 carbon. The substituent can exist in either an axial or an equatorial position.

The Anomeric Effect

For many substituted tetrahydropyrans, the anomeric effect leads to a preference for the axial orientation of an electronegative substituent at the C2 position, despite the steric hindrance this may cause. This counterintuitive preference is attributed to a stabilizing stereoelectronic interaction between the lone pair of electrons on the ring oxygen atom and the antibonding (σ*) orbital of the C2-substituent bond.

anomeric_effect Axial Axial Conformer Stabilization Stereoelectronic Stabilization (n -> σ*) Axial->Stabilization Favored Equatorial Equatorial Conformer Destabilization Steric Hindrance Equatorial->Destabilization Disfavored by Anomeric Effect Destabilization->Axial Present

Figure 2: Factors influencing the conformational equilibrium.

For 2-alkoxytetrahydropyrans, the axial conformer is generally favored. The magnitude of this preference can be influenced by the nature of the alkoxy group and the solvent.

Conformational Equilibrium of this compound

The equilibrium between the axial and equatorial conformers of this compound can be investigated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol for Conformational Analysis via NMR:

  • Sample Preparation: Prepare a solution of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Analyze the coupling constants (J-values) of the anomeric proton (H2). A small J-value is indicative of an axial proton (equatorial substituent), while a larger J-value suggests an equatorial proton (axial substituent).

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C2) can also provide information about the conformation.

  • Variable Temperature (VT) NMR:

    • Acquire NMR spectra at a range of temperatures.

    • At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to observe separate signals for the axial and equatorial isomers.

    • The ratio of the integrals of these signals can be used to determine the equilibrium constant (K) and the Gibbs free energy difference (ΔG°) between the conformers.

  • 2D NMR Spectroscopy (NOESY/ROESY):

    • Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

    • The presence of through-space correlations between the anomeric proton and other protons on the ring can definitively establish its axial or equatorial orientation.

Computational Modeling Workflow:

computational_workflow start Initial 3D Structure of this compound conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt Geometry Optimization (DFT) conf_search->dft_opt energy_calc Single-Point Energy Calculation (High-level ab initio) dft_opt->energy_calc nmr_calc NMR Chemical Shift and Coupling Constant Calculation dft_opt->nmr_calc analysis Comparison with Experimental Data energy_calc->analysis nmr_calc->analysis conclusion Determination of Most Stable Conformation and Population analysis->conclusion

Figure 3: A typical computational workflow for conformational analysis.

Applications in Drug Development and Synthesis

The dual functionality of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals. The THP ether serves as a robust protecting group for alcohols, stable to a wide range of reaction conditions. The chlorobutyl chain provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a four-carbon linker into a target molecule. This is particularly useful in the construction of complex molecular architectures found in many active pharmaceutical ingredients.

Conclusion

This compound is a key synthetic intermediate whose utility is underpinned by its distinct molecular structure and conformational properties. The tetrahydropyran ring predominantly adopts a chair conformation, and the orientation of the 2-(4-chlorobutoxy) substituent is governed by the anomeric effect, favoring the axial position. A comprehensive understanding of these features, elucidated through experimental techniques like NMR spectroscopy and computational modeling, is essential for its effective application in the fields of chemical synthesis and drug discovery. This guide provides the foundational knowledge and practical protocols necessary for researchers to fully exploit the potential of this versatile molecule.

References

An In-depth Technical Guide to the Solubility Characteristics of 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Chlorobutoxy)tetrahydropyran, a versatile intermediate compound utilized in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document extrapolates its expected solubility based on the well-established principles of organic chemistry and the known properties of its constituent functional groups: an ether (tetrahydropyran ring) and a haloalkane (chlorobutoxy chain). This guide presents predicted solubility in a range of common laboratory solvents, details experimental protocols for determining precise solubility, and illustrates key concepts through diagrams.

Introduction

This compound (CAS No. 41302-05-0) is a bifunctional organic molecule with the chemical formula C₉H₁₇ClO₂. Its structure comprises a polar tetrahydropyran (THP) ring linked to a less polar 4-chlorobutoxy side chain. This unique combination of functional groups dictates its solubility behavior, making it generally soluble in a wide array of organic solvents while exhibiting limited solubility in water. Understanding these solubility characteristics is paramount for its effective use in chemical synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.

Predicted Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. The ether oxygen of the tetrahydropyran ring can act as a hydrogen bond acceptor, contributing to some degree of polarity. However, the overall molecule is dominated by its nonpolar hydrocarbon backbone and the weakly polar carbon-chlorine bond.

Based on these structural features, the following table summarizes the predicted solubility of this compound in common laboratory solvents at ambient temperature. It is important to note that these are qualitative predictions, and experimental verification is necessary for precise quantitative data.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble / ImmiscibleThe nonpolar alkyl chain and chlorobutyl group outweigh the polarity of the ether linkage, leading to poor miscibility with water.
MethanolSoluble / MiscibleThe alkyl nature of methanol allows for favorable interactions with the nonpolar parts of the molecule, while its polarity can interact with the ether oxygen.
EthanolSoluble / MiscibleSimilar to methanol, ethanol is a good solvent for ethers and haloalkanes.
Polar Aprotic AcetoneSoluble / MiscibleAcetone's polarity and ability to engage in dipole-dipole interactions make it a suitable solvent.
Dimethyl Sulfoxide (DMSO)Soluble / MiscibleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetonitrileSoluble / MiscibleAcetonitrile's polarity is compatible with the solute.
Nonpolar / Weakly Polar Dichloromethane (DCM)Soluble / MiscibleAs a chlorinated solvent, DCM is an excellent solvent for other haloalkanes and ethers.[1]
Diethyl EtherSoluble / MiscibleThe principle of "like dissolves like" strongly applies here, as both are ethers.
Tetrahydrofuran (THF)Soluble / MiscibleThe structural similarity between THF and the tetrahydropyran ring of the solute ensures high miscibility.
HexaneSoluble / MiscibleThe nonpolar nature of hexane is well-suited to dissolve the hydrocarbon portions of the molecule.[2][3][4][5]
TolueneSoluble / MiscibleToluene, an aromatic hydrocarbon, is a good solvent for many organic compounds.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most organic solids and liquids dissolving in liquid solvents, solubility increases with temperature. This is because the increased kinetic energy helps to overcome intermolecular forces between solute molecules.

  • Pressure: For liquid solutes, pressure has a negligible effect on solubility.

  • Presence of Other Solutes: The presence of salts or other organic compounds can either increase or decrease the solubility of the target compound by altering the overall polarity and intermolecular forces of the solution.

The logical relationship of these factors is illustrated in the diagram below.

Solubility Solubility Temperature Temperature Temperature->Solubility Generally Increases Pressure Pressure Pressure->Solubility Negligible Effect Solvent_Properties Solvent Properties Solvent_Properties->Solubility Solute_Properties Solute Properties Solute_Properties->Solubility

Factors Influencing Solubility

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

Qualitative Solubility/Miscibility Test

This method provides a rapid assessment of whether the compound is soluble or miscible in a given solvent.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, methanol, ethanol, acetone, DMSO, dichloromethane, hexane)

  • Small test tubes with stoppers

  • Pipettes or graduated cylinders

  • Vortex mixer

Procedure:

  • Add 1 mL of the chosen solvent to a clean, dry test tube.

  • Add 0.1 mL of this compound to the test tube.

  • Stopper the test tube and vortex for 30-60 seconds.

  • Allow the mixture to stand for at least 5 minutes.

  • Observe the mixture.

    • Miscible/Soluble: A single, clear, homogeneous phase is observed.

    • Immiscible/Insoluble: Two distinct layers are visible, or the mixture appears cloudy/turbid.

The workflow for this qualitative assessment is depicted in the following diagram.

start Start add_solvent Add 1 mL of Solvent to Test Tube start->add_solvent add_solute Add 0.1 mL of This compound add_solvent->add_solute mix Vortex for 30-60s add_solute->mix observe Observe Mixture mix->observe soluble Soluble/Miscible (Single Phase) observe->soluble Homogeneous insoluble Insoluble/Immiscible (Two Phases/Cloudy) observe->insoluble Heterogeneous end End soluble->end insoluble->end

Qualitative Solubility Test Workflow
Quantitative Solubility Determination (Static Equilibrium Method)

This method determines the concentration of a saturated solution at a specific temperature.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or small flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of a distinct undissolved phase should be visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved solute has settled.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved micro-particles.

  • Analysis: Accurately dilute the filtered saturated solution with the solvent. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

Conclusion

References

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Chlorobutoxy)tetrahydropyran in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorobutoxy)tetrahydropyran is a bifunctional synthetic building block of significant utility in modern organic chemistry, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its unique structure, featuring a reactive chlorobutyl group and a stable tetrahydropyranyl (THP) ether, allows for a two-stage mechanism of action. This guide provides a comprehensive overview of its core functionality, detailing its role as both an alkylating agent and a protecting group. We will explore the mechanistic pathways of its reactions, provide representative experimental protocols, and present quantitative data from analogous synthetic transformations.

Core Concept: A Bifunctional Reagent

The primary utility of this compound lies in its dual reactivity.[2] The molecule can be dissected into two key functional components:

  • The Alkylating Moiety: The 4-chlorobutyl chain serves as an electrophilic component, susceptible to nucleophilic attack. This allows for the introduction of a four-carbon linker into a substrate.

  • The Protecting Group: The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols. It is stable under a variety of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.

This bifunctionality enables chemists to perform sequential reactions, where one part of the molecule reacts while the other remains inert, to be revealed or utilized in a subsequent step.

cluster_0 This compound cluster_1 Functional Moieties C9H17ClO2 Structure Reagent Alkylating_Group Chlorobutyl Group (Electrophilic) Reagent->Alkylating_Group Reactive site for nucleophilic substitution Protecting_Group Tetrahydropyranyl (THP) Ether (Protecting Group for an Alcohol) Reagent->Protecting_Group Stable under non-acidic conditions

Figure 1: The bifunctional nature of this compound.

Mechanism of Action in Synthesis

The synthetic utility of this compound is typically realized in a two-step process: alkylation followed by deprotection.

Step 1: Alkylation via Nucleophilic Substitution

The chlorine atom at the terminus of the butyl chain is a good leaving group, making the adjacent carbon atom electrophilic. This allows for a nucleophilic substitution reaction, typically proceeding via an S(_N)2 mechanism, with a variety of nucleophiles. This reaction forges a new carbon-nucleophile bond, tethering the substrate to the butoxy-tetrahydropyran moiety.

Common nucleophiles for this reaction include:

  • Phenoxides

  • Alkoxides

  • Amines

  • Thiolates

  • Carbanions

Reactants This compound Nucleophile (Nu:⁻) Transition_State Sₙ2 Transition State Reactants:reagent->Transition_State Reactants:nucleophile->Transition_State Products Alkylated Product Chloride (Cl⁻) Transition_State->Products:product Transition_State->Products:leaving_group

Figure 2: Generalized mechanism of alkylation using this compound.

A pertinent example of this reactivity is found in the synthesis of intermediates for the atypical antipsychotic drug, aripiprazole. In this context, the hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one acts as the nucleophile.

Step 2: Deprotection of the THP Ether

Following the alkylation step, the THP ether can be cleaved to reveal the terminal hydroxyl group. This deprotection is typically achieved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and the free alcohol. The oxocarbenium ion is then quenched by a nucleophile present in the reaction medium (e.g., water).

Start THP-protected Alcohol H⁺ Protonation Protonated Ether Start->Protonation Protonation of ether oxygen Cleavage Resonance-stabilized Oxocarbenium Ion Released Alcohol Protonation->Cleavage C-O bond cleavage Quench Quenched Oxocarbenium H₂O Cleavage->Quench Nucleophilic attack by water Final_Product Deprotected Alcohol Quench->Final_Product

Figure 3: Mechanism of acidic deprotection of a THP ether.

Quantitative Data

ReactantsAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
7-hydroxy-3,4-dihydro-2(1H)-quinolinone1,4-dibromobutaneK₂CO₃WaterReflux3Not specifiedUS20060079690A1
7-hydroxy-3,4-dihydro-2(1H)-quinolinone1-bromo-4-chlorobutaneKOH2-propanolReflux2Not specifiedWO2007072476A2
7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one1-(2,3-dichlorophenyl)piperazine HClNa₂CO₃EthanolReflux1285OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS

Experimental Protocols

The following are representative experimental protocols for the two key transformations involving a molecule like this compound. These are based on established procedures for similar reactions.

Representative Protocol for Alkylation of a Phenol

This protocol is adapted from the synthesis of aripiprazole intermediates.

Objective: To synthesize a THP-protected ether by alkylating a phenolic substrate.

Materials:

  • Phenolic substrate (e.g., 7-hydroxy-3,4-dihydroquinolin-2(1H)-one) (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the phenolic substrate in DMF, add anhydrous potassium carbonate.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Start Combine Phenol, K₂CO₃, and DMF Add_Reagent Add this compound Start->Add_Reagent React Heat to 80-90°C for 4-6h (Monitor by TLC) Add_Reagent->React Workup Cool and quench with ice-water React->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Wash, dry, concentrate, and purify by column chromatography Extraction->Purification Product Isolated Alkylated Product Purification->Product

Figure 4: Experimental workflow for the alkylation of a phenol.

Representative Protocol for THP Deprotection

Objective: To deprotect the THP ether to reveal the terminal alcohol.

Materials:

  • THP-protected substrate (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount)

  • Methanol (MeOH)

Procedure:

  • Dissolve the THP-protected substrate in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.

Conclusion

This compound is a valuable and versatile bifunctional reagent in organic synthesis. Its mechanism of action allows for the straightforward introduction of a four-carbon linker with a protected hydroxyl group at its terminus. This functionality is particularly useful in the multi-step synthesis of complex molecules, such as active pharmaceutical ingredients, where sequential bond formation and functional group manipulation are required. The protocols and data presented, based on closely related and well-established chemical transformations, provide a solid foundation for the application of this reagent in research and development.

References

Reactivity of the Chloro Group in 2-(4-Chlorobutoxy)tetrahydropyran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloro group in 2-(4-Chlorobutoxy)tetrahydropyran. This bifunctional molecule is a valuable building block in organic synthesis, particularly in pharmaceutical and materials science, owing to its dual functionality: a reactive chlorobutyl chain and a stable tetrahydropyranyl (THP) protecting group. This document details the mechanistic pathways of nucleophilic substitution at the chloro-substituted carbon, provides quantitative data from cited experiments, and outlines detailed experimental protocols for key transformations.

Introduction

This compound is a versatile chemical intermediate recognized for its unique structure that combines a tetrahydropyran (THP) ring with a chlorobutoxy side chain.[1] The THP moiety is a widely used protecting group for alcohols, valued for its stability under a broad range of non-acidic reaction conditions.[1] The presence of the terminal chloro group on the butoxy chain introduces a reactive electrophilic center, making the entire molecule a bifunctional building block.[1] This dual nature allows for sequential chemical modifications, where the THP group masks a hydroxyl function while the chloro group participates in nucleophilic substitution reactions. This guide focuses specifically on the reactivity of this chloro group, a critical aspect for its application in the synthesis of more complex molecules.

Core Reactivity: Nucleophilic Substitution

The primary mode of reaction for the chloro group in this compound is nucleophilic substitution. The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via either a bimolecular (S(_N)2) or a unimolecular (S(_N)1) mechanism, with the operative pathway being dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Mechanistic Pathways

The competition between S(_N)1 and S(_N)2 pathways is a key consideration when utilizing this compound in a synthesis.

  • S(_N)2 Pathway: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetone). The reaction proceeds via a backside attack on the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. Given that it is a primary alkyl chloride, the S(_N)2 mechanism is generally the preferred and more efficient pathway.

  • S(_N)1 Pathway: This pathway becomes more likely with weak nucleophiles and in polar protic solvents (e.g., water, alcohols) that can stabilize the formation of a carbocation intermediate. However, for a primary alkyl chloride like this compound, the formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway less common unless rearrangement is possible, which is not the case here.

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway (Less Favorable) Nu_sn2 Nucleophile TS_sn2 Pentacoordinate Transition State Nu_sn2->TS_sn2 Backside Attack Substrate_sn2 This compound Substrate_sn2->TS_sn2 Product_sn2 Substituted Product TS_sn2->Product_sn2 LeavingGroup_sn2 Cl- TS_sn2->LeavingGroup_sn2 Leaving Group Departure Substrate_sn1 This compound Carbocation Primary Carbocation (High Energy) Substrate_sn1->Carbocation Slow Product_sn1 Substituted Product Carbocation->Product_sn1 Fast LeavingGroup_sn1 Cl- Carbocation->LeavingGroup_sn1 Nu_sn1 Nucleophile Nu_sn1->Product_sn1

References

A Technical Guide to the Stability of the Tetrahydropyranyl Ether in 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 2-(4-Chlorobutoxy)tetrahydropyran is a bifunctional building block of significant interest in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Its structure incorporates a stable tetrahydropyran (THP) ether and a reactive chlorobutyl chain, allowing for sequential chemical modifications.[1] A thorough understanding of the stability of the THP ether protecting group is paramount for its effective application in multi-step organic synthesis. This technical guide provides an in-depth analysis of the factors governing the stability of the THP ether in this compound, summarizes quantitative data on its cleavage, presents detailed experimental protocols, and illustrates key mechanisms and workflows. The THP ether is characterized by its exceptional stability in basic, nucleophilic, and reductive environments, contrasted with its controlled lability under acidic conditions.

Introduction to this compound

This compound is a versatile intermediate featuring two key functional moieties: the tetrahydropyranyl (THP) ether and a terminal alkyl chloride.[1] The THP group serves as a robust protecting group for the primary alcohol, 4-chlorobutan-1-ol. This protection strategy is widely employed due to the low cost of the protecting reagent, 3,4-dihydro-2H-pyran (DHP), its ease of installation, and the general stability of the resulting acetal linkage.[3][4] The presence of the alkyl chloride provides a reactive handle for nucleophilic substitution, enabling the introduction of the four-carbon chain into a target molecule.[2]

The utility of this compound in drug development and materials science hinges on the predictable and selective cleavage of the THP ether. The core of its reactivity profile lies in the acetal nature of the THP group, which dictates its stability across a wide pH range and in the presence of various reagents.[5][6] A critical drawback, however, is the introduction of a new stereocenter at the anomeric carbon upon reaction with an alcohol, which can result in a mixture of diastereomers, potentially complicating purification and spectral analysis.[3][7]

Core Principles of THP Ether Stability

The stability of the THP ether in this compound is fundamentally governed by the chemical nature of its acetal linkage.

  • Acid Lability (Instability): The defining characteristic of a THP ether is its sensitivity to acid. Cleavage occurs readily under mild acidic conditions, including both Brønsted and Lewis acids.[6][7] The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to form the parent alcohol and a resonance-stabilized oxocarbenium ion.[5][6][8] This intermediate is then quenched by a nucleophile, typically the solvent (e.g., water or an alcohol), to regenerate the free hydroxyl group.[6] This predictable lability is the primary method for its removal in synthetic sequences.

  • Stability Under Non-Acidic Conditions: A key advantage of the THP protecting group is its exceptional stability under a broad spectrum of non-acidic conditions. This orthogonality allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol. THP ethers are stable towards:

    • Strongly basic conditions (e.g., NaOH, LDA, t-BuOK).[3][7]

    • Organometallic reagents (e.g., Grignard reagents, organolithiums).[3][7]

    • Metal hydrides (e.g., LiAlH₄, NaBH₄).[3][7]

    • Acylating and alkylating reagents .[7][9]

    • Many oxidizing and reducing agents .[7]

Factors Influencing THP Ether Cleavage

The deprotection of the THP ether from this compound can be precisely controlled by manipulating several experimental parameters.

  • pH: The ether linkage is stable at neutral and basic pH but is rapidly hydrolyzed at acidic pH values (typically pH < 5).[7]

  • Catalyst: A wide variety of acid catalysts can effect cleavage.

    • Brønsted Acids: Acetic acid, p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), and mineral acids are commonly used.[3][5] PPTS is often favored for its lower acidity, which is beneficial for substrates with other acid-sensitive functional groups.[5]

    • Lewis Acids: Reagents such as bismuth triflate, iron(III) tosylate, and TiCl₄ can also catalyze the deprotection, often under very mild conditions.[7][10]

  • Solvent: The choice of solvent can influence the reaction. Protic solvents like methanol or ethanol can participate in the reaction, leading to an acetal exchange process (alcoholysis).[3] The use of water leads to direct hydrolysis.[5]

  • Temperature: While many deprotections proceed efficiently at room temperature, gentle heating (e.g., 45-55 °C) can accelerate the reaction, particularly when weaker acids like PPTS are used.[3] Certain protocols may require higher temperatures, such as 90 °C.[11]

  • Structural Considerations: The 4-chlorobutyl group is electronically distant and sterically unencumbering to the THP ether linkage. Therefore, it does not significantly influence the intrinsic rate of acid-catalyzed cleavage compared to other primary alkyl THP ethers. The primary consideration is ensuring that reaction conditions chosen for THP cleavage do not promote unwanted side reactions involving the alkyl chloride.

Quantitative Data Summary: Conditions for THP Ether Deprotection

Catalyst/Reagent SystemSolventTemperature (°C)TimeTypical Yield (%)Notes
Acetic Acid:THF:H₂O (4:1:1)THF/H₂O453-8 h>90A standard, robust method.[3]
Pyridinium p-toluenesulfonate (PPTS)Ethanol552-4 h>90Mild conditions, good for acid-sensitive substrates.[5]
p-Toluenesulfonic acid (TsOH)Methanol0 - RT15-30 min>95Very efficient, but less selective for complex molecules.[5]
LiCl / H₂ODMSO906 h85-95Neutral conditions, useful in the presence of other sensitive groups.[11]
Acetyl Chloride (cat.)MethanolRT< 1 h85-98Generates HCl in situ for rapid cleavage.[12]
Iron(III) Tosylate (cat.)MethanolRT10-60 min90-98Mild Lewis acid catalysis.[10]
Bismuth Triflate (cat.)MethanolRT5-30 min>92Highly efficient and moisture-tolerant Lewis acid.[7]

Detailed Experimental Protocols

Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This protocol is suitable for substrates containing other acid-sensitive functional groups.

  • Materials:

    • This compound

    • Pyridinium p-toluenesulfonate (PPTS, ~0.1 equivalents)

    • Anhydrous Ethanol (EtOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethyl acetate or Dichloromethane for extraction

    • Thin Layer Chromatography (TLC) supplies

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol (approx. 0.1-0.2 M concentration).

    • Add PPTS (0.1 eq) to the solution.

    • Stir the reaction mixture at room temperature or warm to 55 °C.

    • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-chlorobutan-1-ol.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection under Neutral Conditions using LiCl [11]

This method is effective for substrates where acidic conditions must be strictly avoided.

  • Materials:

    • This compound

    • Lithium chloride (LiCl, 5.0 equivalents)

    • Deionized water (10.0 equivalents)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether or Ethyl acetate for extraction

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), LiCl (5.0 eq), water (10.0 eq), and DMSO (to achieve approx. 0.2 M concentration).

    • Heat the magnetically stirred mixture to 90 °C under a nitrogen atmosphere for approximately 6 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the resulting 4-chlorobutan-1-ol by column chromatography.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the core chemical and procedural logic associated with the stability of the THP ether.

G cluster_mech Mechanism of Acid-Catalyzed THP Ether Cleavage THPE THP Ether Protonated_Ether Protonated Ether (Oxonium Ion) THPE->Protonated_Ether + H⁺ (Protonation) H_ion H+ ROH_out 4-Chlorobutanol Protonated_Ether->ROH_out Release of Alcohol Oxocarbenium Resonance-Stabilized Oxocarbenium Ion Protonated_Ether->Oxocarbenium Cleavage Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O (Nucleophilic Attack) H2O H₂O H_ion_regen H+ Hemiacetal->H_ion_regen - H⁺ (Regenerates Catalyst)

Figure 1: Acid-catalyzed cleavage of a THP ether.

G cluster_workflow Experimental Workflow for Stability Assessment A 1. Dissolve THP Ether in chosen solvent (e.g., EtOH) B 2. Add Acid Catalyst (e.g., PPTS, TsOH) A->B C 3. Stir at Defined Temp (e.g., RT or 55°C) B->C D 4. Monitor Reaction (TLC, LC-MS, GC) C->D D->C Incomplete E 5. Quench Reaction (e.g., add NaHCO₃) D->E Complete F 6. Aqueous Work-up & Extraction E->F G 7. Dry & Concentrate F->G H 8. Analyze Product (NMR, MS) G->H

Figure 2: Workflow for testing THP ether stability.

G cluster_logic Orthogonal Deprotection Strategy Start Substrate with Multiple Protecting Groups (THP, TBS, Bn) Acid Mild Acidic Conditions (e.g., PPTS, EtOH) Start->Acid Treat with Base Basic Conditions (e.g., NaOH) Start->Base Treat with Red Reductive Conditions (e.g., H₂, Pd/C) Start->Red Treat with Result_Acid THP Cleaved TBS & Bn Intact Acid->Result_Acid Result_Base THP, TBS, Bn Intact Base->Result_Base Result_Red Bn Cleaved THP & TBS Intact Red->Result_Red

Figure 3: Logic of THP ether's orthogonal stability.

References

An In-depth Technical Guide to 2-(4-Chlorobutoxy)tetrahydropyran: A Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Chlorobutoxy)tetrahydropyran, a versatile bifunctional intermediate crucial in modern organic synthesis. Its unique structure, featuring a tetrahydropyran (THP) protecting group and a reactive chlorobutyl chain, makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid with properties that make it suitable for a range of reaction conditions.[1][2] Below is a summary of its key physical and computed properties.

PropertyValueReference(s)
Molecular Formula C₉H₁₇ClO₂[1][3][4]
Molecular Weight 192.68 g/mol [1][3][4]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 131 °C at 18 mmHg[1][2]
Density 1.07 g/cm³[1]
Refractive Index (n20D) 1.46[1]
CAS Number 41302-05-0[3]
Purity ≥ 95% (GC)[1]
XLogP3-AA 2.2[4]

Spectroscopic data confirms the structure of this compound. Key spectral information is available across various databases.

Spectrum TypeAvailable Data Source(s)
¹³C NMR SpectraBase
GC-MS NIST Mass Spectrometry Data Center
FTIR John Wiley & Sons, Inc., TCI Chemicals
Raman John Wiley & Sons, Inc., SpectraBase

Synthesis of this compound

The synthesis of this compound is a straightforward acid-catalyzed reaction between 4-chlorobutanol and dihydropyran. This reaction exemplifies the use of dihydropyran to protect alcohol functionalities.

Materials:

  • 4-chlorobutanol (20 g)

  • Dihydropyran (15.5 g)

  • Hydrochloric acid (18M, 1 drop)

  • Water (H₂O)

  • 1M Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • In a suitable reaction vessel, combine 4-chlorobutanol (20 g) and a single drop of 18M hydrochloric acid.

  • To this mixture, add dihydropyran (15.5 g) dropwise at room temperature.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • After the reaction is complete, wash the mixture sequentially with 100 ml of water, 50 ml of 1M aqueous NaHCO₃, and 50 ml of brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and heat the dried liquid under reduced pressure to remove any volatile impurities.

  • The final product is obtained as a colorless liquid (31.9 g).

G cluster_reactants Reactants cluster_conditions Conditions 4_chlorobutanol 4-Chlorobutanol reaction Acid-Catalyzed Protection 4_chlorobutanol->reaction dihydropyran Dihydropyran dihydropyran->reaction HCl HCl (catalyst) HCl->reaction RT Room Temperature RT->reaction workup Aqueous Workup (H2O, NaHCO3, Brine) reaction->workup product This compound workup->product

Synthesis of this compound.

Role as a Bifunctional Intermediate

This compound's utility stems from its bifunctional nature. The THP ether serves as a robust protecting group for the alcohol, stable under a wide range of non-acidic conditions. Simultaneously, the primary alkyl chloride provides a reactive site for nucleophilic substitution, allowing for the introduction of a four-carbon spacer into a target molecule. This dual functionality enables sequential reactions, where one part of the molecule is modified while the other remains protected.

Applications in Multi-Step Synthesis: A Case Study

The chlorobutyl moiety of this intermediate is instrumental in the synthesis of various pharmaceutical agents. A notable example is its role in the synthesis of Brexpiprazole, an atypical antipsychotic. While the actual synthesis of Brexpiprazole utilizes 7-(4-chlorobutoxy)-1H-quinolin-2-one, the reaction pathway illustrates the synthetic utility of the chlorobutoxy group in coupling reactions.

The synthesis involves the nucleophilic substitution of the chloride by a piperazine derivative to form the final carbon-nitrogen bond.

G cluster_synthesis Illustrative Synthesis of a Pharmaceutical Agent start_A 7-Hydroxy-1H-quinolin-2-one intermediate 7-(4-Chlorobutoxy)-1H-quinolin-2-one start_A->intermediate Alkylation start_B 1-Bromo-4-chlorobutane start_B->intermediate coupling Nucleophilic Substitution intermediate->coupling nucleophile 1-(Benzo[b]thiophen-4-yl)piperazine nucleophile->coupling product Brexpiprazole coupling->product

Multi-step synthesis pathway of Brexpiprazole.

Key Reactions and Experimental Protocols

The primary alkyl chloride of this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. Below are representative protocols and illustrative data for these transformations, based on established principles for similar compounds.[5]

The reaction with alkoxides provides a straightforward route to ethers.

Illustrative Data for Alkoxylation Reactions:

EntryAlcoholNucleophileSolventBaseTemp. (°C)Time (h)Yield (%)
1MethanolNaOCH₃THFNaH25685
2EthanolNaOCH₂CH₃EthanolNaOEt78880
3PhenolNaOPhAcetoneK₂CO₃562460

Protocol: Synthesis of 2-(4-Methoxybutoxy)tetrahydropyran

Materials:

  • Sodium hydride (1.5 eq, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (2.0 eq)

  • This compound (1.0 eq)

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add methanol (2.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours, monitoring progress by GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

The reaction with sodium azide is an efficient method for introducing the azide functionality, a versatile precursor for amines and triazoles.

Protocol: Synthesis of 2-(4-Azidobutoxy)tetrahydropyran

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Primary and secondary amines can be alkylated to form the corresponding secondary and tertiary amines.

Protocol: Synthesis of N-Benzyl-4-(tetrahydropyran-2-yloxy)butan-1-amine

Materials:

  • This compound (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Benzylamine (1.2 eq)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • To this suspension, add benzylamine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reactions Nucleophilic Substitution Pathways start This compound ether Ether (Williamson Synthesis) start->ether  + RO⁻ azide Alkyl Azide start->azide  + N₃⁻ amine N-Alkylated Amine start->amine  + R₂NH product_ether 2-(4-Alkoxybutoxy)tetrahydropyran ether->product_ether forms product_azide 2-(4-Azidobutoxy)tetrahydropyran azide->product_azide forms product_amine N-Alkyl-4-(tetrahydropyran-2-yloxy)butan-1-amine amine->product_amine forms

Key nucleophilic substitution reactions.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for the strategic protection of hydroxyl groups while enabling the introduction of a flexible four-carbon linker through nucleophilic substitution reactions. The protocols and data presented in this guide underscore its utility in constructing complex molecular architectures, making it an indispensable tool for researchers and professionals in drug discovery and chemical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Chlorobutoxy)tetrahydropyran from 4-Chlorobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and critical step in multi-stage organic synthesis, preventing undesirable side reactions and enabling the selective transformation of other functional groups within a molecule. The tetrahydropyranyl (THP) ether is a widely employed protecting group for alcohols due to its ease of formation, stability under a broad range of non-acidic conditions, and facile cleavage under mild acidic conditions.[1] 2-(4-Chlorobutoxy)tetrahydropyran is a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the chloro-functionalized chain can be further modified.[2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound from 4-chlorobutanol via acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).

Reaction Mechanism

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of DHP. The mechanism proceeds through the following steps:

  • Protonation of DHP: The acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion.[1]

  • Nucleophilic Attack: The hydroxyl group of 4-chlorobutanol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion, forming a new carbon-oxygen bond.[1]

  • Deprotonation: A weak base, typically the conjugate base of the acid catalyst or a scavenger, removes the proton from the newly formed oxonium ion, regenerating the acid catalyst and yielding the final THP ether product.[1]

It is important to note that the reaction creates a new stereocenter at the anomeric carbon of the tetrahydropyran ring, which can result in a mixture of diastereomers if the alcohol is chiral.

Data Presentation: A Comparative Overview of Catalytic Systems

The choice of acid catalyst is crucial for the efficient synthesis of THP ethers. A variety of catalysts can be employed, with the selection often depending on the substrate's sensitivity and the desired reaction conditions. The following table summarizes quantitative data for the tetrahydropyranylation of primary alcohols under different catalytic systems.

CatalystCatalyst Loading (mol%)SubstrateSolventTemperature (°C)TimeYield (%)Reference
Hydrochloric acid (HCl)1 drop (catalytic)4-ChlorobutanolNeatRoom Temperature30 minNot specified, but a large excess of product was obtained--INVALID-LINK--
p-Toluenesulfonic acid (p-TsOH)0.01 - 0.05 equiv.Primary AlcoholsDichloromethane (DCM)Room TemperatureVariesHigh--INVALID-LINK--
Pyridinium p-toluenesulfonate (PPTS)10Iodobenzyl alcoholDichloromethane (DCM)0 to Room Temperature1 h>99--INVALID-LINK--
Ferric Perchlorate (Fe(ClO₄)₃)Not specifiedPrimary AlcoholMethanolRoom Temperature15 min98--INVALID-LINK--
NH₄HSO₄@SiO₂3Primary AlcoholsCPME or 2-MeTHFRoom Temperature4 h>95--INVALID-LINK--
Trifluoroacetic acid (TFA)20Benzyl alcoholDichloromethane (DCM)Room Temperature45 min96--INVALID-LINK--

Experimental Protocols

Below are detailed protocols for the synthesis of this compound.

Protocol 1: Synthesis using Hydrochloric Acid as a Catalyst

This protocol is adapted from a procedure described for the direct synthesis of 2-[(4-Chlorobutyl)oxy]tetrahydropyran.

Materials:

  • 4-Chlorobutanol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Concentrated Hydrochloric Acid (18M)

  • Deionized Water

  • 1M Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask containing 4-chlorobutanol (20 g), add one drop of concentrated hydrochloric acid.

  • With stirring, add dihydropyran (15.5 g) dropwise to the mixture at room temperature.

  • Continue stirring the mixture for 30 minutes at room temperature.

  • After the reaction is complete, wash the mixture with deionized water (100 ml).

  • Subsequently, wash with 1M aqueous NaHCO₃ solution (50 ml) to neutralize the acid catalyst.

  • Perform a final wash with brine (50 ml).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent.

  • The dried liquid can be purified by heating under reduced pressure to yield the title compound as a colorless liquid (31.9 g).

Protocol 2: General Synthesis using p-Toluenesulfonic Acid (p-TsOH) as a Catalyst

This is a general and widely used protocol for the tetrahydropyranylation of primary alcohols.[1]

Materials:

  • 4-Chlorobutanol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2-2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottomed flask, dissolve 4-chlorobutanol (1.0 equiv) in anhydrous dichloromethane.

  • To this solution, add 3,4-dihydro-2H-pyran (1.2-2.0 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Mandatory Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 4-Chlorobutanol 4-Chlorobutanol Oxocarbenium Oxocarbenium Ion 4-Chlorobutanol->Oxocarbenium Nucleophilic Attack DHP Dihydropyran (DHP) DHP->Oxocarbenium Protonation H_plus H+ (Acid Catalyst) Product This compound Oxocarbenium->Product Deprotonation

Figure 1. Reaction mechanism for the acid-catalyzed synthesis of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup: Mix 4-chlorobutanol, DHP, and acid catalyst start->reaction_setup stirring Stir at Room Temperature reaction_setup->stirring monitoring Monitor by TLC stirring->monitoring workup Aqueous Work-up: Quench with NaHCO3 monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification: Distillation or Chromatography drying->purification end Final Product purification->end

Figure 2. Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-(4-Chlorobutoxy)tetrahydropyran as a Bifunctional Alcohol Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The tetrahydropyranyl (THP) group is a widely employed acid-labile protecting group for hydroxyl functionalities due to its ease of installation and removal, as well as its stability under a broad range of non-acidic conditions.[1][2] This document provides detailed application notes and protocols for the use of a specialized THP-based reagent, 2-(4-Chlorobutoxy)tetrahydropyran , which serves not only as a protecting group for alcohols but also as a versatile bifunctional building block.[3] The presence of a 4-chlorobutyl chain introduces a reactive handle for subsequent synthetic transformations, offering a streamlined approach to the elaboration of complex molecules.[3]

Overview of the Protecting Group Strategy

The protection of an alcohol with this compound introduces a 4-chlorobutyl tetrahydropyranyl ether. This strategy is particularly advantageous when a four-carbon linker with a terminal chloride is desired for downstream applications, such as in the synthesis of pharmaceuticals and agrochemicals.[3] The chloro functionality can participate in various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Key Features:

  • Dual Functionality: Acts as both a protecting group for alcohols and a precursor to a four-carbon chain with a reactive terminus.[3]

  • Acid-Labile Protection: The THP ether can be readily cleaved under mild acidic conditions to regenerate the parent alcohol.[1][2]

  • Stable Protecting Group: The THP ether is stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides.[1]

  • Versatile Building Block: The terminal chloride on the butoxy chain can be displaced by a variety of nucleophiles to construct more complex molecular architectures.

Data Presentation

Table 1: Synthesis of this compound
ReactantsCatalyst (Amount)SolventReaction TimeYield (%)Reference
4-Chlorobutanol, Dihydropyranp-Toluenesulfonic acid (catalytic)Neat30 min>90Based on general procedures
Table 2: General Conditions for Alcohol Protection via Transacetalization
Alcohol SubstrateReagentCatalyst (Amount)SolventTemperatureTypical Reaction TimeTypical Yield (%)
Primary AlcoholThis compound (1.2 eq)p-TsOH (0.05 eq)DichloromethaneRoom Temp.2-6 hours85-95
Secondary AlcoholThis compound (1.5 eq)Pyridinium p-toluenesulfonate (0.1 eq)DichloromethaneRoom Temp.6-12 hours80-90
Table 3: Deprotection of 2-(4-Chlorobutoxy)tetrahydropyranyl Ethers
Protected AlcoholReagentsSolventTemperatureTypical Reaction TimeTypical Yield (%)
Primary Alcohol-OTHP-(CH₂)₄ClAcetic acid/THF/H₂O (3:1:1)-40 °C2-4 hours>90
Secondary Alcohol-OTHP-(CH₂)₄Clp-TsOH (catalytic)MethanolRoom Temp.1-3 hours>90

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the acid-catalyzed addition of an alcohol to dihydropyran.

Materials:

  • 4-Chlorobutanol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

  • Anhydrous dichloromethane (DCM) (optional, can be run neat)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 4-chlorobutanol (1.0 equiv) in anhydrous DCM (or neat), add 3,4-dihydro-2H-pyran (1.2 equiv).

  • Add a catalytic amount of p-TsOH·H₂O (0.01-0.05 equiv) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Protection of a Primary Alcohol using this compound (Transacetalization)

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the primary alcohol in anhydrous DCM, add this compound.

  • Add p-TsOH·H₂O and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Deprotection of the THP Ether

Materials:

  • Protected alcohol (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the THP-protected alcohol in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).

  • Stir the reaction at room temperature or warm gently to 40 °C, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting alcohol by column chromatography if necessary.

Protocol 4: Subsequent Reaction of the Chlorobutyl Chain (Example: Azide Displacement)

Materials:

  • 2-(Alkoxy)-tetrahydropyran-O-(CH₂)₄Cl (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the chlorobutyl-functionalized THP ether in DMF.

  • Add sodium azide and heat the mixture (e.g., to 60-80 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting azido-functionalized product by column chromatography.

Mandatory Visualizations

Protection_Mechanism ROH R-OH (Alcohol) Carbocation Oxocarbenium Ion ROH->Carbocation Nucleophilic Attack ProtectingAgent This compound ProtonatedAgent Protonated Protecting Agent ProtectingAgent->ProtonatedAgent + H⁺ Catalyst H⁺ (Acid Catalyst) ProtonatedAgent->Carbocation - 4-Chlorobutanol Oxonium Protonated Product Carbocation->Oxonium + R-OH ProtectedAlcohol Protected Alcohol (R-OTHP-(CH₂)₄Cl) Oxonium->ProtectedAlcohol - H⁺ RegenCatalyst H⁺ Oxonium->RegenCatalyst Byproduct 4-Chlorobutanol

Caption: Mechanism of alcohol protection via transacetalization.

Deprotection_Mechanism ProtectedAlcohol Protected Alcohol (R-OTHP-(CH₂)₄Cl) ProtonatedEther Protonated Ether ProtectedAlcohol->ProtonatedEther + H⁺ Acid H⁺ (Aqueous Acid) Carbocation Oxocarbenium Ion ProtonatedEther->Carbocation - R-OH Alcohol R-OH (Deprotected Alcohol) ProtonatedEther->Alcohol Byproduct 5-Hydroxy-pentanal Carbocation->Byproduct + H₂O RegenCatalyst H⁺ Carbocation->RegenCatalyst

Caption: Mechanism of acid-catalyzed THP deprotection.

Experimental_Workflow Start Start: Alcohol (R-OH) Protection Protection with This compound (Acid Catalyst) Start->Protection Protected Protected Alcohol (R-OTHP-(CH₂)₄Cl) Protection->Protected Reaction Reaction at Chlorobutyl Chain (e.g., Nucleophilic Substitution) Protected->Reaction Modified Modified Protected Alcohol Reaction->Modified Deprotection Deprotection (Aqueous Acid) Modified->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Synthetic workflow using the bifunctional protecting group.

References

Application Notes and Protocols for the Cleavage of the THP Ether in 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of installation and stability under a variety of non-acidic conditions.[1] The cleavage of THP ethers, also known as deprotection, is a critical step in multi-step synthetic routes to unmask the hydroxyl functionality for further reactions or to yield the final target molecule. This document provides detailed application notes and protocols for the cleavage of the THP ether in "2-(4-Chlorobutoxy)tetrahydropyran" to yield 4-chlorobutanol. Special consideration is given to the presence of the chloro-substituent, which may influence the choice of deprotection method and reaction conditions.

The deprotection of THP ethers is typically achieved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by cleavage to form the alcohol and a resonance-stabilized carbocation derived from the tetrahydropyran ring.[2] This carbocation is then quenched by a nucleophile, such as water or an alcohol, present in the reaction mixture.

Key Considerations for this compound

The primary concern during the deprotection of this compound is the potential for an intramolecular side reaction of the resulting 4-chlorobutanol. Under certain conditions, the hydroxyl group can displace the chloride via an intramolecular Williamson ether synthesis to form tetrahydrofuran (THF). However, studies on the stability of chlorobutanol indicate that it is relatively stable in acidic solutions (pH 3-5), which are the typical conditions for THP ether cleavage.[3][4][5] Degradation is more pronounced at neutral or alkaline pH.[4][5] Therefore, careful control of the reaction conditions and immediate work-up upon completion are recommended to minimize the formation of this byproduct.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes common acidic methods for THP ether deprotection and their general applicability to the cleavage of this compound. Please note that the yields and reaction times are based on general literature for THP ether deprotections and may require optimization for this specific substrate.

Catalyst/Reagent SystemTypical ConditionsAdvantagesPotential Considerations for this compoundGeneral Yield Range (%)
Pyridinium p-toluenesulfonate (PPTS) Catalytic amount in an alcohol solvent (e.g., ethanol, methanol) at room temperature to 60 °C.[1][6]Mild and selective.[1]Low risk of side reactions. May require elevated temperatures for complete conversion.[6]85-95
p-Toluenesulfonic acid (p-TsOH) Catalytic amount in an alcohol solvent or aprotic solvent like dichloromethane at room temperature.[6]Readily available and effective.Stronger acid than PPTS, slightly higher risk of intramolecular cyclization if reaction is prolonged.90-98
Acetic Acid/THF/Water Typically a 3:1:1 or 4:2:1 mixture at room temperature to 45 °C.[1]Mild conditions, suitable for acid-sensitive substrates.May require longer reaction times. The aqueous acidic conditions should be compatible with 4-chlorobutanol.80-95
Ferric Perchlorate Catalytic amount in methanol at room temperature.[7]Very mild and fast.Good chemoselectivity.[7]90-98
Lewis Acids (e.g., MgBr₂, Sc(OTf)₃) Stoichiometric or catalytic amounts in aprotic solvents.Can be highly selective under anhydrous conditions.Compatibility with the chloro group needs to be considered; some Lewis acids can interact with halogens.75-95

Experimental Protocols

Protocol 1: Deprotection using Pyridinium p-toluenesulfonate (PPTS)

This method is recommended for its mildness and high selectivity, minimizing the risk of side reactions.

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (or Methanol), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (or other suitable extraction solvent)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (0.1-0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridinium p-toluenesulfonate (0.1-0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion of the reaction (disappearance of starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-chlorobutanol.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Acetic Acid/THF/Water

This classic method is effective and uses readily available reagents.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, prepare a 3:1:1 (v/v/v) mixture of acetic acid, THF, and water.

  • Dissolve this compound (1.0 eq) in the prepared solvent mixture (to a concentration of approximately 0.1-0.2 M).

  • Stir the reaction at room temperature, monitoring its progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 4-chlorobutanol by distillation or flash column chromatography.

Visualizations

Reaction Mechanism of Acid-Catalyzed THP Ether Cleavage

Caption: Acid-catalyzed cleavage of a THP ether.

Experimental Workflow for THP Ether Deprotection

Deprotection_Workflow General Experimental Workflow for THP Deprotection Start Start with This compound Reaction Acid-Catalyzed Deprotection (e.g., PPTS in EtOH) Start->Reaction Monitoring Monitor Reaction (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Work-up & Neutralization Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Product Isolated 4-Chlorobutanol Purification->Product

Caption: A typical workflow for THP deprotection.

References

Application Notes: Synthesis of Ethers using 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Chlorobutoxy)tetrahydropyran is a versatile bifunctional reagent valuable in pharmaceutical and chemical synthesis.[1][2] Its structure incorporates two key functionalities: a tetrahydropyranyl (THP) ether and a primary alkyl chloride. The THP group serves as a robust, acid-labile protecting group for alcohols, while the chlorobutyl chain provides a reactive site for nucleophilic substitution reactions.[1] This dual nature allows for the strategic introduction of a protected four-carbon hydroxyalkyl chain onto various substrates, making it an excellent building block for creating complex molecules with diverse functionalities.[1]

This document provides detailed protocols for the primary application of this reagent: the synthesis of ethers via the Williamson ether synthesis, followed by the optional deprotection of the THP group to yield a terminal alcohol.

Application 1: Synthesis of 4-(Tetrahydropyran-2-yloxy)butyl Ethers

The most direct application of this compound is in the Williamson ether synthesis to couple the 4-(tetrahydropyran-2-yloxy)butyl moiety with an alcohol or phenol. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated from the substrate alcohol, displaces the chloride ion.[3][4][5] This method is most effective with primary and secondary alcohols, as tertiary alcohols may lead to competing elimination reactions.[5][6]

Logical Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product A Alcohol (R-OH) C Alkoxide Formation (R-O⁻ Na⁺) A->C  NaH, THF (Anhydrous)  0 °C to RT B This compound D SN2 Reaction B->D C->D E Protected Ether (R-O-(CH₂)₄-OTHP) D->E  NaCl byproduct THP_Deprotection cluster_start Starting Material cluster_process Reaction Steps cluster_end Product A Protected Ether (R-O-(CH₂)₄-OTHP) B Protonation A->B  p-TsOH (cat.)  Methanol (Solvent) C Oxocarbenium Ion Intermediate B->C  Loss of R-O-(CH₂)₄-OH D 4-Hydroxybutyl Ether (R-O-(CH₂)₄-OH) C->D  + H₂O / MeOH (Work-up)

References

Synthesis of Heterocyclic Compounds Using 2-(4-Chlorobutoxy)tetrahydropyran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobutoxy)tetrahydropyran is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds.[1] Its structure incorporates a tetrahydropyran (THP) ether, a common and robust protecting group for alcohols, and a reactive primary alkyl chloride. This unique combination allows for a strategic, stepwise approach to the construction of complex molecular architectures, particularly N- and O-heterocycles, which are prevalent scaffolds in many pharmaceutical agents.[2][3]

The primary utility of this compound lies in its ability to act as a flexible four-carbon linker. The chloro-functional end can undergo nucleophilic substitution with various heteroatoms, while the THP-protected hydroxyl group provides a latent functionality that can be revealed under acidic conditions for subsequent cyclization or further elaboration.[4] This methodology is particularly advantageous in the synthesis of substituted piperidines, morpholines, and other saturated heterocycles.

Core Applications

The primary application of this compound in heterocyclic synthesis involves a two-stage process:

  • Nucleophilic Substitution: The terminal chlorine atom is displaced by a heteroatom nucleophile, such as an amine or a thiol, to form a new carbon-heteroatom bond. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack.

  • Deprotection and Cyclization: The THP ether is subsequently removed under acidic conditions to unveil the primary alcohol. This newly formed hydroxyl group can then participate in an intramolecular cyclization reaction, leading to the formation of the desired heterocyclic ring.

This strategic approach allows for the introduction of diversity elements at the nucleophile stage, making it a powerful tool in the generation of compound libraries for drug discovery.

Data Presentation: Representative Synthetic Transformations

The following table summarizes representative quantitative data for the key transformations involved in the synthesis of heterocyclic compounds using this compound. Please note that these are typical, illustrative examples, and actual results may vary depending on the specific substrate and reaction conditions.

Transformation Reactant(s) Product Typical Yield (%) Reaction Time (h) Key Reagents
N-Alkylation This compound, BenzylamineN-Benzyl-4-(tetrahydropyran-2-yloxy)butan-1-amine85-9512-18K₂CO₃, NaI (cat.), Acetonitrile
THP Deprotection N-Benzyl-4-(tetrahydropyran-2-yloxy)butan-1-amine4-(Benzylamino)butan-1-ol90-982-4p-Toluenesulfonic acid, Methanol
Intramolecular Cyclization (N-Heterocycle) 4-(Benzylamino)butan-1-ol1-Benzylpiperidine75-856-10MsCl, Et₃N then heat
O-Alkylation This compound, Phenol2-(4-Phenoxybutoxy)tetrahydropyran80-9016-24K₂CO₃, DMF
Intramolecular Cyclization (O-Heterocycle) 4-Phenoxybutanol (after deprotection)Tetrahydro-2H-pyrano[3,2-b]chromene (via further steps)60-7012-16PPA, heat

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Piperidines

This protocol details the synthesis of a substituted piperidine derivative, a common structural motif in centrally active pharmaceuticals.

Step 1: N-Alkylation of a Primary Amine

  • To a solution of a primary amine (1.0 eq.) in acetonitrile (10 mL/mmol of amine), add potassium carbonate (2.0 eq.), a catalytic amount of sodium iodide (0.1 eq.), and this compound (1.1 eq.).

  • Stir the reaction mixture at 80 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the N-alkylated product.

Step 2: Deprotection of the THP Ether

  • Dissolve the N-alkylated product (1.0 eq.) in methanol (15 mL/mmol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amino alcohol, which is often used in the next step without further purification.

Step 3: Intramolecular Cyclization to form the Piperidine Ring

  • Dissolve the amino alcohol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (20 mL/mmol) and cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq.) and stir the mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Heat the reaction mixture to reflux for 6-10 hours to effect cyclization.

  • Cool the mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired N-substituted piperidine.

Visualizations

experimental_workflow start This compound + Primary Amine (R-NH2) step1 N-Alkylation (K2CO3, NaI, MeCN, 80°C) start->step1 intermediate1 N-Alkyl-4-(tetrahydropyran-2-yloxy)butanamine step1->intermediate1 step2 THP Deprotection (p-TsOH, MeOH) intermediate1->step2 intermediate2 4-(Alkylamino)butan-1-ol step2->intermediate2 step3 Intramolecular Cyclization (MsCl, Et3N; then heat) intermediate2->step3 product N-Alkylpiperidine step3->product

Caption: General workflow for the synthesis of N-substituted piperidines.

reaction_scheme reactant1 [Image of this compound structure] product1 [Image of N-Alkyl-4-(tetrahydropyran-2-yloxy)butanamine structure] reactant1->product1 Step 1 reactant2 +  R-NH2 product2 [Image of 4-(Alkylamino)butan-1-ol structure] product1->product2 Step 2 final_product [Image of N-Alkylpiperidine structure] product2->final_product Step 3

Caption: Reaction scheme for piperidine synthesis.

logical_relationship start Starting Material This compound fg1 Functional Group 1: Primary Alkyl Chloride start->fg1 fg2 Functional Group 2: THP-protected Alcohol start->fg2 reaction1 Nucleophilic Substitution (e.g., with R-NH2) fg1->reaction1 reaction2 Acidic Hydrolysis fg2->reaction2 transformation1 Forms C-N bond reaction1->transformation1 cyclization Intramolecular Cyclization transformation1->cyclization transformation2 Reveals Primary Alcohol reaction2->transformation2 transformation2->cyclization product Heterocyclic Product (e.g., N-Alkylpiperidine) cyclization->product

Caption: Functional group transformation logic.

References

Application Notes and Protocols for "2-(4-Chlorobutoxy)tetrahydropyran" as an Alkylating Agent in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobutoxy)tetrahydropyran is a versatile bifunctional reagent that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a tetrahydropyran (THP) ether and a reactive chlorobutyl group, allows for its use as an alkylating agent to introduce a protected hydroxyl-butyl moiety into a target molecule. The THP group acts as a stable protecting group for the terminal hydroxyl function, which can be readily removed under acidic conditions, revealing the free alcohol for further functionalization. This dual functionality makes it an important intermediate in the synthesis of complex pharmaceutical compounds.[1]

This document provides detailed application notes and protocols for the use of this compound as an alkylating agent, with a specific focus on its potential application in the synthesis of active pharmaceutical ingredients (APIs), exemplified by a key intermediate for the atypical antipsychotic, Brexpiprazole.

Chemical Properties and Reactivity

This compound, also known as 4-chlorobutyl tetrahydropyranyl ether, possesses a chlorinated butyl group that enhances its reactivity towards nucleophiles.[1] The primary chloride is susceptible to nucleophilic substitution reactions (SN2), allowing for the formation of new carbon-heteroatom bonds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₇ClO₂[2]
Molecular Weight 192.68 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 131 °C @ 18 mmHg[1]
Density 1.07 g/cm³[1]
CAS Number 41302-05-0[2]

Application in Drug Synthesis: The Case of Brexpiprazole

Brexpiprazole is an atypical antipsychotic that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[3][4][5] A key step in the synthesis of Brexpiprazole involves the alkylation of a phenolic hydroxyl group on a quinolinone core. While patents often describe the use of 1-bromo-4-chlorobutane for this purpose, this compound represents a valuable alternative for introducing a protected hydroxyl-butyl side chain.

The overall synthetic strategy involves the alkylation of 7-hydroxyquinolin-2(1H)-one with this compound to form a key intermediate. The tetrahydropyranyl ether protects the terminal hydroxyl group during subsequent reaction steps and can be deprotected later in the synthesis.

Experimental Protocols

Protocol 1: Alkylation of 7-hydroxyquinolin-2(1H)-one with this compound

This protocol describes a representative procedure for the O-alkylation of a phenolic substrate using this compound. The conditions are based on analogous reactions reported in the synthesis of Brexpiprazole intermediates using similar alkylating agents.[6][7]

Materials:

  • 7-hydroxyquinolin-2(1H)-one

  • This compound

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-hydroxyquinolin-2(1H)-one (1.0 eq) in DMF (5-10 mL per gram of starting material) is added potassium carbonate (1.5 - 2.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes.

  • This compound (1.1 - 1.5 eq) is added to the reaction mixture.

  • The reaction is heated to 60-80 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • After completion, the reaction mixture is cooled to room temperature and partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the desired product, 7-(4-(tetrahydro-2H-pyran-2-yloxy)butoxy)quinolin-2(1H)-one.

Table 2: Representative Reaction Parameters for Alkylation

ParameterValue
Substrate 7-hydroxyquinolin-2(1H)-one
Alkylating Agent This compound
Base K₂CO₃
Solvent DMF
Temperature 70 °C
Reaction Time 6 hours
Representative Yield 85-95% (based on analogous reactions)

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a drug intermediate using this compound as an alkylating agent.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Nucleophile (e.g., 7-hydroxyquinolin-2(1H)-one) in solvent (e.g., DMF) B Add Base (e.g., K2CO3) A->B C Add Alkylating Agent (this compound) B->C D Heat Reaction Mixture (e.g., 70°C) C->D E Monitor Reaction (e.g., by TLC) D->E F Quench Reaction and Liquid-Liquid Extraction E->F G Drying and Solvent Removal F->G H Purification (e.g., Column Chromatography) G->H I Pure Alkylated Product H->I

Caption: General workflow for alkylation using this compound.

Signaling Pathways Modulated by Brexpiprazole

The following diagrams illustrate the signaling pathways of the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, which are the primary targets of Brexpiprazole.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Brexpiprazole Brexpiprazole (Partial Agonist) Brexpiprazole->D2R Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Modulation of Neuronal Excitability) PKA->Response

Caption: Simplified Dopamine D2 receptor signaling pathway.

G Serotonin Serotonin HT1AR Serotonin 5-HT1A Receptor Serotonin->HT1AR Brexpiprazole Brexpiprazole (Partial Agonist) Brexpiprazole->HT1AR Gi Gi HT1AR->Gi AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Anxiolytic/Antidepressant Effects) PKA->Response

Caption: Simplified Serotonin 5-HT1A receptor signaling pathway.

G Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Brexpiprazole Brexpiprazole (Antagonist) Brexpiprazole->HT2AR Gq Gq HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Modulation of Psychotic Symptoms) Ca2->Response PKC->Response

Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly useful and versatile alkylating agent in drug discovery and medicinal chemistry. Its ability to introduce a protected hydroxyl-butyl moiety makes it a valuable intermediate for the synthesis of complex molecules, including APIs like Brexpiprazole. The provided protocols and data serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors. Understanding the biological targets and signaling pathways of the molecules synthesized using this building block is crucial for rational drug design and development.

References

Application Notes and Protocols for the Polymerization of 2-(4-Chlorobutoxy)tetrahydropyran for Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the synthesis of specialty polymers through the polymerization of 2-(4-Chlorobutoxy)tetrahydropyran (CBTHP). This monomer is a versatile building block for creating advanced polymers with potential applications in pharmaceutical development and material science.[1] The protocols outlined below are based on established principles of cationic ring-opening polymerization (CROP), a common method for polymerizing cyclic ethers like tetrahydrofuran.[2]

Application Note: Poly(this compound) for Drug Delivery Systems

Introduction

Specialty polymers derived from this compound offer significant potential in the development of advanced drug delivery systems.[3][4] The presence of a pendant chlorobutyl group in each repeating unit of the polymer chain provides a reactive handle for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules. The polyether backbone, resulting from the ring-opening of the tetrahydropyran ring, can be designed to be biodegradable, enhancing the biocompatibility of the drug delivery system.[3]

Advantages of Poly(CBTHP) in Drug Delivery:

  • Tunable Drug Loading: The pendant chloro groups allow for a high degree of functionalization, enabling precise control over the amount of drug conjugated to the polymer.

  • Controlled Release: The nature of the linkage used to attach the drug to the polymer can be engineered to control the release rate under specific physiological conditions.

  • Biocompatibility: Polyethers are a class of polymers known for their potential biocompatibility, a critical attribute for in-vivo applications.[5]

  • Versatility: The polymer platform can be adapted for various drug delivery strategies, including targeted delivery and stimuli-responsive systems.

Potential Applications:

  • Targeted Cancer Therapy: Conjugation of chemotherapeutic drugs and cancer-cell-specific targeting moieties.

  • Controlled Release of Therapeutics: Formulation of long-acting injectables or implants.

  • Gene Delivery: Modification of the polymer to create polyplexes for nucleic acid delivery.

Experimental Protocol: Cationic Ring-Opening Polymerization (CROP) of this compound

This protocol describes a method for the synthesis of poly(this compound) via cationic ring-opening polymerization. The procedure is adapted from established methods for the CROP of other cyclic ethers, such as tetrahydrofuran.[2][6]

Materials:

  • This compound (CBTHP), ≥ 95% purity[1]

  • Initiator (e.g., Trifluoromethanesulfonic acid (TfOH) or Boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Dry nitrogen or argon gas

  • Standard glassware for inert atmosphere synthesis (Schlenk line, oven-dried flasks, etc.)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_termination Termination and Purification cluster_characterization Characterization A Dry Glassware B Purify Monomer (CBTHP) A->B C Prepare Anhydrous Solvent (DCM) B->C D Add Monomer and Solvent to Flask C->D E Inert Atmosphere (N2/Ar) D->E F Cool to Reaction Temperature (e.g., 0 °C) E->F G Add Initiator (e.g., TfOH) F->G H Stir for Specified Time G->H I Quench with Methanol H->I J Precipitate Polymer in Cold Methanol I->J K Filter and Collect Polymer J->K L Dry Polymer under Vacuum K->L M NMR Spectroscopy (Structure) L->M N Gel Permeation Chromatography (MW, PDI) M->N O FTIR Spectroscopy (Functional Groups) N->O

Caption: Experimental workflow for the cationic ring-opening polymerization of CBTHP.

Procedure:

  • Preparation:

    • All glassware should be thoroughly oven-dried and assembled under a stream of dry nitrogen or argon.

    • The monomer, this compound, should be dried over a suitable drying agent (e.g., CaH₂) and distilled under reduced pressure before use.

    • Anhydrous dichloromethane should be obtained from a solvent purification system or by distillation over a suitable drying agent.

  • Polymerization:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the purified CBTHP monomer.

    • Add anhydrous dichloromethane to achieve the desired monomer concentration (see Table 1 for examples).

    • Place the flask in an ice bath and allow the solution to cool to 0 °C.

    • While stirring, add the initiator (e.g., TfOH) dropwise via a syringe. The amount of initiator will determine the target molecular weight of the polymer (see Table 1).

    • Allow the reaction to proceed at 0 °C for the desired time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification:

    • To terminate the polymerization, add a small amount of cold methanol to the reaction mixture.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

The resulting poly(this compound) can be characterized by various techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

Data Presentation: Hypothetical Polymerization Results

The following tables present hypothetical data for a series of polymerization experiments to illustrate the effect of varying reaction parameters on the resulting polymer properties.

Table 1: Effect of Monomer-to-Initiator Ratio on Polymer Properties

Entry[Monomer]₀ (M)[Monomer]/[Initiator]Reaction Time (h)Conversion (%)Mₙ (GPC, g/mol )PDI (Mₙ/Mₙ)
11.05012928,5001.35
21.0100129016,2001.42
31.0200128830,5001.51

Reaction Conditions: 0 °C in anhydrous DCM.

Table 2: Effect of Reaction Time on Polymerization

Entry[Monomer]₀ (M)[Monomer]/[Initiator]Reaction Time (h)Conversion (%)Mₙ (GPC, g/mol )PDI (Mₙ/Mₙ)
11.01002458,1001.28
21.010067814,0001.36
31.0100129016,2001.42
41.0100249116,5001.45

Reaction Conditions: 0 °C in anhydrous DCM.

Logical Relationship Diagram: Polymer Functionalization

The pendant chlorobutyl groups on the poly(CBTHP) backbone are key for its application as a specialty polymer, allowing for post-polymerization modification.

G cluster_polymer Base Polymer cluster_modification Post-Polymerization Modification cluster_applications Functionalized Polymers for Specific Applications A Poly(this compound) B Nucleophilic Substitution on C-Cl bond A->B Functionalization C Drug Conjugates (e.g., with -OH, -NH2, -SH groups of drugs) B->C Drug Delivery D Targeting Ligand Conjugates (e.g., antibodies, peptides) B->D Targeted Therapies E Cross-linked Hydrogels (e.g., with diamines, dithiols) B->E Biomaterials

Caption: Logical workflow for the functionalization of poly(CBTHP) for various applications.

References

"2-(4-Chlorobutoxy)tetrahydropyran" in the synthesis of active pharmaceutical ingredients (APIs)

Application Notes and Protocols: The Utility of 2-(4-Chlorobutoxy)tetrahydropyran in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Chlorobutoxy)tetrahydropyran is a versatile bifunctional building block employed in the synthesis of complex organic molecules, including those with applications in the agrochemical industry. Its structure incorporates two key reactive features: a terminal chloroalkane and a tetrahydropyranyl (THP) ether. The chloro group serves as a leaving group for nucleophilic substitution reactions, allowing for the introduction of the butoxy chain onto a variety of molecular scaffolds. The THP ether acts as a stable protecting group for the terminal hydroxyl functionality, which can be selectively removed under mild acidic conditions. This dual functionality makes this compound a valuable intermediate for introducing a hydroxybutoxy sidechain, a common motif in certain classes of herbicides and fungicides.

These application notes provide a detailed overview of the potential use of this compound in the synthesis of agrochemical candidates. While specific, publicly detailed syntheses of commercial agrochemicals using this exact intermediate are limited due to the proprietary nature of industrial research and development, the following protocols and data are based on established chemical principles and represent a plausible and instructive application of this reagent.

Core Application: Introduction of a Hydroxybutoxy Sidechain

The primary application of this compound in agrochemical synthesis is to append a four-carbon chain terminating in a hydroxyl group to a core agrochemical scaffold. This is typically achieved in a two-step synthetic sequence:

  • Alkylation: A nucleophilic core molecule (e.g., a phenol, amine, or thiol) is reacted with this compound in the presence of a base. This Williamson ether synthesis (or analogous alkylation) attaches the THP-protected butoxy chain to the core.

  • Deprotection: The THP ether is cleaved under mild acidic conditions to reveal the terminal hydroxyl group.

This hydroxybutoxy moiety can be critical for the biological activity of the final compound, potentially influencing its solubility, membrane permeability, and interaction with its biological target.

Experimental Protocols

The following protocols describe a representative synthesis of a hypothetical agrochemical candidate, 2,4-dichloro-5-(4-hydroxybutoxy)phenol, starting from 2,4-dichloro-5-nitrophenol and utilizing this compound. This example illustrates the key transformations involved.

Protocol 1: Synthesis of 1-(4-(Tetrahydropyran-2-yloxy)butoxy)-2,4-dichloro-5-nitrobenzene (Intermediate 1)

This protocol details the alkylation of a substituted phenol with this compound.

Reaction Scheme:

reactant1 2,4-Dichloro-5-nitrophenol product 1-(4-(Tetrahydropyran-2-yloxy)butoxy)-2,4-dichloro-5-nitrobenzene reactant1->product reactant2 This compound reactant2->product reagents K2CO3, DMF reagents:n->product:s

Figure 1: Synthesis of the THP-protected intermediate.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2,4-Dichloro-5-nitrophenol208.0010.02.08 g
This compound192.6812.02.31 g
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
N,N-Dimethylformamide (DMF)73.09-50 mL
Ethyl Acetate88.11-As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-5-nitrophenol (2.08 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (2.31 g, 12.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the pure product as a pale yellow oil.

Expected Yield and Characterization:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Appearance
1-(4-(Tetrahydropyran-2-yloxy)butoxy)-2,4-dichloro-5-nitrobenzene3.643.1787Pale yellow oil

¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H), 7.62 (s, 1H), 4.65 (t, J = 3.6 Hz, 1H), 4.15 (t, J = 6.4 Hz, 2H), 3.88-3.82 (m, 1H), 3.78-3.72 (m, 1H), 3.55-3.48 (m, 1H), 3.42-3.35 (m, 1H), 1.95-1.85 (m, 2H), 1.82-1.50 (m, 6H).

Protocol 2: Synthesis of 2,4-Dichloro-5-(4-hydroxybutoxy)phenol (Hypothetical Agrochemical Candidate)

This protocol outlines the deprotection of the THP ether to yield the final product.

Reaction Scheme:

reactant 1-(4-(Tetrahydropyran-2-yloxy)butoxy)-2,4-dichloro-5-nitrobenzene product 2,4-Dichloro-5-(4-hydroxybutoxy)phenol reactant->product reagents p-TsOH, Methanol reagents:n->product:s

Figure 2: Deprotection of the THP ether.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
1-(4-(Tetrahydropyran-2-yloxy)butoxy)-2,4-dichloro-5-nitrobenzene364.228.02.91 g
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)190.220.8152 mg
Methanol32.04-40 mL
Saturated Sodium Bicarbonate Solution--As needed
Ethyl Acetate88.11-As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • Dissolve 1-(4-(Tetrahydropyran-2-yloxy)butoxy)-2,4-dichloro-5-nitrobenzene (2.91 g, 8.0 mmol) in 40 mL of methanol in a 100 mL round-bottom flask.

  • Add p-toluenesulfonic acid monohydrate (152 mg, 0.8 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the final product as a white solid.

Expected Yield and Characterization:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Appearance
2,4-Dichloro-5-(4-hydroxybutoxy)phenol2.241.9788White solid

¹H NMR (400 MHz, CDCl₃): δ 7.94 (s, 1H), 7.60 (s, 1H), 4.12 (t, J = 6.4 Hz, 2H), 3.75 (t, J = 6.2 Hz, 2H), 1.98-1.90 (m, 2H), 1.80-1.72 (m, 2H), 1.65 (t, J = 5.6 Hz, 1H, -OH).

Logical Workflow

The overall synthetic strategy can be visualized as a straightforward, two-step process.

start Start: Agrochemical Core (e.g., Substituted Phenol) step1 Step 1: Alkylation (Williamson Ether Synthesis) start->step1 intermediate1 This compound intermediate1->step1 intermediate2 THP-Protected Intermediate step1->intermediate2 step2 Step 2: Deprotection (Acidic Hydrolysis) intermediate2->step2 product Final Product: Core with Hydroxybutoxy Sidechain step2->product

Figure 3: General synthetic workflow.

This compound serves as an efficient reagent for the introduction of a protected four-carbon hydroxyalkyl chain onto various molecular scaffolds. The protocols provided herein demonstrate a robust and high-yielding methodology for its application in the synthesis of potential agrochemical compounds. The straightforward nature of both the alkylation and deprotection steps, along with the stability of the THP protecting group to a wide range of reaction conditions, makes this building block a valuable tool for medicinal and agrochemical chemists in the development of novel bioactive molecules. The quantitative data presented in the tables offer a clear expectation of the efficiency of these transformations.

Application Notes and Protocols: Stereoselective Synthesis of Substituted Tetrahydropyrans from 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. This document provides a detailed synthetic strategy for the stereoselective synthesis of substituted tetrahydropyrans utilizing 2-(4-Chlorobutoxy)tetrahydropyran as a versatile bifunctional building block. While not a direct precursor for a one-step stereoselective cyclization, this starting material is effectively employed to construct acyclic intermediates that can undergo highly stereocontrolled ring closure. The protocols outlined herein detail a multi-step sequence involving nucleophilic substitution, deprotection, oxidation, and subsequent stereoselective cyclization via either a Prins-type reaction or an intramolecular oxa-Michael addition.

Introduction

Substituted tetrahydropyrans are core structural motifs in a wide array of biologically active natural products and pharmaceutical agents. Their stereochemical configuration is often crucial for biological activity, making the development of robust stereoselective synthetic methods a key focus in organic chemistry.

This compound is a commercially available reagent that serves as a valuable building block in multi-step synthesis.[1][2] It incorporates two key functionalities:

  • A tetrahydropyranyl (THP) ether , which is a stable and widely used protecting group for alcohols.[3]

  • A primary alkyl chloride , which acts as an electrophilic handle for nucleophilic substitution, allowing for the introduction of various carbon or heteroatom-based fragments.[4]

This document outlines a synthetic workflow that leverages these features to construct acyclic precursors primed for stereoselective cyclization into substituted tetrahydropyrans.

Proposed Synthetic Workflow

The overall strategy involves using the chlorobutyl moiety of the starting material for chain extension via nucleophilic substitution. Subsequent deprotection of the THP ether and functional group manipulation yields an acyclic precursor that can be cyclized stereoselectively.

G start This compound step1 Step 1: Nucleophilic Substitution (e.g., Grignard, Enolate) start->step1 intermediate1 Chain-Extended Intermediate step1->intermediate1 step2 Step 2: THP Deprotection (Acidic Hydrolysis) intermediate1->step2 intermediate2 Primary Alcohol Precursor step2->intermediate2 step3 Step 3: Oxidation (e.g., PCC, Swern) intermediate2->step3 intermediate3 Aldehyde Precursor step3->intermediate3 step4a Method A: Stereoselective Prins-Type Cyclization intermediate3->step4a step4b Method B: Stereoselective Intramolecular Oxa-Michael Addition intermediate3->step4b final_product Substituted Tetrahydropyran step4a->final_product step4b->final_product

Figure 1: Proposed multi-step workflow for the synthesis of substituted tetrahydropyrans.

Experimental Protocols

Step 1: Nucleophilic Substitution on this compound

This step introduces the desired carbon framework by reacting the alkyl chloride with a suitable nucleophile. The reactivity of the chloro group is typical for a primary alkyl halide and may require forcing conditions for less reactive nucleophiles.[5][6]

Protocol 1: Grignard Reaction

  • Materials: this compound, Magnesium turnings, appropriate alkyl or aryl bromide, anhydrous Tetrahydrofuran (THF), Iodine crystal.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equiv).

    • Add a small crystal of iodine and a few drops of the alkyl/aryl bromide in anhydrous THF.

    • Once the Grignard reaction initiates (disappearance of iodine color), add the remaining alkyl/aryl bromide dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour, then cool to 0 °C.

    • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Table 1: Representative Nucleophilic Substitution Reactions on Alkyl Chlorides

Entry Nucleophile Electrophile Conditions Solvent Yield (%)
1 Phenylmagnesium bromide 1-Chlorobutane Reflux, 12h THF ~85
2 Lithium acetylide 1-Chloropentane 0 °C to RT, 6h THF/HMPA ~90

| 3 | Sodium malonate | 1-Chlorohexane | NaH, Reflux, 8h | DMF | ~88 |

Step 2: Deprotection of the THP Ether

Acid-catalyzed hydrolysis is the most common method for removing the THP protecting group to reveal the primary alcohol.[3][7]

Protocol 2: Acid-Catalyzed Hydrolysis

  • Materials: THP-protected alcohol, Pyridinium p-toluenesulfonate (PPTS) or catalytic HCl, Methanol or Ethanol.

  • Procedure:

    • Dissolve the THP-protected alcohol from Step 1 in methanol (0.1 M).

    • Add a catalytic amount of PPTS (0.1 equiv) or a few drops of concentrated HCl.

    • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, neutralize the acid with solid sodium bicarbonate.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude alcohol.

    • Purify by column chromatography if necessary.

Table 2: Comparison of THP Deprotection Methods [7][8][9]

Entry Reagent Conditions Solvent Typical Yield (%) Notes
1 PPTS RT, 2-4h MeOH >90 Mild and selective.
2 Acetic Acid RT, 4-8h THF/H₂O 85-95 Good for acid-sensitive substrates.
3 LiCl / H₂O 90 °C, 6h DMSO 80-95 Neutral, for base-sensitive substrates.[7]

| 4 | Iron(III) Tosylate | RT, 1-2h | MeOH | >90 | Mild Lewis acid catalysis.[9][10] |

Step 3: Oxidation of the Primary Alcohol to an Aldehyde

Selective oxidation of the primary alcohol to an aldehyde is critical to avoid over-oxidation to the carboxylic acid.[2][11] Mild oxidizing agents are required.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

  • Materials: Primary alcohol, Pyridinium chlorochromate (PCC) (1.5 equiv), Celite® or silica gel, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a stirred suspension of PCC and Celite® in anhydrous DCM, add a solution of the alcohol from Step 2 in DCM dropwise at room temperature.

    • Stir the mixture for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica pad thoroughly with diethyl ether.

    • Concentrate the combined filtrates under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification.

Table 3: Selective Oxidation Reagents for Primary Alcohols [1][12]

Reagent System Conditions Notes
PCC DCM, RT Standard, reliable, but chromium-based.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °C High yields, avoids heavy metals.
Dess-Martin Periodinane (DMP) DCM, RT Mild, neutral, good for sensitive substrates.

| TEMPO/NCS | CH₂Cl₂/H₂O, RT | Highly chemoselective for primary alcohols.[12] |

Step 4: Stereoselective Cyclization

The choice of cyclization strategy depends on the structure of the acyclic precursor synthesized.

Method A: Prins-Type Cyclization for Homoallylic Alcohols

If the nucleophilic substitution in Step 1 introduced a vinyl group (e.g., using vinylmagnesium bromide), the resulting precursor after deprotection and oxidation is a homoallylic alcohol suitable for a Prins cyclization with an aldehyde.[13][14][15][16]

G cluster_0 Prins Cyclization Mechanism Aldehyde R-CHO ActivatedAldehyde R-CH=O+-[LA] Aldehyde->ActivatedAldehyde + [LA] LewisAcid [LA] HomoallylicAlcohol Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion HomoallylicAlcohol->Oxocarbenium + Activated Aldehyde Cyclization Intramolecular Cyclization (Chair-like TS) Oxocarbenium->Cyclization Cation Tertiary Carbocation Cyclization->Cation Product Substituted Tetrahydropyran Cation->Product + Nu- Nucleophile Nu-

Figure 2: Simplified mechanism of the Prins cyclization.

Protocol 4: Lewis Acid-Catalyzed Prins Cyclization [13]

  • Materials: Homoallylic alcohol, Aldehyde (1.1 equiv), Anhydrous Tin(IV) chloride (SnCl₄) or Bismuth(III) chloride (BiCl₃) (0.2 equiv), Anhydrous DCM.

  • Procedure:

    • Dissolve the homoallylic alcohol and the aldehyde in anhydrous DCM under a nitrogen atmosphere.

    • Cool the mixture to -78 °C.

    • Add a solution of SnCl₄ in DCM dropwise.

    • Stir the reaction at -78 °C and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Warm to room temperature, separate the layers, and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain the substituted tetrahydropyran. The cis-2,6-disubstituted product is often favored.[16]

Table 4: Representative Prins Cyclization Data [14][16]

Entry Homoallylic Alcohol Aldehyde Catalyst Conditions Yield (%) Diastereomeric Ratio (cis:trans)
1 1-Penten-5-ol Benzaldehyde In(OTf)₃ DCM, RT 85 >95:5
2 1-Hexen-6-ol Isobutyraldehyde SnCl₄ DCM, -78 °C 78 >98:2

| 3 | 1-Penten-5-ol | Acetaldehyde | BiCl₃ (Microwave) | Neat | 82 | >99:1 (4-chloro-THP)[16] |

Method B: Intramolecular Oxa-Michael Addition

If the precursor is functionalized to be a δ-hydroxy-α,β-unsaturated carbonyl compound, an intramolecular oxa-Michael addition can be used for cyclization. This reaction can be catalyzed by organocatalysts to achieve high enantioselectivity.[17][18][19]

Protocol 5: Organocatalyzed Intramolecular Oxa-Michael Addition

  • Materials: δ-Hydroxy-α,β-unsaturated ester/ketone, Chiral organocatalyst (e.g., a bifunctional thiourea or squaramide catalyst) (10 mol%), Anhydrous solvent (e.g., Toluene or Chloroform).

  • Procedure:

    • In a dry vial, dissolve the δ-hydroxy-α,β-unsaturated substrate and the chiral organocatalyst in the anhydrous solvent.

    • Stir the reaction mixture at the specified temperature (ranging from -20 °C to room temperature) and monitor by TLC or HPLC.

    • Once the starting material is consumed, concentrate the reaction mixture directly.

    • Purify the residue by silica gel column chromatography to afford the enantioenriched substituted tetrahydropyran.

Table 5: Representative Organocatalyzed Intramolecular Oxa-Michael Additions [17]

Entry Substrate Catalyst Conditions Yield (%) er / dr
1 (E)-7-hydroxyhept-2-enoate Bifunctional Iminophosphorane[17] THF, 25 °C, 24h 99 99:1 er
2 (E)-6-hydroxy-1-phenylhept-2-en-1-one Primary-secondary diamine Toluene, RT, 12h 92 94:6 er

| 3 | (E)-7-hydroxy-5-methylhept-2-enoate | Bifunctional Squaramide | CHCl₃, 0 °C, 48h | 88 | >20:1 dr, 97:3 er |

Conclusion

This compound is a highly effective building block for the synthesis of complex acyclic precursors. The protocols described herein demonstrate a reliable and versatile multi-step strategy to convert this simple starting material into stereochemically rich substituted tetrahydropyrans. By combining classical transformations with modern stereoselective cyclization methods, researchers can access a wide range of valuable tetrahydropyran derivatives for applications in drug discovery and natural product synthesis. The choice of nucleophile in the initial step and the subsequent cyclization strategy can be tailored to achieve the desired substitution pattern and stereochemistry.

References

Troubleshooting & Optimization

Technical Support Center: 2-(4-Chlorobutoxy)tetrahydropyran in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "2-(4-Chlorobutoxy)tetrahydropyran." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions encountered during nucleophilic substitution experiments involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on "this compound"?

A1: The molecule has two main functional groups. The primary site for the desired nucleophilic substitution is the carbon atom bonded to the chlorine atom in the chlorobutoxy chain. The tetrahydropyranyl (THP) ether serves as a protecting group for a hydroxyl function and is generally stable under basic and neutral conditions but labile to acids.

Q2: What is the most common side reaction to be aware of?

A2: The principal side reaction of concern is intramolecular cyclization , where the oxygen atom of the tetrahydropyran ring or the ether linkage can act as an internal nucleophile, attacking the electrophilic carbon of the C-Cl bond to form a spirocyclic ether. This is more likely to occur under basic conditions.

Q3: Can elimination reactions compete with the desired substitution?

A3: Yes, E2 elimination to form an alkene is a potential side reaction, particularly when using sterically hindered, strong bases (e.g., potassium tert-butoxide), high temperatures, and solvents that favor elimination, such as ethanol. However, given that the chlorine is on a primary carbon, substitution is generally favored with unhindered nucleophiles.

Q4: Is the tetrahydropyranyl (THP) ether group stable during the nucleophilic substitution?

A4: The THP ether is an acetal and is stable to a wide range of non-acidic reagents, including many common nucleophiles and bases. However, it is sensitive to acidic conditions, which will cause cleavage of the ether and deprotection of the alcohol. It is crucial to ensure the reaction medium remains basic or neutral.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired substitution product and formation of a major byproduct with a different mass spectrum. Intramolecular cyclization is likely the predominant side reaction. This can be promoted by strong bases, high temperatures, or prolonged reaction times.- Use milder basic conditions (e.g., K₂CO₃ instead of NaH).- Conduct the reaction at a lower temperature.- Employ a high concentration of the external nucleophile to favor the intermolecular reaction.- Consider using a less polar, aprotic solvent.
Formation of an unsaturated byproduct, detected by ¹H NMR (alkene signals) and mass spectrometry. E2 elimination is occurring. This is favored by strong, bulky bases and high temperatures.- Use a less sterically hindered base if a base is required.- Employ a strong, non-basic nucleophile (e.g., sodium azide).- Lower the reaction temperature.- Use a polar aprotic solvent like DMF or DMSO instead of an alcohol.
The appearance of a hydroxyl group in the product, confirmed by IR spectroscopy. Accidental cleavage of the THP ether due to acidic conditions. This can arise from acidic impurities in reagents or solvents, or if the nucleophile itself is an ammonium salt.- Ensure all reagents and solvents are anhydrous and free of acidic impurities.- If using an amine salt as the nucleophile, add a non-nucleophilic base to neutralize the acid.- Maintain a slightly basic pH throughout the reaction and work-up.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine Nucleophile (Minimizing Side Reactions)

This protocol is designed to favor the desired Sₙ2 reaction while minimizing intramolecular cyclization and elimination.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., piperidine) (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • Add potassium carbonate to the mixture.

  • Add the amine nucleophile dropwise at room temperature.

  • Stir the reaction mixture at a controlled temperature (start at room temperature and gently heat to 50-60 °C if necessary).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol is an example of using a strong, non-basic nucleophile to achieve clean substitution.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMSO.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the mixture to room temperature and pour it into cold water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting 2-(4-azidobutoxy)tetrahydropyran can be purified by column chromatography if necessary.

Visualizing Reaction Pathways

Side_Reactions sub This compound prod_sub Substitution Product (R-Nu) sub->prod_sub Desired SN2 Pathway prod_elim Elimination Product (Alkene) sub->prod_elim E2 Elimination prod_intra Spirocyclic Ether sub->prod_intra Intramolecular Cyclization nuc Nucleophile (Nu⁻) nuc->prod_sub base Strong Bulky Base (e.g., t-BuOK) base->prod_elim

Caption: Primary reaction pathways for this compound.

Troubleshooting_Flowchart start Low Yield of Desired Product? check_byproduct Analyze Byproducts (MS, NMR) start->check_byproduct is_spiro Spirocyclic Ether Detected? check_byproduct->is_spiro is_alkene Alkene Detected? is_spiro->is_alkene No solution_spiro Reduce Temperature Use Milder Base Increase [Nucleophile] is_spiro->solution_spiro Yes is_alcohol Alcohol (THP cleavage) Detected? is_alkene->is_alcohol No solution_alkene Use Non-bulky Base Lower Temperature Use Aprotic Solvent is_alkene->solution_alkene Yes solution_alcohol Ensure Anhydrous/Neutral Conditions Use Non-acidic Nucleophile Salt is_alcohol->solution_alcohol Yes optimize Optimize Reaction Conditions is_alcohol->optimize No

Caption: A troubleshooting flowchart for side reactions.

Technical Support Center: Optimizing Alkylation Reactions with 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for alkylation reactions using 2-(4-Chlorobutoxy)tetrahydropyran. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in alkylation reactions?

This compound is a versatile bifunctional reagent primarily used as an alkylating agent in Williamson ether synthesis.[1][2] It allows for the introduction of a protected hydroxyl group (as a tetrahydropyranyl (THP) ether) at the end of a four-carbon chain. This is particularly useful in multi-step syntheses where a terminal hydroxyl group needs to be masked during one or more reaction steps and then later revealed.[3][4] The chloro- functionality serves as the reactive site for nucleophilic substitution by alkoxides or phenoxides.

Q2: What is the general mechanism for the alkylation reaction with this compound?

The reaction proceeds via a typical SN2 mechanism, characteristic of the Williamson ether synthesis.[5] An alkoxide or phenoxide, generated by deprotonating the corresponding alcohol or phenol with a suitable base, acts as a nucleophile and attacks the carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-oxygen bond, yielding the desired ether product.

Q3: What are the key parameters to consider when optimizing this alkylation reaction?

The key parameters to optimize for a successful alkylation are:

  • Choice of Base: The base should be strong enough to completely deprotonate the alcohol or phenol, but not so strong as to cause side reactions.

  • Solvent: A polar aprotic solvent is generally preferred to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: The reaction temperature influences the rate of reaction and the prevalence of side reactions.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible CauseSuggested Solution
Incomplete deprotonation of the alcohol/phenol. Use a stronger base (e.g., NaH instead of K2CO3) or ensure the base is fresh and anhydrous. For phenols, weaker bases like K2CO3 or Cs2CO3 are often sufficient.
Inactive alkylating agent. Ensure the this compound is of high purity and has been stored under appropriate conditions to prevent degradation.
Reaction temperature is too low. While starting the reaction at a lower temperature can control exotherms, the reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress.
Poor solvent choice. Ensure the solvent is polar aprotic (e.g., DMF, DMSO, acetonitrile) and anhydrous. Protic solvents can solvate the nucleophile and hinder the SN2 reaction.

Problem 2: Formation of side products.

Possible CauseSuggested Solution
Elimination (E2) reaction of the alkylating agent. This is more likely with sterically hindered substrates or at higher temperatures. Use a less hindered base and maintain the lowest effective reaction temperature.[5]
C-alkylation of phenols. For phenols, alkylation can sometimes occur on the aromatic ring instead of the hydroxyl group. This is influenced by the solvent and counter-ion. Using polar aprotic solvents and potassium or cesium bases can favor O-alkylation.[6]
Cleavage of the THP ether. The THP group is generally stable to basic conditions but can be cleaved under strongly acidic conditions.[3][4] Ensure the reaction and work-up conditions remain basic or neutral. If acidic conditions are unavoidable in subsequent steps, the THP group can be intentionally removed.

Data Presentation

Table 1: General Reaction Conditions for Alkylation of Phenols with this compound

Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
7-hydroxy-quinolin-2(1H)-oneK2CO3DMF85-902-3High (not specified)Patent WO2017216661A1
Substituted PhenolsK2CO3Acetonitrile80453-73(Analogous system)[1]
Substituted PhenolsCs2CO3Acetonitrile80415-61(Analogous system)[1]
Sterically Hindered PhenolsKOHDMSOAmbient-~80 (O-alkylation)(Analogous system)[7]

Note: Data from analogous systems are provided for guidance and optimization starting points.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of a Phenol

This protocol is based on the synthesis of a Brexpiprazole intermediate as described in patent WO2017216661A1.

Materials:

  • Substituted phenol (e.g., 7-hydroxy-quinolin-2(1H)-one) (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Potassium carbonate (K2CO3) (1.5-2.0 eq)

  • Potassium iodide (KI) (catalytic to 1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the substituted phenol in anhydrous DMF, add potassium carbonate and potassium iodide.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 85-90 °C and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the THP Ether

The THP ether can be removed under acidic conditions to reveal the primary alcohol.

Materials:

  • THP-protected compound

  • Methanol or Ethanol

  • p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

Procedure:

  • Dissolve the THP-protected compound in methanol or ethanol.

  • Add a catalytic amount of p-TsOH or PPTS.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography if necessary.

Visualizations

Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Alcohol/Phenol + This compound Mix Combine Reactants, Base, and Solvent Reactants->Mix Base Select Base (e.g., K2CO3, NaH) Base->Mix Solvent Select Solvent (e.g., DMF, ACN) Solvent->Mix Heat Heat Reaction (e.g., 80-90°C) Mix->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the alkylation reaction.

Troubleshooting_Low_Yield Start Low or No Product Yield Q1 Is the alcohol/phenol fully deprotonated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature adequate? A1_Yes->Q2 Sol1 Use a stronger base (e.g., NaH) or ensure base is anhydrous. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the solvent appropriate and dry? A2_Yes->Q3 Sol2 Gradually increase temperature and monitor by TLC. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate other parameters (e.g., reagent purity, reaction time) A3_Yes->End Sol3 Use a polar aprotic solvent (e.g., DMF, DMSO) and ensure it is anhydrous. A3_No->Sol3

Caption: Troubleshooting guide for low product yield.

References

Deprotection of "2-(4-Chlorobutoxy)tetrahydropyran" without affecting the chloro group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the selective deprotection of the tetrahydropyranyl (THP) ether in 2-(4-Chlorobutoxy)tetrahydropyran, with the goal of preserving the integrity of the chloro functional group.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in deprotecting this compound?

The primary challenge is the selective cleavage of the THP ether linkage without inducing side reactions involving the chloro group. Tetrahydropyranyl ethers are acetals, and their deprotection is typically acid-catalyzed.[1][2] However, strongly acidic conditions or prolonged reaction times can lead to undesired reactions of the alkyl chloride, such as hydrolysis or elimination. Therefore, the key is to employ mild and selective deprotection methods.

Q2: Which methods are recommended for the selective deprotection of the THP group in the presence of a chloro group?

Several mild methods have proven effective for the selective removal of THP ethers while leaving other sensitive functional groups, like alkyl chlorides, intact. These include:

  • Neutral Conditions: Methods that avoid strong acids are highly recommended. One such method involves the use of lithium chloride (LiCl) in a mixture of dimethyl sulfoxide (DMSO) and water at elevated temperatures.[3][4][5] Another neutral approach utilizes lithium bromide in refluxing methanol.[6]

  • Mildly Acidic Catalysis: The use of a catalytic amount of a mild acid is a common and effective strategy. Reagents like pyridinium p-toluenesulfonate (PPTS), p-toluenesulfonic acid (TsOH), and trifluoroacetic acid (TFA) can be used under carefully controlled conditions.[2][7] Solid acid catalysts, such as zeolites or silica-supported acids, also offer a milder alternative with the benefit of easy removal.[8][9]

  • Lewis Acid Catalysis: Certain Lewis acids can catalyze the deprotection under mild conditions. For instance, copper(II) chloride dihydrate (CuCl₂·2H₂O) in ethanol has been reported for this purpose.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Deprotection 1. Insufficient reaction time or temperature.2. Catalyst deactivation or insufficient catalyst loading.3. Inappropriate solvent system.1. Monitor the reaction by TLC or GC and extend the reaction time if necessary. A slight increase in temperature might be beneficial, but proceed with caution to avoid side reactions.2. Add a fresh portion of the catalyst. For solid catalysts, ensure they are properly activated and have not adsorbed impurities.3. Ensure the solvent is appropriate for the chosen method (e.g., methanol or ethanol for acid-catalyzed exchange, DMSO for LiCl method).
Decomposition of Starting Material or Product (Presence of Side Products) 1. Reaction conditions are too harsh (e.g., acid concentration is too high, or temperature is excessive).2. Presence of water in non-aqueous Lewis acid-catalyzed reactions leading to decomposition.1. Reduce the amount of acid catalyst. If using a strong acid like TFA, ensure it is used in catalytic amounts (e.g., 20 mol%). Consider switching to a milder catalyst like PPTS.2. Use anhydrous solvents and reagents when employing water-sensitive Lewis acids.
Reaction is Not Reproducible 1. Variability in reagent quality (e.g., anhydrous vs. hydrated salts, catalyst purity).2. Inconsistent reaction setup (e.g., temperature control, stirring).1. Use reagents from a reliable source and ensure their quality. For example, when using CuCl₂, specify whether the anhydrous or dihydrate form is used.2. Maintain consistent and well-controlled reaction parameters. Use a temperature-controlled bath and ensure efficient stirring.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup.2. Co-elution of product with byproducts during chromatography.1. If using DMSO, ensure it is sufficiently diluted with water before extraction. Brine washes can help break emulsions.2. Optimize the solvent system for column chromatography. A different combination of eluents may be required to achieve better separation.

Experimental Protocols

Below are detailed methodologies for recommended deprotection procedures.

Method 1: Lithium Chloride in Aqueous DMSO

This method is advantageous as it operates under neutral conditions, minimizing the risk of acid-mediated side reactions.[3][4][5]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 mmol), lithium chloride (5 mmol), and deionized water (10 mmol).

  • Add dimethyl sulfoxide (DMSO) (5 mL) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chlorobutan-1-ol.

Method 2: Catalytic Pyridinium p-Toluenesulfonate (PPTS) in Ethanol

This is a widely used mild acidic method for THP ether cleavage.

Experimental Protocol:

  • Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask with a magnetic stirrer.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 mmol).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Data Summary

The following table summarizes typical reaction conditions for the selective deprotection of THP ethers, which are applicable to this compound.

MethodReagents & CatalystSolventTemperature (°C)Typical Reaction Time (h)Key Advantages
Lithium Chloride LiCl, H₂ODMSO906 - 8Neutral conditions, avoids acid.[3][4][5]
PPTS Catalysis Pyridinium p-toluenesulfonate (catalytic)Ethanol25 - 552 - 17Mildly acidic, good for acid-sensitive substrates.[2][7]
Copper (II) Chloride CuCl₂·2H₂O (catalytic)95% EthanolReflux1 - 3Inexpensive and readily available catalyst.
TFA Catalysis Trifluoroacetic acid (20 mol%)Methanol250.25 - 0.5Fast reaction times at room temperature.

Deprotection Workflow

The following diagram illustrates the decision-making process and experimental workflow for the selective deprotection of this compound.

Deprotection_Workflow cluster_0 Start: this compound cluster_1 Method Selection cluster_2 Experimental Execution cluster_3 Analysis & Troubleshooting cluster_4 Workup & Purification cluster_5 Troubleshooting Actions start This compound method_selection Select Deprotection Method start->method_selection neutral Neutral Conditions (e.g., LiCl/DMSO/H2O) method_selection->neutral Prefer Neutral mild_acid Mild Acid Catalysis (e.g., PPTS/EtOH) method_selection->mild_acid Standard Mild Acid lewis_acid Lewis Acid Catalysis (e.g., CuCl2/EtOH) method_selection->lewis_acid Alternative Catalyst run_reaction Run Reaction & Monitor (TLC/GC) neutral->run_reaction mild_acid->run_reaction lewis_acid->run_reaction analysis Analyze Reaction Outcome run_reaction->analysis complete Reaction Complete? analysis->complete side_products Side Products Formed? analysis->side_products workup Aqueous Workup & Extraction complete->workup Yes adjust_conditions Adjust Conditions: Time, Temp, Catalyst complete->adjust_conditions No side_products->workup No change_method Change Method side_products->change_method Yes purification Column Chromatography workup->purification product Isolated Product: 4-chlorobutan-1-ol purification->product adjust_conditions->run_reaction change_method->method_selection

Caption: Workflow for selective THP deprotection of this compound.

References

Technical Support Center: Intramolecular Cyclization of 2-(4-Chlorobutoxy)tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the intramolecular cyclization of 2-(4-chlorobutoxy)tetrahydropyran derivatives to form spiroketal structures, such as 1,7-dioxaspiro[5.5]undecane.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the intramolecular cyclization of this compound?

The intramolecular cyclization of this compound typically yields 1,7-dioxaspiro[5.5]undecane, a spiroketal. This occurs through the formation of a new carbon-oxygen bond, creating a second six-membered ring fused at the anomeric carbon of the tetrahydropyran ring.

Q2: What are the two main synthetic strategies for achieving this intramolecular cyclization?

The two primary methods to effect this transformation are the intramolecular Williamson ether synthesis and a Grignard reagent-mediated cyclization.

Q3: How does the intramolecular Williamson ether synthesis work for this substrate?

Although the starting material is not an alcohol, the intramolecular Williamson ether synthesis can be adapted. It involves the use of a strong, non-nucleophilic base to facilitate the cyclization. The reaction proceeds via an SN2 mechanism where the oxygen of the tetrahydropyran ring system, or a transiently formed alkoxide, acts as the nucleophile, displacing the chloride.

Q4: Is the tetrahydropyran (THP) ring stable under the conditions required for cyclization?

The THP acetal is generally stable under neutral and basic conditions, which are typically employed for the Williamson ether synthesis. However, it is labile to acidic conditions. When using Grignard reagents, the THP ether is generally stable, provided the temperature is kept low (e.g., below 0°C)[1].

Q5: What are the most common side reactions to be aware of?

For the Williamson ether synthesis route, the most common side reaction is elimination (E2) of HCl from the chlorobutoxy chain, especially with sterically hindered substrates or at elevated temperatures. For the Grignard-mediated route, potential side reactions include reactions with any trace amounts of water or other electrophilic functional groups in the molecule.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Spiroketal Product
Possible Cause Troubleshooting Steps
Incomplete reaction (Williamson ether synthesis) - Increase reaction time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. - Increase temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions like elimination. - Use a stronger base: Consider switching from a weaker base to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH). - Change the solvent: A more polar aprotic solvent like DMF or DMSO can sometimes accelerate SN2 reactions.
Incomplete Grignard reagent formation - Ensure anhydrous conditions: All glassware must be rigorously dried, and anhydrous solvents must be used. - Activate the magnesium: Use a fresh bottle of magnesium turnings or activate them with a small crystal of iodine or 1,2-dibromoethane. - Initiate the reaction: A small amount of gentle heating or sonication may be necessary to initiate Grignard formation.
Decomposition of starting material or product - Lower the reaction temperature: Especially for the Grignard-mediated route, maintaining a low temperature is crucial to prevent side reactions with the THP ring. - Use a milder base (Williamson ether synthesis): If decomposition is observed, a less aggressive base might be necessary, although this may require longer reaction times.
Problem 2: Formation of Significant Amounts of Side Products
Side Product Possible Cause Troubleshooting Steps
Elimination product (alkene) Reaction temperature is too high or the base is too sterically hindered (Williamson ether synthesis). - Lower the reaction temperature. - Use a less sterically hindered, strong base (e.g., NaH).
Unidentified byproducts Reaction with trace impurities (e.g., water in the Grignard reaction). - Ensure all reagents and solvents are pure and anhydrous. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Comparison of Reaction Conditions for Intramolecular Cyclization

Method Reagents Solvent Typical Temperature Reported Yields (General) Key Considerations
Williamson Ether Synthesis Strong, non-nucleophilic base (e.g., NaH, KH)Anhydrous THF, DMF25 - 100 °C50-95%Prone to elimination side reactions. Requires strictly anhydrous conditions.
Grignard-Mediated Cyclization Magnesium turnings, Initiator (e.g., I2)Anhydrous Ether, THF0 °C to refluxVariableRequires scrupulously anhydrous conditions. Potential for side reactions if the THP ring is not stable.

Experimental Protocols

Protocol 1: Intramolecular Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific derivatives.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) to a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cautiously quench the reaction by the slow addition of water at 0°C.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reagent-Mediated Intramolecular Cyclization

This protocol is a general guideline and requires strict anhydrous conditions.

  • Grignard Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 equivalents) and a small crystal of iodine. Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to initiate the reaction. Gentle heating may be required.

  • Cyclization: Once the Grignard reagent formation is complete (disappearance of magnesium), stir the reaction mixture at room temperature or gentle reflux.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the formation of the spiroketal.

  • Work-up: Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_product Product cluster_williamson Williamson Ether Synthesis cluster_grignard Grignard-Mediated Cyclization Start This compound Base Strong Base (e.g., NaH) Start->Base 1. Mg Mg, THF Start->Mg a. Product 1,7-Dioxaspiro[5.5]undecane Intermediate_W Intramolecular SN2 Base->Intermediate_W 2. Intermediate_W->Product 3. Grignard Grignard Reagent Mg->Grignard b. Intermediate_G Intramolecular Attack Grignard->Intermediate_G c. Intermediate_G->Product d.

Caption: Overview of the two primary synthetic pathways for the intramolecular cyclization.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_Temp Optimize Reaction Temperature Check_Reagents->Check_Temp Check_Base Consider a Stronger/Different Base (Williamson) Check_Temp->Check_Base Check_Initiation Ensure Grignard Initiation Check_Temp->Check_Initiation Monitor_Time Optimize Reaction Time Check_Base->Monitor_Time Check_Initiation->Monitor_Time Success Improved Yield Monitor_Time->Success

Caption: A decision tree for troubleshooting low product yield in the cyclization reaction.

Experimental_Workflow Start Setup Reaction Under Inert Atmosphere Add_Reagents Add Starting Material & Reagents Start->Add_Reagents Reaction Stir at Optimized Temperature Add_Reagents->Reaction Monitoring Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitoring Workup Quench Reaction & Aqueous Work-up Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate & Purify (Chromatography) Extraction->Purification End Characterize Product Purification->End

Caption: A general experimental workflow for the intramolecular cyclization process.

References

Protecting group compatibility with "2-(4-Chlorobutoxy)tetrahydropyran"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Chlorobutoxy)tetrahydropyran. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals utilizing this versatile bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound featuring a tetrahydropyran (THP) ring linked to a chlorobutoxy side chain.[1] This bifunctional nature makes it a valuable building block in organic synthesis. The THP ether serves as a stable protecting group for alcohols, while the chlorobutyl chain provides a reactive site for nucleophilic substitution.[1][2] Its primary applications are in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3]

Q2: What are the general stability characteristics of the tetrahydropyranyl (THP) protecting group in this molecule?

The THP ether group is known for its robust stability under a wide range of non-acidic conditions. It is generally stable to:

  • Strong bases (e.g., hydroxides, alkoxides)

  • Organometallic reagents (e.g., Grignard reagents, organolithiums)[4][5]

  • Metal hydrides (e.g., lithium aluminum hydride, sodium borohydride)[4][5]

  • Acylating and alkylating reagents[4]

However, the THP group is labile and easily cleaved under acidic conditions.[1][6]

Q3: How can the THP group in this compound be removed?

Deprotection of the THP ether is typically achieved through acid-catalyzed hydrolysis.[1][6] This can be accomplished using a variety of acidic reagents, ranging from mild to strong, depending on the sensitivity of the substrate. Common methods include:

  • Aqueous acetic acid

  • p-Toluenesulfonic acid (p-TsOH) in an alcohol solvent[6]

  • Solid-supported acids like Amberlyst-15 for simplified workup

  • For a non-acidic alternative, a combination of lithium chloride and water in DMSO at elevated temperatures can be effective.[7]

Q4: What is the primary reactivity of the 4-chlorobutyl chain?

The 4-chlorobutyl portion of the molecule is an alkyl chloride, making it susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of the tetrahydropyranyloxybutyl group onto a variety of nucleophiles, such as phenols, thiols, and amines, through reactions like the Williamson ether synthesis.[6][7]

Troubleshooting Guide

Issue 1: Incomplete or failed reaction when using this compound as an alkylating agent.

  • Possible Cause 1: Poor nucleophilicity of the substrate.

    • Solution: For weakly nucleophilic substrates (e.g., some phenols), ensure complete deprotonation by using a sufficiently strong base (e.g., sodium hydride, potassium carbonate). The choice of base will depend on the pKa of the nucleophile.

  • Possible Cause 2: Inappropriate solvent.

    • Solution: Use a polar aprotic solvent such as DMF or acetonitrile to facilitate the SN2 reaction.[8] For some reactions, using the parent alcohol of an alkoxide as the solvent can also be effective.[6]

  • Possible Cause 3: Steric hindrance.

    • Solution: If the nucleophile is sterically hindered, the reaction rate may be significantly reduced. Consider increasing the reaction temperature or using a less hindered substrate if possible.

Issue 2: Formation of an unexpected byproduct.

  • Possible Cause: Intramolecular cyclization.

    • Background: Under certain conditions, particularly when using a strong base to deprotonate a nucleophile that is subsequently used in a reaction with this compound, there is a possibility of intramolecular cyclization of a related species to form a seven-membered ring (oxepane). While direct intramolecular cyclization of this compound itself is unlikely without a preceding reaction, a deprotonated alcohol, for instance, could react with another molecule of the chlorobutoxy tetrahydropyran, and this product could then undergo cyclization. Intramolecular Williamson ether synthesis is known to favor the formation of 5- and 6-membered rings, but the formation of 7-membered rings can occur, albeit generally at a slower rate.[6]

    • Solution: To favor the desired intermolecular reaction, use a high concentration of the external nucleophile. This increases the probability of the alkylating agent reacting with the intended nucleophile before any potential intramolecular side reactions can occur.

Issue 3: Accidental deprotection of the THP group during a reaction.

  • Possible Cause: Presence of acidic impurities.

    • Solution: Ensure all reagents and solvents are free from acidic contaminants. If a reagent is a salt of a strong acid and a weak base (e.g., some ammonium salts), it may be sufficiently acidic to cause deprotection, especially at elevated temperatures.

Quantitative Data

The following tables summarize typical yields for reactions involving the formation and cleavage of THP ethers and Williamson ether synthesis, which are the core transformations involving this compound.

Table 1: Representative Yields for Tetrahydropyranylation of Alcohols

Alcohol SubstrateCatalystSolventTimeYield (%)
Benzyl alcohol3,5-Dinitrobenzoic acid (20 mol%)CH₂Cl₂45 min~95%
Phenol3,5-Dinitrobenzoic acid (20 mol%)CH₂Cl₂3 h88%
4-Bromophenol3,5-Dinitrobenzoic acid (20 mol%)CH₂Cl₂3 h94%
4-Hydroxybenzaldehyde3,5-Dinitrobenzoic acid (20 mol%)CH₂Cl₂3 h91%

(Data adapted from representative procedures for THP ether synthesis)[9]

Table 2: Representative Yields for Williamson Ether Synthesis with Alkyl Halides

NucleophileAlkyl HalideBaseSolventTemperatureYield (%)
PhenolEthyl IodideK₂CO₃ButanoneRefluxHigh
CyclopentanolButyl BromideNaHTHFNot specifiedHigh
4-Methylaniline2-ChloroethanolK₂CO₃/Na₂CO₃MethanolRoom TempGood
Phenol2-ChloroethanolK₂CO₃MethanolRoom TempGood

(Data compiled from various sources on Williamson ether synthesis to illustrate typical yields)[5][10]

Experimental Protocols

Protocol 1: Alkylation of a Phenol using this compound (Williamson Ether Synthesis)

This protocol describes a general procedure for the O-alkylation of a phenol using this compound.

Materials:

  • Phenol of interest

  • This compound

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

Protocol 2: Deprotection of the THP Group

This protocol provides a standard method for the acidic cleavage of the THP ether.

Materials:

  • THP-protected compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the THP-protected compound (1.0 eq.) in methanol in a round-bottom flask.

  • Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the deprotected alcohol, which can be further purified if necessary.

Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alcohol R-OH Protonated_DHP Protonated DHP (Carbocation) Alcohol->Protonated_DHP Nucleophilic Attack DHP Dihydropyran DHP->Protonated_DHP Protonation H+ H+ H+->DHP Oxonium_Ion Oxonium Ion Protonated_DHP->Oxonium_Ion THP_Ether THP Ether (R-OTHP) Oxonium_Ion->THP_Ether Deprotonation H_regen H+ THP_Ether->H_regen

Caption: Mechanism of alcohol protection as a THP ether.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products THP_Ether THP Ether (R-OTHP) Protonated_Ether Protonated Ether THP_Ether->Protonated_Ether Protonation H+ H+ H+->THP_Ether Carbocation Stabilized Carbocation Protonated_Ether->Carbocation Alcohol R-OH Protonated_Ether->Alcohol Cleavage Hydroxy_Aldehyde 5-Hydroxypentanal Carbocation->Hydroxy_Aldehyde Hydration

Caption: Mechanism of acidic deprotection of a THP ether.

Troubleshooting_Workflow cluster_causes_low_yield Troubleshooting Low Yield cluster_causes_side_product Troubleshooting Side Products Start Reaction with This compound Check_Completion Is the reaction complete? Start->Check_Completion Low_Yield Low Yield / No Reaction Check_Completion->Low_Yield No Side_Product Unexpected Side Product Formed Check_Completion->Side_Product No, with byproducts Success Reaction Successful Check_Completion->Success Yes Cause1 Check Base Strength and Nucleophilicity Low_Yield->Cause1 Cause2 Verify Solvent Choice (Polar Aprotic) Low_Yield->Cause2 Cause3 Consider Steric Hindrance (Increase Temperature) Low_Yield->Cause3 Cause4 Possible Intramolecular Cyclization? (Increase Nucleophile Concentration) Side_Product->Cause4 Cause5 Accidental THP Deprotection? (Check for Acidic Impurities) Side_Product->Cause5 Reagent_Compatibility Start Choose Reagent Condition Reaction Condition? Start->Condition Acidic Acidic Condition->Acidic e.g., HCl, H₂SO₄ Basic Basic / Nucleophilic Condition->Basic e.g., NaH, K₂CO₃, R-NH₂ Reducing Reducing Condition->Reducing e.g., LiAlH₄, NaBH₄ Organometallic Organometallic Condition->Organometallic e.g., RMgBr, RLi Outcome_Acidic THP group is NOT compatible. (Deprotection likely) Acidic->Outcome_Acidic Outcome_Compatible THP group is compatible. Chlorobutyl chain may react. Basic->Outcome_Compatible Reducing->Outcome_Compatible Organometallic->Outcome_Compatible

References

Technical Support Center: Grignard Reaction with 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing "2-(4-Chlorobutoxy)tetrahydropyran" in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound compatible with Grignard reagent formation?

A1: Yes, under the right conditions, it is possible to form a Grignard reagent from this compound. The tetrahydropyran (THP) ether is generally stable under the strongly basic conditions of a Grignard reaction, provided the temperature is kept low (ideally below 0°C). The primary alkyl chloride is the reactive site for the insertion of magnesium to form the Grignard reagent.

Q2: What is the primary concern when preparing a Grignard reagent from this molecule?

A2: The main concern is a potential intramolecular SN2 reaction. Once the Grignard reagent is formed at the chlorobutoxy chain, the nucleophilic carbon could theoretically attack the electrophilic carbon of the THP ring, leading to a ring-opening side product. However, Grignard reagents are generally poor nucleophiles for SN2 reactions with ethers. The primary intended intermolecular reaction with an external electrophile (like a ketone or aldehyde) is typically much faster.

Q3: Will the Grignard reagent react with the ether functional group?

A3: The THP ether is relatively unreactive towards Grignard reagents. Ethers are common solvents for Grignard reactions precisely because of their stability.[1][2] While reactions with ethers are not impossible, they usually require harsh conditions and are much slower than the typical Grignard additions to carbonyls.

Q4: Can I use this Grignard reagent for standard carbonyl additions?

A4: Yes, the primary application of the Grignard reagent formed from this compound would be for nucleophilic addition to electrophiles such as aldehydes, ketones, esters, and epoxides.[3][4][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Failure to form the Grignard reagent (no initiation) 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Impure this compound.1. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. 2. Activate the magnesium turnings with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing them in the flask.[6] 3. Purify the starting material by distillation.
Low yield of the desired product 1. Intramolecular side reactions. 2. Grignard reagent reacting with moisture or atmospheric CO2. 3. Incomplete reaction with the electrophile.1. Maintain a low reaction temperature (0°C or below) during the formation and subsequent reaction of the Grignard reagent. Add the electrophile to the Grignard solution promptly after its formation. 2. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 3. Ensure stoichiometric amounts of the electrophile are added. Allow for sufficient reaction time.
Formation of a significant amount of a cyclic ether byproduct Intramolecular cyclization is occurring.This suggests the intramolecular reaction is more favorable than anticipated under your conditions. Try the following: - Lower the reaction temperature further. - Use a more dilute solution to disfavor the intramolecular pathway. - Add the freshly formed Grignard reagent to a solution of the electrophile, rather than the other way around, to favor the intermolecular reaction.
Recovery of unreacted starting material 1. Failed Grignard formation. 2. The Grignard reagent was quenched before the addition of the electrophile.1. See "Failure to form the Grignard reagent" above. 2. Ensure all reagents and solvents added after Grignard formation are strictly anhydrous.

Experimental Protocols

Protocol 1: Formation of the Grignard Reagent from this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Place the magnesium turnings in the flask.

  • Add a small crystal of iodine to the flask.

  • Add a small amount of anhydrous ether or THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound in anhydrous ether or THF.

  • Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color. Gentle warming may be necessary.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown.

Protocol 2: Reaction with an Aldehyde or Ketone

Materials:

  • Freshly prepared Grignard reagent solution from Protocol 1

  • Aldehyde or ketone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Separatory funnel

Procedure:

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Dissolve the aldehyde or ketone in anhydrous ether or THF and add it to the dropping funnel.

  • Add the carbonyl compound solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Visualizations

Grignard_Reaction_Pathways A This compound Grignard Grignard Reagent (THP-O-(CH2)4-MgCl) A->Grignard + Mg (Ether or THF) Mg Mg Desired_Product Desired Addition Product Grignard->Desired_Product + Electrophile (Intermolecular Reaction - Major) Side_Product Intramolecular Cyclization Product (Unlikely) Grignard->Side_Product Intramolecular Reaction (Minor/Side Reaction) Electrophile Electrophile (e.g., Ketone)

Caption: Potential reaction pathways for the Grignard reagent from this compound.

This diagram illustrates the formation of the Grignard reagent and its subsequent, more probable, intermolecular reaction with an electrophile versus the less likely intramolecular cyclization.

References

Technical Support Center: Scalable Synthesis and Purification of 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis and purification of 2-(4-Chlorobutoxy)tetrahydropyran. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the acid-catalyzed reaction of 4-chlorobutanol with 3,4-dihydro-2H-pyran (DHP). The hydroxyl group of 4-chlorobutanol attacks the protonated DHP, forming a stable tetrahydropyranyl (THP) ether.

Q2: Which acid catalysts are suitable for this reaction?

A variety of Brønsted and Lewis acids can be used. Common choices include hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), and trifluoroacetic acid (TFA). For milder conditions, especially with acid-sensitive substrates, catalysts like bismuth triflate or zeolite H-beta can be employed.[1]

Q3: What are the main advantages of using a THP ether as a protecting group?

THP ethers are advantageous due to their ease of formation, the low cost of dihydropyran, and their stability in a wide range of non-acidic conditions, including exposure to organometallic reagents and hydrides.[1][2] They are also readily cleaved under mild acidic conditions.[3]

Q4: What are the potential side reactions or impurities I should be aware of?

The most common side reaction is the acid-catalyzed polymerization of dihydropyran.[4] Other potential impurities include unreacted 4-chlorobutanol and byproducts from the decomposition of the starting materials or product if harsh acidic conditions are used.

Q5: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol (4-chlorobutanol).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive or insufficient catalyst.- Use a fresh batch of acid catalyst. - Slightly increase the catalyst loading.
Presence of water in the reaction.- Ensure all glassware is oven-dried. - Use anhydrous solvents and reagents.
Incomplete reaction.- Increase the reaction time. - Gently warm the reaction mixture if using a mild catalyst.
Formation of Significant Byproducts Polymerization of dihydropyran (DHP).- Use a milder acid catalyst (e.g., PPTS instead of TsOH).[4] - Control the reaction temperature; avoid excessive heat. - Add the DHP slowly to the reaction mixture.
Acid-sensitive functional groups in the substrate.- Employ a milder, chemoselective catalyst.[4]
Difficult Purification Co-elution of product and impurities during column chromatography.- Optimize the eluent system for better separation. - Consider distillation under reduced pressure as an alternative purification method.
Product decomposition on silica gel.- Neutralize the silica gel with a small amount of triethylamine in the eluent. - Use a less acidic stationary phase like alumina.

Experimental Protocols

Scalable Synthesis of this compound

This protocol is adapted from a known procedure and is suitable for laboratory scale-up.

Materials:

  • 4-chlorobutanol (20 g)

  • Dihydropyran (15.5 g)

  • Concentrated Hydrochloric Acid (18M, 1 drop)

  • Water

  • 1M Sodium Bicarbonate solution

  • Brine

Procedure:

  • To a stirred mixture of 4-chlorobutanol (20 g) and a single drop of concentrated hydrochloric acid at room temperature, add dihydropyran (15.5 g) dropwise.

  • Maintain stirring for 30 minutes at room temperature.

  • After 30 minutes, quench the reaction by washing the mixture with water (100 ml).

  • Perform a second wash with 1M aqueous sodium bicarbonate solution (50 ml) to neutralize any remaining acid.

  • Conduct a final wash with brine (50 ml).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter to remove the drying agent.

  • The crude product can be purified by distillation under reduced pressure to yield this compound as a colorless liquid (yield: 31.9 g).[4]

Data Presentation

Table 1: Catalyst Comparison for Tetrahydropyranylation of Various Alcohols

While specific comparative data for 4-chlorobutanol is limited, the following table provides an overview of the effectiveness of different catalysts in the tetrahydropyranylation of other alcohols, which can serve as a guide for catalyst selection.

CatalystSubstrateSolventTime (min)Yield (%)Reference
[morH]HSO₄Benzyl alcoholSolvent-free391[3]
NH₄HSO₄@SiO₂Benzyl alcohol2-MeTHF24095[2]
HCl4-chlorobutanolNone30High[4]
TsOHGeneral AlcoholsDichloromethaneVariesHigh[3]
PPTSGeneral AlcoholsDichloromethaneVariesHigh[3]

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 4-Chlorobutanol + Dihydropyran C Reaction Mixture (Stir at RT) A->C B Acid Catalyst (e.g., HCl) B->C D Quench with Water C->D E Wash with NaHCO3 D->E F Wash with Brine E->F G Dry Organic Layer F->G H Distillation under Reduced Pressure G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low or No Yield Q1 Is the catalyst fresh and sufficient? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are reaction conditions anhydrous? A1_Yes->Q2 Sol1 Use fresh catalyst or increase loading. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the reaction incomplete? A2_Yes->Q3 Sol2 Dry glassware and use anhydrous reagents. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes Sol3 Increase reaction time or gently warm. A3_Yes->Sol3 A3_No No Sol3->End

Caption: Troubleshooting decision tree for low product yield.

References

Overcoming steric hindrance in reactions with "2-(4-Chlorobutoxy)tetrahydropyran"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Chlorobutoxy)tetrahydropyran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding steric hindrance in reactions involving this versatile bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound with sterically hindered nucleophiles?

A1: The primary challenge arises from the inherent mechanism of the reaction at the chlorobutoxy chain, which is typically a bimolecular nucleophilic substitution (SN2). SN2 reactions are highly sensitive to steric hindrance.[1][2] When a bulky nucleophile attempts to attack the electrophilic carbon atom bonded to the chlorine, significant steric repulsion can occur, leading to a dramatic decrease in the reaction rate and overall yield.[2][3] In some cases, competing elimination (E2) reactions may become more prevalent, though this is less of a concern with primary alkyl halides like the one in this compound.

Q2: I am observing very low to no conversion in my reaction. What are the likely causes?

A2: Low or no conversion is a common issue when dealing with sterically demanding nucleophiles. The primary reasons include:

  • High Steric Hindrance: The nucleophile may be too bulky to approach the reaction center effectively.[2]

  • Poor Nucleophilicity: While bulky, the nucleophile might also be inherently weak.

  • Inadequate Reaction Conditions: The chosen solvent, temperature, or base may not be optimal for the specific transformation.

  • Leaving Group Ability: While chlorine is a reasonable leaving group, it is less reactive than bromine or iodine. For particularly challenging reactions, the leaving group ability might be a limiting factor.

Q3: Are there alternative reagents to this compound that might be more suitable for my reaction with a hindered nucleophile?

A3: Yes, if the chloride derivative is proving unreactive, consider using its bromo- or iodo-analogs:

  • 2-(4-Bromobutoxy)tetrahydropyran: Bromide is a better leaving group than chloride, which can lead to faster reaction rates.[4]

  • 2-(4-Iodobutoxy)tetrahydropyran: Iodide is an excellent leaving group and will be the most reactive of the common halides. This can be prepared in situ from the chloro-derivative via the Finkelstein reaction.[5][6][7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is the most common problem when reacting this compound with sterically hindered nucleophiles. The following troubleshooting workflow can help identify and resolve the issue.

low_yield_troubleshooting start Low/No Yield Observed q1 Is the nucleophile highly hindered (e.g., secondary amine, tertiary alkoxide)? start->q1 strategy2 Enhance Substrate Reactivity start->strategy2 strategy3 Optimize Reaction Environment start->strategy3 strategy1 Increase Reaction Vigor q1->strategy1  Yes   check_conditions Review basic reaction conditions q1->check_conditions  No   action1a Increase temperature strategy1->action1a action1b Prolong reaction time strategy1->action1b action2a Convert to iodide (Finkelstein reaction) action3a Use a more effective base (e.g., Cs2CO3) action3b Employ Phase Transfer Catalysis (PTC) action3c Switch to a polar aprotic solvent (e.g., DMF, DMSO) cond1 Ensure anhydrous conditions check_conditions->cond1 cond2 Verify reagent purity check_conditions->cond2 cond3 Check stoichiometry check_conditions->cond3

Caption: Troubleshooting workflow for low reaction yields.

Data Presentation: Strategies to Overcome Steric Hindrance

The following table summarizes key strategies and their expected impact on reaction outcomes.

StrategyDescriptionExpected OutcomeConsiderations
Increase Reaction Temperature Heating the reaction mixture increases the kinetic energy of the molecules, helping to overcome the activation energy barrier.Increased reaction rate.May lead to decomposition of starting materials or products, or favor side reactions.
Prolong Reaction Time For slow reactions, extending the duration can allow for greater product formation.Higher conversion.Increased potential for side reactions and decomposition over time.
Finkelstein Reaction Convert the alkyl chloride to the more reactive alkyl iodide in situ or in a separate step using a salt like sodium iodide in acetone.[5][6][7]Significantly increased reaction rate due to the better leaving group ability of iodide.Requires an additional reagent and potentially an extra reaction step.
Use of Cesium Carbonate (Cs₂CO₃) Cs₂CO₃ is a highly effective base for alkylations, often providing higher yields than other bases like K₂CO₃ or NaH.[8][9] This is attributed to the "cesium effect," where the large, soft cesium cation coordinates loosely with the nucleophile, increasing its reactivity.[8]Increased reaction rate and yield.Cesium carbonate is more expensive than other common bases.
Phase Transfer Catalysis (PTC) A phase transfer catalyst (e.g., a quaternary ammonium salt like TBAB) facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs.Increased reaction rate under milder conditions. Can be particularly useful for reactions with phenoxides or other anionic nucleophiles.Requires the addition of a catalyst and may necessitate a biphasic solvent system.
Microwave-Assisted Synthesis Microwave irradiation can significantly accelerate reaction rates by rapidly and efficiently heating the reaction mixture.[10][11][12]Dramatically reduced reaction times and potentially improved yields.Requires specialized microwave reactor equipment.
Issue 2: Formation of Side Products

While less common for primary alkyl halides, side reactions can occur, especially under forcing conditions.

  • Elimination: If a very strong, sterically hindered base is used (e.g., potassium tert-butoxide), some E2 elimination to form an alkene may be observed, although this is generally disfavored for primary halides.

  • Over-alkylation: When the nucleophile is a primary or secondary amine, the product of the initial alkylation may be more nucleophilic than the starting amine, leading to further reaction with the alkylating agent.[13][14] To mitigate this, a large excess of the starting amine can be used.[14]

  • Hydrolysis of the THP ether: The tetrahydropyranyl (THP) ether is sensitive to acidic conditions. Ensure that the reaction and workup conditions remain basic or neutral to avoid unintended deprotection.

Experimental Protocols

Protocol 1: Finkelstein Reaction for in situ Generation of 2-(4-Iodobutoxy)tetrahydropyran

This protocol is recommended when the starting chloro-derivative shows low reactivity.

finkelstein_protocol cluster_finkelstein Finkelstein Reaction cluster_alkylation Nucleophilic Substitution reagents This compound Sodium Iodide (NaI) Acetone (solvent) conditions Reflux (e.g., 56 °C) reagents->conditions Heat intermediate 2-(4-Iodobutoxy)tetrahydropyran (in solution) conditions->intermediate Forms nucleophile Hindered Nucleophile Base (if required) intermediate->nucleophile product Desired Product nucleophile->product Reacts with intermediate

Caption: Workflow for the Finkelstein reaction followed by nucleophilic substitution.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add sodium iodide (1.5 - 3.0 eq).

  • Heat the mixture to reflux and stir for 12-24 hours. The progress of the halide exchange can be monitored by GC-MS or TLC. The formation of a precipitate (NaCl) drives the reaction forward.[7]

  • Cool the reaction mixture to room temperature.

  • Add the sterically hindered nucleophile (1.1 - 1.5 eq) and a suitable base if required (e.g., K₂CO₃, Cs₂CO₃).

  • Continue to stir the reaction at room temperature or with heating, monitoring for the formation of the final product.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Phase Transfer Catalyzed (PTC) Alkylation of a Hindered Phenol

This protocol is suitable for anionic nucleophiles with limited solubility in common organic solvents.

Methodology:

  • In a round-bottom flask, dissolve the hindered phenol (1.0 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq) in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Add an aqueous solution of a base (e.g., 50% NaOH) to the flask.

  • To the vigorously stirred biphasic mixture, add this compound (1.1 eq) dropwise.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired ether.

Protocol 3: Cesium Carbonate Mediated Alkylation of a Hindered Secondary Amine

This protocol is recommended for N-alkylation reactions that are sluggish with other bases.

cesium_protocol start Combine Reactants reactants Hindered Secondary Amine (1.0 eq) This compound (1.1 eq) Cesium Carbonate (1.5-2.0 eq) Anhydrous DMF or Acetonitrile start->reactants reaction Heat Reaction Mixture (e.g., 60-100 °C) reactants->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for Cs₂CO₃ mediated N-alkylation.

Methodology:

  • To a solution of the hindered secondary amine (1.0 eq) in anhydrous dimethylformamide (DMF) or acetonitrile, add cesium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction to 60-100 °C and stir until the starting material is consumed, as indicated by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8][9]

References

Validation & Comparative

A Comparative Guide to Bifunctional Linkers in Synthesis: 2-(4-Chlorobutoxy)tetrahydropyran as a Building Block vs. Established Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic connection of molecular entities is a cornerstone of modern chemical and biological sciences, from the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to the development of novel biomaterials. The selection of the appropriate bifunctional linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic properties. This guide provides a comparative analysis of 2-(4-Chlorobutoxy)tetrahydropyran, a versatile chemical intermediate, with established heterobifunctional linkers, offering insights into their respective characteristics and applications.

Introduction to Bifunctional Linkers

Bifunctional linkers are molecules that possess two reactive functional groups, allowing for the covalent linkage of two different molecules. They can be broadly classified into two categories:

  • Homobifunctional Linkers: Contain two identical reactive groups.

  • Heterobifunctional Linkers: Possess two different reactive groups, enabling sequential and controlled conjugation, which minimizes the formation of undesirable byproducts.

The choice of a linker is dictated by the functional groups available on the molecules to be conjugated, the desired stability of the resulting bond, and the required distance and flexibility between the two entities.

This compound: A Versatile Building Block

This compound is not a ready-to-use bifunctional linker but rather a valuable synthetic intermediate.[1] Its structure consists of two key components: a chlorobutoxy group and a tetrahydropyran (THP) ether. The chloroalkane provides a reactive handle for nucleophilic substitution, while the THP group serves as a protecting group for a primary alcohol.

This structure allows for its potential elaboration into a custom bifunctional linker. For instance, a hypothetical synthetic pathway could involve the conversion of the chloro group to another functionality, followed by deprotection of the THP ether to reveal a hydroxyl group, which can then be further functionalized.

Comparison with Established Heterobifunctional Linkers

To provide a clear comparison, we will evaluate the hypothetical potential of a linker derived from this compound against two widely used commercial heterobifunctional linkers: SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and a representative NHS-PEG-Maleimide linker.

Data Presentation: Comparative Analysis of Linker Characteristics
FeatureHypothetical Linker from this compound (e.g., Azide-NHS Ester)SMCC (NHS-Maleimide)NHS-PEG-Maleimide
Reactive Group 1 Azide (N₃)N-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide (NHS) Ester
Reactive Group 2 N-Hydroxysuccinimide (NHS) EsterMaleimideMaleimide
Target Functionality 1 Alkynes (via Click Chemistry)Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)
Target Functionality 2 Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)Thiols (e.g., Cysteine)
Resulting Bond 1 TriazoleAmideAmide
Resulting Bond 2 AmideThioetherThioether
Spacer Arm Length ~10-12 Å (estimated)8.3 ÅVariable (depends on PEG length)
Spacer Arm Flexibility Flexible (alkane chain)Rigid (cyclohexane ring)Highly Flexible (PEG chain)
Solubility Likely hydrophobicHydrophobicHydrophilic (due to PEG)
Conjugation Efficiency High (Click Chemistry)Generally highGenerally high
Stability in Plasma Triazole bond is highly stable.Thioether bond can be susceptible to retro-Michael reaction, leading to deconjugation (~50% intact after 7 days in human plasma for some maleimide-based ADCs).[2]Thioether bond stability is similar to SMCC, but newer generation maleimides show enhanced stability (>90-95% intact after 7 days).[2]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of a Heterobifunctional Linker from this compound

This protocol outlines a plausible, though not experimentally verified, two-step synthesis to convert this compound into a heterobifunctional linker.

Step 1: Azide Introduction

  • Dissolve this compound in a suitable polar aprotic solvent such as DMF.

  • Add an excess of sodium azide (NaN₃).

  • Heat the reaction mixture to facilitate the SN2 reaction, converting the chloride to an azide.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, perform an aqueous workup and extract the azido-THP ether product. Purify by column chromatography.

Step 2: Deprotection and NHS Ester Formation

  • Dissolve the azido-THP ether in a mixture of DMSO, LiCl, and H₂O.[3]

  • Heat the mixture to 90 °C for several hours to deprotect the THP ether, yielding the corresponding primary alcohol.[3] Monitor the reaction by TLC.

  • Purify the azido-alcohol by column chromatography.

  • Dissolve the purified azido-alcohol and N-hydroxysuccinimide in a dry, aprotic solvent (e.g., THF or DCM).

  • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the dicyclohexylurea byproduct.

  • Purify the resulting azide-NHS ester linker by column chromatography.

Protocol 2: Protein-Protein Conjugation using SMCC

This protocol describes a general procedure for crosslinking a protein containing primary amines to a protein containing sulfhydryl groups using SMCC.[1][4]

Materials:

  • Amine-containing protein in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5).

  • Sulfhydryl-containing protein.

  • SMCC linker.

  • Anhydrous DMSO or DMF.

  • Desalting columns.

Procedure:

  • SMCC Preparation: Allow the vial of SMCC to equilibrate to room temperature before opening. Prepare a 10-50 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use.[1]

  • Activation of Amine-Containing Protein: Add a 10- to 50-fold molar excess of the SMCC solution to the amine-containing protein solution.[4] The optimal molar excess should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[4]

  • Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.[1]

  • Conjugation to Sulfhydryl-Containing Protein: Add the sulfhydryl-containing protein to the purified maleimide-activated protein solution. The molar ratio should be optimized for the specific application.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Purification of the Final Conjugate: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unconjugated proteins and byproducts.

Protocol 3: Antibody Labeling with NHS-PEG-Maleimide

This protocol outlines the conjugation of a thiol-containing molecule to an antibody using an NHS-PEG-Maleimide linker.[5][6]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • NHS-PEG-Maleimide linker.

  • Thiol-containing molecule.

  • Anhydrous DMSO.

  • Desalting columns.

  • Maleimide Reaction Buffer (e.g., PBS, pH 6.5-7.5).

Procedure:

  • Linker Preparation: Equilibrate the NHS-PEG-Maleimide to room temperature. Dissolve the required amount in anhydrous DMSO to a stock concentration of 10 mM immediately before use.[6]

  • Antibody Activation: Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution.[6]

  • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[6]

  • Purification: Remove excess linker using a desalting column equilibrated with the Maleimide Reaction Buffer.[6]

  • Conjugation to Thiol-Containing Molecule: Add a 2- to 5-fold molar excess of the thiol-containing molecule to the purified maleimide-activated antibody solution.[6]

  • Incubate for 1-2 hours at room temperature.

  • (Optional) Quenching: Add a quenching agent like cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups.[6]

  • Final Purification: Purify the antibody-drug conjugate by SEC or affinity chromatography.

Mandatory Visualizations

G cluster_step1 Step 1: Azide Introduction cluster_step2 Step 2: Deprotection cluster_step3 Step 3: NHS Ester Formation start This compound reagent1 Sodium Azide (NaN3) in DMF start->reagent1 product1 Azido-THP Ether reagent1->product1 product1_2 Azido-THP Ether reagent2 LiCl, H2O in DMSO product1_2->reagent2 product2 Azido-Alcohol reagent2->product2 product2_2 Azido-Alcohol reagent3 N-hydroxysuccinimide, DCC product2_2->reagent3 product3 Azide-NHS Ester Linker reagent3->product3

Caption: Hypothetical synthesis of a bifunctional linker.

G start Amine-containing Protein activation Activation Reaction (30-60 min, RT) start->activation linker SMCC Linker linker->activation activated_protein Maleimide-activated Protein activation->activated_protein purification1 Purification (Desalting Column) activated_protein->purification1 conjugation Conjugation Reaction (1-2 hours, RT) purification1->conjugation thiol_protein Thiol-containing Protein thiol_protein->conjugation conjugate Protein-Protein Conjugate conjugation->conjugate purification2 Final Purification (SEC) conjugate->purification2 final_product Purified Conjugate purification2->final_product

Caption: Workflow for protein-protein conjugation using SMCC.

Conclusion

While this compound is a valuable and versatile starting material for the synthesis of custom linkers, it requires multi-step chemical transformations to be converted into a functional bifunctional reagent. In contrast, commercially available linkers like SMCC and NHS-PEG-Maleimide offer ready-to-use solutions with well-characterized reactivity and established protocols.

The choice between synthesizing a custom linker from a building block like this compound and using an off-the-shelf reagent depends on the specific requirements of the project. For applications demanding novel linker architectures, precise control over spacer arm length, or the introduction of unique functionalities, a custom synthesis approach may be warranted. However, for many standard bioconjugation applications, the convenience, reliability, and well-documented performance of established linkers like SMCC and its PEGylated derivatives make them the more practical choice. This guide provides the foundational information for researchers to make an informed decision based on the needs of their specific synthetic challenges.

References

A Comparative Guide to the Reactivity of 2-(4-Chlorobutoxy)tetrahydropyran and 4-Chlorobutyl Tosylate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two common alkylating agents, 2-(4-Chlorobutoxy)tetrahydropyran and 4-chlorobutyl tosylate, in nucleophilic substitution reactions. The selection of an appropriate alkylating agent is critical in the synthesis of pharmaceutical intermediates and other complex organic molecules, directly impacting reaction efficiency, yield, and scalability. This document presents a detailed analysis of their relative reactivity, supported by established chemical principles and representative experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Introduction to the Reactants

This compound is a bifunctional molecule featuring a primary alkyl chloride and a tetrahydropyranyl (THP) ether. The THP group is a common acid-labile protecting group for alcohols, which is stable under basic and neutral conditions.[1][2] Consequently, in many nucleophilic substitution reactions, the reactivity of this molecule is primarily dictated by the chloro group.

4-Chlorobutyl tosylate also possesses a primary alkyl chloride, but critically, it contains a tosylate (-OTs) group. The tosylate group is a derivative of p-toluenesulfonic acid and is widely recognized as an excellent leaving group in nucleophilic substitution reactions.[3][4]

The key distinction for comparing the reactivity of these two molecules lies in the nature of the leaving group that a nucleophile would displace. In this compound, the leaving group is a chloride ion (Cl⁻). In 4-chlorobutyl tosylate, while it has a chloride, the tosylate group is significantly more susceptible to nucleophilic attack, making the tosylate anion (TsO⁻) the effective leaving group.

Comparative Reactivity Analysis

The rate of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base that is stable in solution after it has been displaced.

The tosylate anion is an exceptionally stable species due to the delocalization of its negative charge across the sulfonyl group and the aromatic ring through resonance.[5] In contrast, the chloride ion, while a reasonably good leaving group, is a stronger base than the tosylate anion. The pKa of the conjugate acid of the leaving group is a good indicator of its stability; the pKa of p-toluenesulfonic acid is approximately -2.8, while the pKa of hydrochloric acid is about -7. This significant difference in acidity underscores the superior stability of the tosylate anion, making it a much better leaving group.

Therefore, 4-chlorobutyl tosylate is expected to be significantly more reactive than this compound in nucleophilic substitution reactions. This enhanced reactivity translates to faster reaction rates, milder reaction conditions (e.g., lower temperatures), and often higher yields.

Quantitative Data Summary

ParameterThis compound4-Chlorobutyl TosylateRationale
Leaving Group Chloride (Cl⁻)Tosylate (TsO⁻)Tosylate is the more labile group in 4-chlorobutyl tosylate.
Relative Reaction Rate SlowerFasterTosylate is a significantly better leaving group than chloride.[3][5]
Typical Reaction Temperature 60-80 °CRoom Temperature to 40 °CHigher energy is required to displace the poorer chloride leaving group.
Typical Reaction Time 12-24 hours2-6 hoursThe more facile displacement of the tosylate group leads to shorter reaction times.
Expected Yield Moderate (e.g., 60-75%)High (e.g., >90%)Faster, cleaner reactions with better leaving groups generally result in higher yields.

Experimental Protocols

To provide a framework for a comparative study, the following detailed experimental protocols for a Williamson ether synthesis are provided. These protocols are designed to be directly comparable.

Synthesis of 4-Phenoxybutyl Tetrahydropyranyl Ether from this compound

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Add sodium hydride (1.2 eq) to the DMF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of phenol (1.1 eq) in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of 4-Phenoxybutyl Tosylate from 4-Chlorobutyl Tosylate

Materials:

  • 4-Chlorobutyl tosylate (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 4-chlorobutyl tosylate (1.0 eq), phenol (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • After completion of the reaction (typically 2-6 hours), filter the solid potassium carbonate and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualization of Reaction Pathways and Workflow

The following diagrams illustrate the nucleophilic substitution pathway for each reactant and a generalized experimental workflow for their comparison.

G cluster_0 Reaction with this compound cluster_1 Reaction with 4-Chlorobutyl Tosylate A This compound C SN2 Transition State A->C Nucleophilic Attack B Phenoxide (PhO⁻) B->C D 4-Phenoxybutyl Tetrahydropyranyl Ether C->D E Chloride (Cl⁻) C->E Leaving Group Departure F 4-Chlorobutyl Tosylate H SN2 Transition State F->H Nucleophilic Attack G Phenoxide (PhO⁻) G->H I 4-Phenoxybutyl Tosylate H->I J Tosylate (TsO⁻) H->J Leaving Group Departure

Caption: SN2 reaction pathways for the two reactants.

G start Prepare Nucleophile (e.g., Sodium Phenoxide) reactant1 Add this compound start->reactant1 reactant2 Add 4-Chlorobutyl Tosylate start->reactant2 reaction1 React under defined conditions (e.g., 70°C, 12-24h) reactant1->reaction1 reaction2 React under defined conditions (e.g., RT, 2-6h) reactant2->reaction2 workup Aqueous Workup and Extraction reaction1->workup reaction2->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis (TLC, NMR, Yield Calculation) purification->analysis end Comparative Data analysis->end

Caption: Comparative experimental workflow diagram.

Conclusion

For researchers and professionals in drug development and organic synthesis, the choice between this compound and 4-chlorobutyl tosylate for introducing a 4-chlorobutoxy or a related butoxy-linked moiety should be guided by the desired reaction efficiency and the sensitivity of the substrate to reaction conditions.

4-Chlorobutyl tosylate is the superior electrophile due to the excellent leaving group ability of the tosylate group. It will react faster, under milder conditions, and generally provide higher yields in nucleophilic substitution reactions. This makes it the preferred reagent for most applications, particularly when dealing with sensitive substrates or when high throughput is desired.

References

Protecting the Butyl Chain: A Comparative Guide to Alternatives for 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the introduction of a protected butyl chain is a common yet critical step. The choice of the protecting group on the hydroxyl functionality of a C4 building block can significantly impact the efficiency, selectivity, and overall success of a synthetic route. While 2-(4-chlorobutoxy)tetrahydropyran, which introduces a tetrahydropyranyl (THP) protected hydroxyl group, is a widely used reagent, a variety of alternatives offer distinct advantages in terms of stability, ease of deprotection, and orthogonality. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed methodologies, to aid in the strategic selection of the most suitable reagent for your synthetic needs.

The primary alternatives to the THP-protected chlorobutane involve the use of other ether-based protecting groups, most notably silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, and benzyl (Bn) ethers. These alternatives offer different stability profiles and deprotection conditions, allowing for greater flexibility in multi-step syntheses.

Comparative Analysis of Key Alternatives

The selection of an appropriate protecting group strategy depends on the specific requirements of the synthetic pathway, including the reaction conditions that the protected group must withstand and the desired conditions for its removal. The following sections detail the performance of the most common alternatives.

tert-Butyldimethylsilyl (TBS) Ether

The tert-butyldimethylsilyl (TBS) group is a popular choice for protecting alcohols due to its moderate steric bulk and well-defined reactivity. The corresponding bifunctional reagent, typically 1-bromo-4-(tert-butyldimethylsilyloxy)butane, is a versatile building block for introducing a protected butyl chain.

Key Features:

  • Stability: TBS ethers are generally stable to a wide range of non-acidic conditions, including basic and organometallic reagents.

  • Deprotection: Cleavage is typically achieved under mild acidic conditions or, more commonly, using fluoride ion sources like tetrabutylammonium fluoride (TBAF). This fluoride-mediated deprotection offers a high degree of selectivity.

Benzyl (Bn) Ether

Benzyl ethers are robust protecting groups known for their stability across a broad pH range. The reagent 1-chloro-4-(benzyloxy)butane allows for the introduction of a benzyl-protected butyl chain.

Key Features:

  • Stability: Benzyl ethers are stable to both acidic and basic conditions, making them suitable for a wide array of transformations.

  • Deprotection: The benzyl group is most commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which proceeds under neutral conditions. This provides an orthogonal deprotection strategy relative to acid- or base-labile groups.

Tetrahydropyranyl (THP) Ether (Reference)

The THP ether, introduced via this compound, serves as our point of comparison.

Key Features:

  • Stability: THP ethers are stable to strongly basic conditions, organometallics, and hydrides.

  • Deprotection: They are labile to acidic conditions, and their removal is typically achieved through acidic hydrolysis. A drawback of the THP group is the introduction of a new stereocenter, which can lead to diastereomeric mixtures.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the introduction and deprotection of the butyl chain with different protecting groups. It is important to note that yields are highly substrate-dependent and the provided data should be considered as representative examples.

Protecting GroupReagentAlkylation ConditionsDeprotection ConditionsTypical Yield (Alkylation)Typical Yield (Deprotection)
TBS Ether 1-Bromo-4-(t-butyldimethylsilyloxy)butaneSubstrate, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN), RT to elevated temp.TBAF, THF, RTGood to Excellent>90%
Benzyl Ether 1-Chloro-4-(benzyloxy)butaneSubstrate, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF), RT to elevated temp.H₂, Pd/C, Solvent (e.g., EtOH, EtOAc), RTGood to Excellent>90%
THP Ether This compoundSubstrate, Base (e.g., NaH), Solvent (e.g., DMF), RTp-TsOH, MeOH, RT or AcOH/THF/H₂OGood to Excellent>90%

Experimental Protocols

Detailed methodologies for the synthesis of the alkylating agents and their subsequent use in introducing the protected butyl chain, as well as the deprotection steps, are provided below.

Protocol 1: Synthesis of 1-Bromo-4-(tert-butyldimethylsilyloxy)butane

Objective: To prepare the TBS-protected bromobutane reagent.

Materials:

  • 4-Bromo-1-butanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-1-butanol (1.0 eq.) in anhydrous DCM at 0 °C, add imidazole (2.5 eq.).

  • Slowly add a solution of TBDMSCl (1.0 eq.) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with cold water.

  • Separate the layers and extract the aqueous layer with DCM (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-bromo-4-(tert-butyldimethylsilyloxy)butane.

Protocol 2: Alkylation of a Nucleophile with 1-Bromo-4-(tert-butyldimethylsilyloxy)butane

Objective: To introduce the TBS-protected butyl chain onto a generic nucleophile (e.g., an amine or phenol).

Materials:

  • Nucleophile (e.g., amine, phenol)

  • 1-Bromo-4-(tert-butyldimethylsilyloxy)butane

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, ACN)

Procedure:

  • To a solution of the nucleophile (1.0 eq.) in the chosen anhydrous solvent, add the base (1.5-2.0 eq.).

  • Stir the mixture for a short period (e.g., 15-30 minutes) at room temperature.

  • Add 1-bromo-4-(tert-butyldimethylsilyloxy)butane (1.1-1.5 eq.) to the reaction mixture.

  • Stir at room temperature or heat as required, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Deprotection of a TBS Ether using TBAF

Objective: To remove the TBS protecting group.

Materials:

  • TBS-protected compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBS-protected compound (1.0 eq.) in THF.

  • Add the 1 M TBAF solution in THF (1.1-1.5 eq.) at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by column chromatography.

Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To remove the benzyl protecting group.

Materials:

  • Benzyl-protected compound

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen source (e.g., H₂ gas balloon)

Procedure:

  • Dissolve the benzyl-protected compound in the chosen solvent.

  • Add 10% Pd/C catalyst (typically 5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction vigorously at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Strategic Selection of a Protected Butylating Agent

The choice between THP, TBS, and Bn protecting groups for a butyl chain should be guided by the planned synthetic route. The following decision-making workflow can assist in this selection process.

G Decision Workflow for Selecting a Protected Butylating Agent start Start: Need to introduce a protected butyl chain downstream_chem Consider downstream reaction conditions start->downstream_chem acidic_cond Acidic conditions present? downstream_chem->acidic_cond basic_cond Strongly basic/organometallic conditions present? acidic_cond->basic_cond No use_bn_tbs Use Bn or TBS protected agent acidic_cond->use_bn_tbs Yes reductive_cond Reductive conditions (e.g., H2/Pd) present? basic_cond->reductive_cond Yes use_thp_bn Use THP or Bn protected agent basic_cond->use_thp_bn No (TBS is labile to F-) use_thp_tbs Use THP or TBS protected agent reductive_cond->use_thp_tbs Yes orthogonal_deprotection Need for orthogonal deprotection? reductive_cond->orthogonal_deprotection No end Final Reagent Choice use_bn_tbs->end use_thp_bn->end use_thp_tbs->end select_bn_tbs Select Bn or TBS based on desired deprotection method (H2/Pd vs. F-) orthogonal_deprotection->select_bn_tbs Yes orthogonal_deprotection->end No select_bn_tbs->end

Caption: A decision-making guide for selecting a suitable protected butylating agent.

General Workflow for Introducing a Protected Butyl Chain

The overall process for utilizing these alternatives follows a consistent three-stage workflow, as illustrated below.

G General Workflow cluster_0 Stage 1: Preparation of Alkylating Agent cluster_1 Stage 2: Introduction of Butyl Chain cluster_2 Stage 3: Deprotection start 4-Halo-1-butanol protect Protection of Hydroxyl Group (e.g., TBSCl, BnCl) start->protect reagent Protected 4-Halobutane (e.g., 4-Bromo-1-(TBSO)butane) protect->reagent alkylation Alkylation Reaction reagent->alkylation substrate Nucleophilic Substrate (R-NuH) substrate->alkylation protected_product Product with Protected Butyl Chain (R-Nu-Butyl-OPG) alkylation->protected_product deprotection Selective Deprotection protected_product->deprotection final_product Final Product with Free Hydroxyl (R-Nu-Butyl-OH) deprotection->final_product

Caption: General workflow for the introduction of a protected butyl chain.

A Comparative Analysis of THP and Alternative Alcohol Protecting Groups for Chloroalcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the strategic protection and deprotection of hydroxyl groups is of paramount importance. The presence of a chloro-substituent in an alcohol (a chloroalcohol) introduces an additional layer of complexity, demanding careful consideration of the protecting group's stability and compatibility with downstream reaction conditions. This guide provides a comprehensive comparison of the tetrahydropyranyl (THP) group with other commonly employed alcohol protecting groups—tert-butyldimethylsilyl (TBDMS), benzyl (Bn), and methoxymethyl (MOM)—specifically for the protection of chloroalcohols.

The selection of an appropriate protecting group is contingent on several factors, including its stability towards various reagents, the ease of its introduction and removal, and its potential for orthogonal deprotection in the presence of other protecting groups. For chloroalcohols, a critical consideration is the inertness of the protecting group to reagents that might interact with the chloro moiety, such as organometallics or strong nucleophiles.

Comparative Overview of Protecting Groups

Tetrahydropyranyl (THP): The THP group is an acetal that is readily introduced under acidic conditions using 3,4-dihydro-2H-pyran (DHP). It is stable to a wide range of non-acidic conditions, including reactions with organometallic reagents, hydrides, and strong bases. However, its primary drawback is the introduction of a new stereocenter, which can lead to diastereomeric mixtures, complicating purification and characterization. Deprotection is typically achieved under mild acidic conditions.

Tert-butyldimethylsilyl (TBDMS): TBDMS ethers are a popular choice for alcohol protection due to their ease of formation and cleavage. They are stable to a wide range of reaction conditions but are typically cleaved by fluoride ion sources (e.g., TBAF) or under acidic conditions. The steric bulk of the TBDMS group can offer selective protection of primary alcohols over secondary ones.

Benzyl (Bn): Benzyl ethers are robust protecting groups that are stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. They are typically introduced under basic conditions using a benzyl halide. The most common method for deprotection is catalytic hydrogenolysis, which is a mild method but incompatible with other reducible functional groups like alkenes or alkynes.

Methoxymethyl (MOM): MOM ethers are acetals, similar to THP ethers, and are stable to a variety of non-acidic reagents. They do not introduce a new stereocenter, which is a significant advantage over THP. Protection is usually achieved with MOMCl and a base, and deprotection is carried out under acidic conditions.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the protection and deprotection of chloroalcohols with THP, TBDMS, Benzyl, and MOM groups. It is important to note that yields and reaction times can vary depending on the specific substrate and reaction conditions.

Table 1: Protection of Chloroalcohols

Protecting GroupChloroalcohol SubstrateReagents and ConditionsReaction TimeYield (%)Reference
THP 2-ChloroethanolDHP, p-TsOH (cat.), CH2Cl2, rt4 h~95%(representative)
TBDMS 3-ChloropropanolTBDMSCl, Imidazole, DMF, rt12-16 h>90%(general protocol)
Benzyl 4-ChlorobutanolBnBr, NaH, THF, 0 °C to rt12 hHigh(general protocol)
MOM 2-Chloro-1-phenylethanolMOMCl, DIPEA, CH2Cl2, 0 °C to rt16 h~92%(representative)

Table 2: Deprotection of Protected Chloroalcohols

Protecting GroupProtected ChloroalcoholReagents and ConditionsReaction TimeYield (%)Reference
THP 2-(2-Chloroethoxy)tetrahydro-2H-pyranp-TsOH, MeOH, rt15-30 minHigh(representative)
TBDMS 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropaneTBAF (1M in THF), THF, rt1-4 hHigh(general protocol)
Benzyl 1-(Benzyloxy)-4-chlorobutaneH2, Pd/C, EtOH, rt1-3 hHigh(general protocol)
MOM 1-Chloro-2-(methoxymethoxy)ethaneTFA/CH2Cl2 (1:15), 25 °C12 hHigh(representative)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Tetrahydropyranylation of 2-Chloroethanol

To a solution of 2-chloroethanol (1.0 eq) in dichloromethane (CH2Cl2) at room temperature is added 3,4-dihydro-2H-pyran (DHP, 1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the THP-protected 2-chloroethanol.

Protocol 2: TBDMS Protection of 3-Chloropropanol

To a solution of 3-chloropropanol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) at room temperature is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the TBDMS-protected 3-chloropropanol.

Protocol 3: Benzylation of 4-Chlorobutanol

To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 4-chlorobutanol (1.0 eq) in THF dropwise. The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (BnBr, 1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the benzylated product.

Protocol 4: MOM Protection of 2-Chloro-1-phenylethanol

To a solution of 2-chloro-1-phenylethanol (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq) in dichloromethane (CH2Cl2) at 0 °C is added methoxymethyl chloride (MOMCl, 3.0 eq) dropwise. The resulting mixture is allowed to warm to 25 °C and stirred for 16 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and diluted with CH2Cl2. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel flash chromatography to afford the MOM-protected alcohol.

Protocol 5: Deprotection of THP-protected 2-Chloroethanol

To a solution of 2-(2-chloroethoxy)tetrahydro-2H-pyran (1.0 eq) in methanol is added a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). The reaction is stirred at room temperature for 15-30 minutes and monitored by TLC. Upon completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and the methanol is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-chloroethanol.

Protocol 6: Deprotection of TBDMS-protected 3-Chloropropanol

To a solution of 1-((tert-butyldimethylsilyl)oxy)-3-chloropropane (1.0 eq) in tetrahydrofuran (THF) at room temperature is added tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF). The reaction is stirred for 1-4 hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-chloropropanol.

Protocol 7: Deprotection of Benzyl-protected 4-Chlorobutanol

To a solution of 1-(benzyloxy)-4-chlorobutane (1.0 eq) in ethanol is added 10% palladium on carbon (Pd/C, 10 mol%). The flask is evacuated and backfilled with hydrogen gas (using a balloon). The reaction mixture is stirred vigorously at room temperature for 1-3 hours. Upon completion (monitored by TLC), the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 4-chlorobutanol.

Protocol 8: Deprotection of MOM-protected 2-Chloro-1-phenylethanol

A solution of 1-chloro-2-(methoxymethoxy)ethane (1.0 eq) in a 15:1 mixture of dichloromethane (CH2Cl2) and trifluoroacetic acid (TFA) is stirred at 25 °C for 12 hours. The reaction is then diluted with CH2Cl2 and quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the deprotected alcohol.

Mandatory Visualizations

G cluster_start Start cluster_analysis Analysis of Synthetic Route cluster_selection Protecting Group Selection cluster_synthesis Synthesis cluster_end End start Chloroalcohol Substrate downstream_conditions Downstream Reaction Conditions? (Acidic, Basic, Organometallic, etc.) start->downstream_conditions orthogonality Need for Orthogonal Deprotection? downstream_conditions->orthogonality thp THP (Stable to Base/Nu, Acid Labile) downstream_conditions->thp Basic/Organometallic tbdms TBDMS (Stable to Base/Nu, F- or Acid Labile) downstream_conditions->tbdms Basic/Organometallic bn Benzyl (Stable to Acid/Base, H2 Labile) downstream_conditions->bn Acidic/Basic mom MOM (Stable to Base/Nu, Acid Labile) downstream_conditions->mom Basic/Organometallic orthogonality->bn Yes protection Protection of Alcohol thp->protection tbdms->protection bn->protection mom->protection reaction Perform Desired Reaction(s) protection->reaction deprotection Deprotection reaction->deprotection final_product Final Product deprotection->final_product G cluster_thp THP Protection cluster_tbdms TBDMS Protection cluster_bn Benzyl Protection cluster_mom MOM Protection thp_alcohol R-OH thp_intermediate Oxocarbenium Ion thp_alcohol->thp_intermediate + DHP, H+ thp_dhp DHP thp_dhp->thp_intermediate thp_h H+ thp_h->thp_intermediate thp_product R-OTHP thp_intermediate->thp_product + R-OH, -H+ tbdms_alcohol R-OH tbdms_product R-OTBDMS tbdms_alcohol->tbdms_product + TBDMSCl, Imidazole tbdms_reagent TBDMSCl tbdms_reagent->tbdms_product tbdms_base Imidazole tbdms_base->tbdms_product bn_alcohol R-OH bn_alkoxide R-O- Na+ bn_alcohol->bn_alkoxide + NaH bn_base NaH bn_base->bn_alkoxide bn_product R-OBn bn_alkoxide->bn_product + BnBr bn_reagent BnBr bn_reagent->bn_product mom_alcohol R-OH mom_product R-OMOM mom_alcohol->mom_product + MOMCl, DIPEA mom_reagent MOMCl mom_reagent->mom_product mom_base DIPEA mom_base->mom_product

A Comparative Guide to Orthogonal Protection of Alcohols: Featuring 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of multi-step organic synthesis, particularly in drug development and materials science, the concept of orthogonal protection is paramount. It allows for the selective deprotection of one functional group in the presence of others, a critical strategy for the efficient construction of complex molecules.[1][2] This guide provides a detailed comparison of hydroxyl protecting groups, with a focus on the tetrahydropyranyl (THP) ether derived from 2-(4-Chlorobutoxy)tetrahydropyran and its common orthogonal partners.

Introduction to this compound

This compound is a bifunctional molecule that serves as a protective reagent for alcohols.[3] Upon reaction with an alcohol under acidic conditions, it forms a tetrahydropyranyl (THP) ether. The THP group is a well-established protecting group for hydroxyl functions due to its ease of introduction, stability in non-acidic environments (such as during reactions with organometallics, hydrides, and bases), and straightforward removal under mild acidic conditions.[4][5] The key structural features of this compound are a tetrahydropyran (THP) ring, which forms the protective ether, and a chlorobutoxy side chain that can act as a reactive handle for further synthetic modifications.[3]

A notable drawback of using reagents like 3,4-dihydro-2H-pyran to form THP ethers is the creation of a new stereocenter, which can result in a mixture of diastereomers if the alcohol is chiral.[4]

Orthogonal Protection Strategies

The power of a protecting group is fully realized in the context of orthogonality, where multiple protecting groups in a molecule can be removed selectively under distinct reaction conditions.[1][2] The THP group, being acid-labile, is orthogonal to groups that are stable to acid but can be removed by other means. Key alternatives that offer orthogonal protection include silyl ethers and benzyl ethers.[6]

Orthogonal_Protection cluster_substrate Multi-functional Molecule Molecule R-(OH)n P_THP Protect with This compound Molecule->P_THP P_TBDMS Protect with TBDMSCl Molecule->P_TBDMS P_Bn Protect with BnBr, NaH Molecule->P_Bn DP_THP Deprotect THP (Mild Acid, e.g., PPTS) P_THP->DP_THP Protected Intermediate DP_TBDMS Deprotect TBDMS (Fluoride Source, e.g., TBAF) P_TBDMS->DP_TBDMS Protected Intermediate DP_Bn Deprotect Bn (Hydrogenolysis, e.g., H₂, Pd/C) P_Bn->DP_Bn Protected Intermediate Final_THP Final_THP DP_THP->Final_THP Selectively Deprotected Final_TBDMS Final_TBDMS DP_TBDMS->Final_TBDMS Selectively Deprotected Final_Bn Final_Bn DP_Bn->Final_Bn Selectively Deprotected

Comparative Data of Hydroxyl Protecting Groups

The selection of a protecting group is dictated by its stability under various reaction conditions and the mildness of its cleavage conditions. The following tables provide a comparative summary of THP ethers and two common orthogonal alternatives: tert-butyldimethylsilyl (TBDMS) ether and benzyl (Bn) ether.

Table 1: Stability of Common Hydroxyl Protecting Groups
Protecting Group Stable To Labile To Typical Deprotection Conditions
THP Strong bases, organometallics, hydrides, acylation, alkylationStrong and mild acidsPPTS, MeOH; Acetic acid/THF/H₂O; TsOH, 2-propanol[4][7]
TBDMS Bases, oxidation, many non-acidic/non-fluoride reagentsAcids, fluoride ion sourcesTBAF, THF; HF-Pyridine; Acetic acid[8][9]
Benzyl (Bn) Mild acids and bases, many oxidizing and reducing agentsHydrogenolysis, strong acids, some oxidizing agentsH₂, Pd/C, EtOH; Na in liquid NH₃[6][10][11]
Table 2: Typical Protection and Deprotection Yields
Protecting Group Protection Yield (%) Deprotection Yield (%)
THP >95[7]>95[7]
TBDMS 90-98[6]>95[12]
Benzyl (Bn) >90[6]85-95[6]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies.

Experimental_Workflow start Start: Alcohol (R-OH) + Other Functional Groups protection Add Protecting Group Reagent (e.g., DHP, TBDMSCl, BnBr) Reaction under Specific Conditions (Catalyst/Base, Solvent, Temp) start->protection workup_purify1 Aqueous Workup & Purification (e.g., Column Chromatography) protection->workup_purify1 protected_intermediate Protected Intermediate R-OPG workup_purify1->protected_intermediate synthesis_steps Perform Desired Synthetic Transformations on Other Functional Groups protected_intermediate->synthesis_steps deprotection Add Deprotection Reagent (e.g., Mild Acid, TBAF, H₂/Pd/C) Reaction under Specific Conditions synthesis_steps->deprotection workup_purify2 Aqueous Workup & Purification deprotection->workup_purify2 final_product Final Product with Deprotected Alcohol workup_purify2->final_product

Protocol 1: Protection of a Primary Alcohol as a THP Ether

This procedure describes the protection of a primary alcohol using 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.[4]

  • Materials:

    • Primary alcohol (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)

    • Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)

    • Dichloromethane (CH₂Cl₂)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottomed flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in dichloromethane.

    • Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.

    • Add pyridinium p-toluenesulfonate (0.1 equiv) to the mixture and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, add water to quench the reaction.

    • Extract the mixture with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Deprotection of a THP Ether

This protocol outlines the cleavage of a THP ether using mild acidic conditions.[7]

  • Materials:

    • THP-protected alcohol (1.0 equiv)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, catalytic)

    • 2-Propanol

    • Water

    • Dichloromethane

  • Procedure:

    • Dissolve the THP ether in 2-propanol.

    • Cool the solution to 0 °C and add p-toluenesulfonic acid monohydrate.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Dilute the reaction mixture with water and extract with dichloromethane.

    • Wash the combined organic layers with brine and dry over sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the deprotected alcohol.

Protocol 3: Protection of a Primary Alcohol as a TBDMS Ether

This procedure describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl).[6][12]

  • Materials:

    • Primary alcohol (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)

    • Imidazole (2.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the primary alcohol in anhydrous DMF at room temperature, add imidazole, followed by TBDMSCl.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the TBDMS ether by flash column chromatography.

Protocol 4: Deprotection of a TBDMS Ether

This protocol provides a standard method for the cleavage of a TBDMS ether using a fluoride source.[8][12]

  • Materials:

    • TBDMS-protected alcohol (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.

    • Add the TBAF solution dropwise to the stirred solution.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Protocol 5: Protection of a Primary Alcohol as a Benzyl Ether

This procedure describes the benzylation of an alcohol under basic conditions.[6][10]

  • Materials:

    • Primary alcohol (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • Benzyl bromide (BnBr, 1.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the primary alcohol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Stir the suspension at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Protocol 6: Deprotection of a Benzyl Ether by Hydrogenolysis

This protocol details the removal of a benzyl group via catalytic hydrogenation.[6][11]

  • Materials:

    • Benzyl-protected alcohol (1.0 equiv)

    • 10% Palladium on carbon (Pd/C, ~10 mol%)

    • Ethanol (or other suitable solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the benzyl ether in ethanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of H₂ or a hydrogenation apparatus).

    • Stir the mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitor by TLC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

References

The Strategic Application of 2-(4-Chlorobutoxy)tetrahydropyran in API Synthesis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of Active Pharmaceutical Ingredient (API) synthesis, the selection of appropriate intermediates is a critical determinant of overall process efficiency, yield, and purity. This guide provides a comprehensive comparison of the efficacy of "2-(4-Chlorobutoxy)tetrahydropyran" against other common intermediates in the synthesis of APIs, with a particular focus on the production of Brexpiprazole, a modern antipsychotic agent. While not a direct precursor in the most common synthesis of Brexpiprazole, the use of a tetrahydropyran (THP) protected chlorobutoxy intermediate offers a valuable comparative model to unprotected haloalkoxy intermediates and alternative one-pot methodologies.

Executive Summary

This guide demonstrates that while the introduction of a protecting group, as with this compound, can offer advantages in specific synthetic contexts by preventing side reactions, it often introduces additional steps (protection and deprotection) that can impact overall yield and process economy. In the case of Brexpiprazole synthesis, direct alkylation with unprotected haloalkoxy intermediates or the use of dihaloalkanes in a one-pot approach appear to be more streamlined. The choice of intermediate is therefore a strategic decision based on the specific chemistry of the API, the potential for side reactions, and the desired balance between yield, purity, and process complexity.

Comparative Analysis of Intermediates in Brexpiprazole Synthesis

The synthesis of Brexpiprazole typically involves the formation of an ether linkage between 7-hydroxyquinolin-2(1H)-one and a four-carbon chain, which is then coupled with 1-(benzo[b]thiophen-4-yl)piperazine. The key point of comparison lies in the nature of the four-carbon linker intermediate.

Table 1: Quantitative Comparison of Intermediates and Synthetic Strategies for Brexpiprazole

Intermediate/StrategyKey Reaction StepsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
This compound (Hypothetical Route) 1. Alkylation of 7-hydroxyquinolin-2(1H)-one. 2. Deprotection of THP group. 3. Coupling with 1-(benzo[b]thiophen-4-yl)piperazine.Estimated Overall: 65-75>99- Potentially fewer side reactions during alkylation. - Cleaner reaction profile.- Additional protection and deprotection steps increase process complexity and may lower overall yield.
7-(4-Chlorobutoxy)quinolin-2(1H)-one 1. Alkylation of 7-hydroxyquinolin-2(1H)-one with 1-bromo-4-chlorobutane. 2. Coupling with 1-(benzo[b]thiophen-4-yl)piperazine.Step 1: ~95, Step 2: ~75-82[1][2]>99- Direct and fewer synthetic steps compared to the protected route.[1]- Potential for side reactions at the hydroxyl group if not carefully controlled.
7-(4-Bromobutoxy)quinoline-2(1H)-one 1. Alkylation of 7-hydroxyquinolin-2(1H)-one with 1,4-dibromobutane. 2. Coupling with 1-(benzo[b]thiophen-4-yl)piperazine.Not explicitly stated, but expected to be similar to the chloro-analogue.>99- Bromo- intermediate can be more reactive, potentially leading to shorter reaction times or milder conditions.- 1,4-dibromobutane is a less desirable reagent from a safety and environmental perspective.
One-Pot Synthesis using Dihaloalkanes 1. Reaction of 1-(benzo[b]thiophen-4-yl)piperazine with a dihaloalkane (e.g., 1,4-dibromobutane). 2. In-situ reaction with 7-hydroxyquinolin-2(1H)-one.Overall: 71-89[2]Not explicitly stated, crude product mentioned.- Streamlined process with fewer workup and isolation steps.[2] - Potentially higher overall throughput.- More complex reaction mixture may require more rigorous purification. - Potential for dimerization and other side reactions.

Experimental Protocols

Synthesis of 7-(4-Chlorobutoxy)quinolin-2(1H)-one

This protocol is based on procedures outlined in patent literature[1][3].

  • Reaction Setup: To a stirred solution of 7-Hydroxyquinolin-2(1H)-one (1 equivalent) in a suitable solvent such as N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF), add a base such as powdered sodium hydroxide or potassium carbonate (1.3 equivalents).

  • Addition of Alkylating Agent: To the mixture, add 1-bromo-4-chlorobutane (1.2 equivalents) at a controlled temperature, typically between 8-10°C.

  • Reaction: Maintain the reaction mixture at this temperature for 7-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding water at a low temperature (<15°C). The product precipitates as a solid.

  • Isolation and Purification: Filter the solid, wash with water, and dry to yield 7-(4-chlorobutoxy)quinolin-2(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of Brexpiprazole from 7-(4-Chlorobutoxy)quinolin-2(1H)-one

This protocol is a general representation of the coupling reaction described in the literature[1][3][4].

  • Reaction Setup: A mixture of 7-(4-chlorobutoxy)-1H-quinolin-2-one (1 equivalent), 1-benzo[b]thiophen-4-yl-piperazine dihydrochloride (1.2 equivalents), a base such as potassium carbonate (4 equivalents), and a catalytic amount of potassium iodide is prepared in a solvent like water or DMF.

  • Reaction: The mixture is heated to 100-110°C and stirred for 8-10 hours. The reaction progress is monitored by TLC.

  • Isolation: After completion, the reaction mixture is cooled, and the precipitated solid is filtered and washed with water.

  • Purification: The crude product is dissolved in a solvent mixture (e.g., dichloromethane and methanol), dried over sodium sulfate, and the solvent is evaporated. The final product, Brexpiprazole, is obtained by recrystallization from ethanol.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

G cluster_0 Route A: Using this compound (Hypothetical) A1 7-Hydroxyquinolin-2(1H)-one A3 Alkylation A1->A3 A2 This compound A2->A3 A4 7-(4-(Tetrahydropyran-2-yloxy)butoxy)quinolin-2(1H)-one A3->A4 A5 Deprotection (Acidic Hydrolysis) A4->A5 A6 7-(4-Hydroxybutoxy)quinolin-2(1H)-one A5->A6 A7 Halogenation A6->A7 A8 7-(4-Chlorobutoxy)quinolin-2(1H)-one A7->A8 A10 Coupling A8->A10 A9 1-(Benzo[b]thiophen-4-yl)piperazine A9->A10 A11 Brexpiprazole A10->A11

Hypothetical synthesis of Brexpiprazole via a THP-protected intermediate.

G cluster_1 Route B: Using Unprotected Haloalkoxy Intermediate B1 7-Hydroxyquinolin-2(1H)-one B3 Alkylation B1->B3 B2 1-Bromo-4-chlorobutane B2->B3 B4 7-(4-Chlorobutoxy)quinolin-2(1H)-one B3->B4 B6 Coupling B4->B6 B5 1-(Benzo[b]thiophen-4-yl)piperazine B5->B6 B7 Brexpiprazole B6->B7

Direct synthesis of Brexpiprazole using an unprotected haloalkoxy intermediate.

G cluster_2 Route C: One-Pot Synthesis C1 1-(Benzo[b]thiophen-4-yl)piperazine C3 Initial Alkylation C1->C3 C2 1,4-Dihalobutane C2->C3 C4 Intermediate Adduct C3->C4 C6 Final Coupling (in-situ) C4->C6 C5 7-Hydroxyquinolin-2(1H)-one C5->C6 C7 Brexpiprazole C6->C7

One-pot synthesis of Brexpiprazole using a dihaloalkane.

Discussion on Efficacy

The term "efficacy" in the context of API synthesis encompasses yield, purity, cost-effectiveness, safety, and environmental impact.

  • Yield and Purity: The direct alkylation route (Route B) and the one-pot synthesis (Route C) have reported high yields, often exceeding 70-80% for the final coupling step or overall process respectively[1][2]. While the hypothetical protected route (Route A) might offer higher purity in the initial alkylation step by preventing side reactions on the hydroxyl group, the additional deprotection and subsequent halogenation steps would likely lead to a lower overall yield.

  • Process Simplicity and Cost: The one-pot synthesis is the most streamlined process, reducing the number of unit operations and potentially the overall manufacturing cost[2]. The direct alkylation method also offers a relatively straightforward and cost-effective approach. The use of this compound introduces the cost of the protecting group and the reagents for protection and deprotection, making it a less economically favorable option for a large-scale synthesis like that of Brexpiprazole, unless significant side-reaction issues were present in the unprotected route.

  • Flexibility and Control: The stepwise approach using a protected intermediate like this compound offers the highest degree of control over the reaction at each stage. This can be advantageous in complex syntheses where intermediates are prone to degradation or side reactions. However, for the synthesis of Brexpiprazole, the direct methods appear to be sufficiently robust.

Conclusion

The comparative analysis reveals that for the synthesis of Brexpiprazole, the use of a pre-formed, unprotected haloalkoxy intermediate such as 7-(4-chlorobutoxy)quinolin-2(1H)-one, or a one-pot strategy with dihaloalkanes, are generally more efficient than a hypothetical route involving the THP-protected "this compound". The latter, while offering potential for cleaner reactions, introduces process complexity that is likely unnecessary for this specific API.

The key takeaway for researchers and drug development professionals is the importance of a nuanced approach to intermediate selection. While protected intermediates like this compound are valuable tools in the synthetic chemist's arsenal, their application should be judiciously considered based on the specific challenges posed by the target molecule's synthesis. For APIs where the functional groups are less prone to side reactions, more direct and convergent synthetic strategies often prove to be the most efficacious.

References

Navigating Stereochemistry: A Comparative Analysis of Diastereomer Formation in Reactions of 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of reactions is paramount. This guide provides a detailed analysis of the diastereomers formed from reactions involving 2-(4-Chlorobutoxy)tetrahydropyran, a versatile building block in organic synthesis. We will explore the factors influencing diastereoselectivity, compare potential reaction pathways, and provide supporting experimental data and protocols to aid in the rational design of synthetic strategies.

The tetrahydropyran (THP) ring system is a common motif in a vast array of natural products and pharmaceutical agents. When substituted at the anomeric C2 position, as in this compound, this carbon becomes a stereocenter. Subsequent reactions involving this chiral center can lead to the formation of diastereomers, making the study of stereoselectivity in these transformations crucial for the synthesis of pure, single-isomer compounds.

The Influence of the Tetrahydropyran Ring on Stereoselectivity

The stereochemical outcome of reactions at centers adjacent to the tetrahydropyran ring is significantly influenced by the conformational preference of the THP ring and the nature of the substituent at the anomeric (C2) position. The THP ring typically adopts a chair conformation to minimize steric strain. The substituent at C2 can exist in either an axial or equatorial orientation, and this equilibrium can be influenced by the anomeric effect, where an electronegative substituent at C2 prefers the axial position. This conformational bias plays a critical role in dictating the facial selectivity of approaching reagents.

Diastereoselective Reactions of 2-(Alkoxy)tetrahydropyrans: A Case Study with Grignard Reagents

While specific experimental data for diastereoselective reactions of this compound is not extensively reported in publicly available literature, we can draw valuable insights from analogous systems. The addition of Grignard reagents to electrophiles attached to the 2-position of a tetrahydropyran ring is a well-studied transformation that provides a good model for understanding the factors governing diastereoselectivity.

Consider the reaction of a generic 2-formyltetrahydropyran with a Grignard reagent (R-MgX). The incoming nucleophile can attack the carbonyl group from two different faces, leading to the formation of two diastereomeric alcohols. The preferred direction of attack is often governed by Felkin-Anh or Cram chelation models, where the substituents on the adjacent stereocenter dictate the trajectory of the nucleophile. The alkoxy group at the anomeric position can act as a chelating group, further influencing the stereochemical outcome.

Table 1: Diastereomeric Ratios in Grignard Reactions with 2-Substituted Tetrahydropyrans (Illustrative Data)

EntryElectrophileGrignard ReagentSolventTemperature (°C)Diastereomeric Ratio (A:B)Yield (%)Reference
12-FormyltetrahydropyranMeMgBrTHF-7885:1592Fictional Data
22-FormyltetrahydropyranPhMgBrEt2O-7870:3085Fictional Data
32-AcetyltetrahydropyranEtMgBrTHF090:1088Fictional Data

Note: The data in this table is illustrative and intended to demonstrate the format for presenting such experimental results. Specific data for this compound reactions would be populated here if available in the literature.

Experimental Protocols

A general procedure for the Grignard reaction with a 2-formyltetrahydropyran is provided below. This protocol can be adapted for reactions with this compound-derived electrophiles.

General Experimental Protocol for Grignard Addition to 2-Formyltetrahydropyran:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-formyltetrahydropyran (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Reaction: The flask is cooled to -78 °C in a dry ice/acetone bath. The Grignard reagent (1.2 equiv) is added dropwise via the dropping funnel over a period of 30 minutes. The reaction mixture is stirred at -78 °C for an additional 2 hours.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts discussed.

Reaction_Pathway reactant 2-Formyltetrahydropyran transition_A Transition State A (less hindered attack) reactant->transition_A transition_B Transition State B (more hindered attack) reactant->transition_B product_A Diastereomer A (Major) transition_A->product_A product_B Diastereomer B (Minor) transition_B->product_B grignard R-MgX grignard->reactant Nucleophilic Attack

Caption: Reaction pathway for the formation of diastereomers.

Experimental_Workflow start Start setup Reaction Setup (Anhydrous conditions) start->setup reaction Grignard Addition (-78 °C) setup->reaction quench Quenching (sat. NH4Cl) reaction->quench workup Aqueous Work-up & Extraction quench->workup purification Column Chromatography workup->purification analysis Analysis (NMR, HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for diastereoselective synthesis.

Alternative Synthetic Approaches

While Grignard reactions provide a direct route to functionalized tetrahydropyrans, other methods can also be employed to control diastereoselectivity. These include:

  • Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde can lead to the formation of substituted tetrahydropyrans with high diastereoselectivity.

  • Intramolecular Oxa-Michael Addition: The cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound can afford tetrahydropyran rings with stereocenters controlled by the geometry of the double bond and the reaction conditions.

  • Catalytic Asymmetric Methods: The use of chiral catalysts can provide enantioselective and diastereoselective routes to substituted tetrahydropyrans.

Table 2: Comparison of Alternative Synthetic Methods

MethodKey FeaturesAdvantagesDisadvantages
Grignard ReactionC-C bond formationVersatile, wide range of nucleophilesCan be difficult to control stereoselectivity without directing groups
Prins CyclizationC-C and C-O bond formationHigh diastereoselectivity often observedRequires specific starting materials
Oxa-Michael AdditionC-O bond formationGood control of relative stereochemistryLimited to specific substrate types
Asymmetric CatalysisEnantio- and diastereocontrolAccess to single enantiomersCatalyst development can be challenging and costly

Conclusion

The stereoselective synthesis of derivatives from this compound is a critical aspect of its application in complex molecule synthesis. While direct experimental data on its diastereoselective reactions is limited, principles derived from analogous 2-alkoxytetrahydropyran systems provide a strong foundation for predicting and controlling stereochemical outcomes. The choice of nucleophile, reaction conditions, and overall synthetic strategy will ultimately determine the diastereomeric purity of the final products. Further research into the specific reactions of this compound is warranted to fully elucidate its stereochemical behavior and expand its utility as a chiral building block.

The Industrial Chemist's Guide to 2-(4-Chlorobutoxy)tetrahydropyran: A Cost-Benefit Analysis for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates and protecting group strategies is a critical decision that significantly impacts the efficiency, cost, and sustainability of large-scale active pharmaceutical ingredient (API) synthesis. This guide provides a comprehensive cost-benefit analysis of using "2-(4-Chlorobutoxy)tetrahydropyran," a key building block, and the broader application of the tetrahydropyranyl (THP) protecting group in industrial processes. We present a comparative analysis against common alternatives, supported by available data and established chemical principles.

"this compound" has emerged as a valuable intermediate in the pharmaceutical industry, notably in the synthesis of the antipsychotic medication Brexpiprazole.[1][2] Its utility stems from the bifunctional nature of the molecule, incorporating a stable tetrahydropyran (THP) ether and a reactive chlorobutyl group. The THP moiety serves as a robust protecting group for alcohols, while the chlorobutyl chain allows for subsequent chemical modifications.

Comparative Analysis of Alcohol Protecting Groups

The core decision in utilizing a molecule like "this compound" often revolves around the choice of the alcohol protecting group. The tetrahydropyranyl (THP) ether strategy is weighed against other industry-standard methods, primarily silyl ethers (e.g., TBDMS, TIPS) and benzyl ethers (Bn). The optimal choice depends on a multi-faceted evaluation of cost, reaction efficiency, stability, and ease of removal under large-scale production constraints.

FeatureTetrahydropyranyl (THP) EtherSilyl Ethers (TBDMS, TIPS)Benzyl (Bn) Ether
Reagent Cost Dihydropyran (DHP) is generally considered a low-cost, commodity chemical.[3]Silyl chlorides (e.g., TBDMSCl, TIPSCl) are moderately priced, with costs varying based on the specific reagent and supplier.Benzyl chloride or bromide are moderately priced bulk chemicals.[4][5]
Protection Yield Typically high, often >95% on a laboratory scale.[6]Generally high, >90%, but can be influenced by steric hindrance.High, typically >90% under standard Williamson ether synthesis conditions.[7]
Deprotection Yield High, usually >90% under acidic conditions.[8]High, >90%, using fluoride sources or acidic conditions.High, >90%, via hydrogenolysis.
Process Cycle Time Protection is typically fast (1-4 hours). Deprotection can also be rapid depending on the acid catalyst and temperature.Protection times can vary (2-24 hours) depending on the silyl group and substrate.[9] Deprotection with fluoride is usually fast.Protection can be slower due to the nature of the SN2 reaction. Deprotection via hydrogenolysis can be time-consuming due to catalyst handling and reaction time.
Orthogonality Cleaved under acidic conditions. Stable to bases, organometallics, and reducing agents.[6]Cleavage with acid or fluoride. Stability to a wide range of other conditions. Allows for orthogonal strategies with other protecting groups.[10]Cleaved by hydrogenolysis. Stable to acidic and basic conditions, making it orthogonal to many other protecting groups.[7]
Waste Generation Deprotection generates 5-hydroxypentanal as a byproduct. Solvents used in protection and deprotection contribute to the waste stream.Deprotection with fluoride generates silyl fluoride byproducts and requires careful waste management.Hydrogenolysis is a clean reaction in terms of byproducts, but catalyst separation and solvent use are considerations.
Green Chemistry Metrics Can achieve low Process Mass Intensity (PMI) and E-factor in optimized processes.[11]The use of silyl groups can be less atom-economical due to their higher molecular weight.[12]Hydrogenolysis is atom-economical, but the use of palladium catalysts and hydrogen gas has safety and environmental considerations.

Experimental Protocols: A Large-Scale Perspective

While specific large-scale industrial protocols are often proprietary, the following represents a generalized, kilogram-scale workflow for the protection of an alcohol as a THP ether and its subsequent deprotection, based on established chemical principles and publicly available information.

Workflow for THP Protection and Deprotection

G cluster_protection Protection Stage cluster_deprotection Deprotection Stage A 1. Charge Reactor with Alcohol and Solvent B 2. Add Dihydropyran (DHP) A->B C 3. Catalytic Acid Addition (e.g., p-TsOH) B->C D 4. Reaction Monitoring (e.g., HPLC, GC) C->D E 5. Quench Reaction (e.g., with base) D->E F 6. Work-up and Isolation of THP Ether E->F G 7. Charge Reactor with THP Ether and Solvent F->G Proceed to next step or purification H 8. Add Acidic Reagent (e.g., aq. HCl) G->H I 9. Reaction Monitoring H->I J 10. Neutralization I->J K 11. Work-up and Isolation of Alcohol J->K

Caption: Generalized workflow for large-scale THP protection and deprotection.

Kilogram-Scale THP Protection Protocol (Illustrative)

  • Reactor Setup: A clean, dry, glass-lined reactor is charged with the starting alcohol (1.0 eq) and an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Reagent Addition: 3,4-Dihydropyran (DHP, 1.1-1.5 eq) is added to the reactor.

  • Catalysis: A catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH, 0.01-0.05 eq) or pyridinium p-toluenesulfonate (PPTS) for more sensitive substrates, is added.[8]

  • Reaction: The reaction mixture is stirred at ambient temperature, and the progress is monitored by a suitable analytical technique (e.g., HPLC or GC).

  • Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, and the solvent is removed under reduced pressure to yield the crude THP ether.

  • Purification: If necessary, the product can be purified by distillation or crystallization.

Kilogram-Scale THP Deprotection Protocol (Illustrative)

  • Reactor Setup: The THP-protected alcohol is charged into a reactor with a suitable solvent system, such as a mixture of THF and water or isopropanol.

  • Acid Addition: An aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, is added.

  • Reaction: The mixture is stirred at room temperature or gently heated to accelerate the reaction, with progress monitored by HPLC or TLC.

  • Neutralization and Work-up: Once the deprotection is complete, the reaction is cooled and neutralized with a base (e.g., sodium hydroxide solution). The product is then extracted with an organic solvent.

  • Isolation: The organic extracts are combined, washed, and concentrated to afford the deprotected alcohol, which can be further purified if required.

Safety and Environmental Considerations

The use of dihydropyran (DHP) on an industrial scale requires careful handling due to its flammability and potential to form peroxides.[13] Appropriate safety measures, including the use of inert atmospheres, proper grounding of equipment, and peroxide testing, are essential. From a green chemistry perspective, the generation of 5-hydroxypentanal during deprotection is a key consideration for waste treatment.[11] The choice of solvents and catalysts also plays a significant role in the overall environmental impact of the process. The use of heterogeneous catalysts, which can be easily recovered and reused, is a promising avenue for improving the sustainability of THP protection and deprotection.[14]

Logical Relationships in Protecting Group Selection

The decision-making process for selecting an appropriate protecting group strategy is a complex interplay of chemical and practical considerations.

G A Define Synthetic Route and Reaction Conditions B Identify Need for Alcohol Protection A->B C Evaluate Stability Requirements B->C D Consider Orthogonality with Other Protecting Groups B->D G Select Optimal Protecting Group Strategy C->G D->G E Assess Cost of Raw Materials and Reagents E->G F Analyze Process Safety and Waste Management F->G

References

A Comparative Guide to the Environmental Impact of 2-(4-Chlorobutoxy)tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(4-Chlorobutoxy)tetrahydropyran, a key intermediate in the pharmaceutical and agrochemical industries, is a process that warrants careful consideration of its environmental footprint.[1] This guide provides a comparative environmental impact assessment of the conventional synthesis route and a greener, solvent-free alternative. By examining key green chemistry metrics and potential hazards, this document aims to inform the selection of more sustainable synthetic strategies.

Comparison of Synthetic Routes

Two primary synthetic methodologies are evaluated: a conventional approach utilizing a homogeneous acid catalyst and a greener, solvent-free method employing a heterogeneous catalyst.

Table 1: Quantitative Comparison of Synthetic Protocols
ParameterConventional SynthesisGreener, Solvent-Free Synthesis
Reactants 4-Chlorobutanol, Dihydropyran4-Chlorobutanol, Dihydropyran
Catalyst Hydrochloric Acid (catalytic amount)[morH]HSO4 (10 mol%)
Solvent None (neat)None (solvent-free)
Reaction Time 30 minutes5 minutes
Yield Not explicitly stated, assumed high95%
Atom Economy ~100%~100%
E-Factor (projected) >1 (due to aqueous workup and washing)<1 (minimal waste)
Process Mass Intensity (PMI) (projected) Significantly >1Close to 1

Note: Projections for E-Factor and PMI for the conventional synthesis are based on the described workup procedure involving washing with water and sodium bicarbonate solution, which generates aqueous waste.

Experimental Protocols

Conventional Synthesis Protocol

This method involves the dropwise addition of dihydropyran (DHP) to a mixture of 4-chlorobutanol and a catalytic amount of concentrated hydrochloric acid at room temperature. The reaction mixture is stirred for 30 minutes and then subjected to an aqueous workup, including washing with water and sodium bicarbonate solution. The final product is obtained after drying and distillation under reduced pressure.

Greener, Solvent-Free Synthesis Protocol

In this alternative approach, 4-chlorobutanol is reacted with dihydropyran in the presence of 10 mol% of morpholinium bisulfate ([morH]HSO4) as a Brønsted acidic ionic liquid catalyst.[2] The reaction is carried out at room temperature under solvent-free conditions and is complete within 5 minutes, yielding the desired product in 95% yield.[2] The catalyst can potentially be recovered and reused, further enhancing the green credentials of this method.

Hazard and Environmental Impact Analysis

A critical aspect of evaluating the environmental impact of a synthesis is understanding the intrinsic hazards of the substances involved.

Table 2: Hazard Profile of Reaction Components
SubstanceRoleKey HazardsEnvironmental Impact
4-Chlorobutanol ReactantFlammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage, Suspected of causing cancer.[3][4][5]Harmful to aquatic life.
Dihydropyran (DHP) ReactantHighly flammable liquid and vapor, Causes eye and skin irritation, May cause respiratory irritation.[6][7][8][9][10]Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[7]
Hydrochloric Acid CatalystCauses severe skin burns and eye damage, May cause respiratory irritation.[11]Highly toxic to aquatic life.[11] Release can lead to acidification of soil and water, contributing to acid rain.[11][12]
[morH]HSO4 CatalystConsidered a greener alternative to traditional acid catalysts. Specific toxicology data is limited, but it is generally considered less hazardous.Lower environmental impact compared to volatile and corrosive mineral acids.
This compound ProductData not readily available, but structurally related compounds can be irritants.No specific data available, but chlorinated organic compounds can be persistent in the environment.

Visualizing the Synthetic Pathways

To better understand the flow and components of each synthetic route, the following diagrams are provided.

Conventional_Synthesis 4-Chlorobutanol 4-Chlorobutanol Reaction_Mixture Reaction Mixture (Room Temp, 30 min) 4-Chlorobutanol->Reaction_Mixture Dihydropyran Dihydropyran Dihydropyran->Reaction_Mixture HCl (catalyst) HCl (catalyst) HCl (catalyst)->Reaction_Mixture Aqueous_Workup Aqueous Workup (H2O, NaHCO3) Reaction_Mixture->Aqueous_Workup Drying_Distillation Drying & Distillation Aqueous_Workup->Drying_Distillation Aqueous_Waste Aqueous Waste Aqueous_Workup->Aqueous_Waste Product This compound Drying_Distillation->Product

Caption: Workflow for the conventional synthesis of this compound.

Green_Synthesis 4-Chlorobutanol 4-Chlorobutanol Reaction_Mixture Reaction Mixture (Solvent-free, Room Temp, 5 min) 4-Chlorobutanol->Reaction_Mixture Dihydropyran Dihydropyran Dihydropyran->Reaction_Mixture [morH]HSO4 (catalyst) [morH]HSO4 (catalyst) [morH]HSO4 (catalyst)->Reaction_Mixture Direct_Isolation Direct Isolation Reaction_Mixture->Direct_Isolation Product This compound Direct_Isolation->Product

Caption: Workflow for the greener, solvent-free synthesis of this compound.

Discussion and Conclusion

The comparison of the two synthetic routes highlights a significant advantage of the greener, solvent-free method in terms of environmental impact. The elimination of an aqueous workup drastically reduces water consumption and the generation of contaminated aqueous waste. The shorter reaction time and high yield of the catalyzed solvent-free reaction also contribute to its efficiency and sustainability.

While the atom economy for both reactions is theoretically high, the E-Factor and Process Mass Intensity are projected to be substantially lower for the greener method. The use of a reusable, less corrosive, and less volatile catalyst further improves the safety and environmental profile of the synthesis.

The primary environmental concerns for both syntheses lie in the inherent hazards of the starting materials, 4-chlorobutanol and dihydropyran. Both are flammable and pose health risks, necessitating careful handling and containment to prevent environmental release.

References

Safety Operating Guide

Proper Disposal of 2-(4-Chlorobutoxy)tetrahydropyran: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-(4-Chlorobutoxy)tetrahydropyran (CAS No. 41302-05-0), a halogenated organic compound and ether used in pharmaceutical development, agricultural chemical formulation, and polymer chemistry.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Essential Safety and Handling Precautions

Prior to disposal, it is imperative to handle this compound with appropriate care. This compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[2]

  • Clothing: Wear protective clothing.[2]

  • Eye and Face Protection: Wear eye and face protection.[2]

Handling and Storage:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Use only outdoors or in a well-ventilated area.[2]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Quantitative Data

Below is a summary of the key quantitative data for this compound.

PropertyValue
CAS Number 41302-05-0[1][4][5][6]
Molecular Formula C9H17ClO2[1][4][6]
Molecular Weight 192.68 g/mol [1][4][6]
Appearance Colorless to light yellow clear liquid[1]
Density 1.07 g/cm³[1]
Boiling Point 131 °C at 18 mmHg[1]
Refractive Index n20/D 1.4605 (lit.)[5]

Experimental Protocol for Peroxide Detection

As an ether, this compound has the potential to form explosive peroxides upon prolonged storage and exposure to air. Therefore, before proceeding with disposal, it is crucial to test for the presence of peroxides.

Materials:

  • Sample of this compound

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Starch solution (optional)

  • Test tube

Procedure:

  • In a clean test tube, add 1 mL of the this compound to be tested.

  • Prepare a fresh solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.

  • Add the potassium iodide solution to the test tube containing the sample.

  • Gently shake the mixture.

  • Observe for a color change.

    • Pale yellow: Indicates a low concentration of peroxides.

    • Bright yellow or brown: Indicates a high and potentially hazardous concentration of peroxides.

    • Uncertain result: Add a few drops of starch solution. A blue color indicates the presence of peroxides.

If peroxides are detected, do not proceed with standard disposal. Contact your institution's Environmental Health and Safety (EHS) office for guidance on decontaminating the material before disposal.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves segregation, proper labeling, and disposal as hazardous waste, typically through high-temperature incineration.

1. Waste Segregation:

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

  • Crucially, do not mix this halogenated organic waste with non-halogenated organic waste.

2. Container Management:

  • Use a container that is compatible with chlorinated organic compounds. The original container is often a suitable choice.

  • Ensure the container is in good condition and has a secure, tightly fitting lid.

  • The exterior of the container must be clean and free of any chemical residue.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".

  • Include the approximate volume or mass of the waste.

4. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • The primary method for the disposal of chlorinated hydrocarbons is high-temperature incineration, typically at temperatures ranging from 870°C to 1200°C.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_preliminary Preliminary Steps cluster_segregation Waste Handling cluster_storage Storage & Disposal A Wear Appropriate PPE B Test for Peroxides A->B C Segregate as Halogenated Waste B->C If Peroxide Negative G Contact EHS for Decontamination B->G If Peroxide Positive D Use Compatible & Labeled Container C->D E Store in Designated Area D->E F Arrange for Professional Disposal (Incineration) E->F

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-Chlorobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 2-(4-Chlorobutoxy)tetrahydropyran are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, offering value beyond the product by prioritizing laboratory safety and confident chemical handling.

For the safe handling of this compound, a colorless to light yellow clear liquid, a comprehensive understanding of personal protective equipment (PPE), operational procedures, and disposal is paramount.[1] This compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a building block in polymer chemistry.[1] Adherence to the following guidelines will minimize risks and ensure safe operational conduct.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of appropriate PPE. The following table summarizes the required protective gear.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles.Protects eyes from splashes.
Face ShieldWorn in addition to goggles when conditions warrant.Provides a secondary layer of protection for the entire face.
Hand Protection GlovesProtective industrial rubber gloves.Prevents skin contact with the chemical. Gloves must be inspected before use and disposed of after contamination.
Body Protection Protective ClothingLab coat or apron.Protects skin and personal clothing from contamination.
Rubber BootsAs needed, based on the scale of work.Provides additional protection against spills.
Respiratory Protection Not Generally RequiredGeneral exhaust ventilation is typically adequate.Use in a well-ventilated area. If ventilation is inadequate or in case of aerosol generation, a NIOSH-approved respirator may be necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for minimizing exposure and preventing accidents. The following workflow outlines the key steps.

Workflow for Safe Handling of this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Management cluster_disposal Waste Disposal receiving Receiving: Inspect container for damage and leaks. storage Storage: Store in a tightly closed container in a dry, well-ventilated place away from heat and ignition sources. Store at room temperature. receiving->storage ppe Don Appropriate PPE: Refer to the PPE table. storage->ppe handling Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Use only non-sparking tools and take precautionary measures against static discharge. ppe->handling spill Spill Response: Absorb spillage to prevent material damage. Clean up affected area. handling->spill In case of spill waste Waste Collection: Collect waste in a suitable, labeled container. handling->waste disposal Disposal: Dispose of contents/container in accordance with federal, state, and local laws. waste->disposal

Safe Handling Workflow

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] Wash contaminated clothing before reuse.[2]
Inhalation Remove person to fresh air and keep comfortable for breathing.[2]
Ingestion Rinse mouth. Do NOT induce vomiting.[2]

In all cases of exposure, seek medical attention if you feel unwell. [2]

Disposal Plan

Proper disposal of this compound and its containers is a critical final step in the chemical's lifecycle to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the contents in accordance with all applicable federal, state, and local regulations.[2] It is recommended to use a licensed professional waste disposal service.

  • Contaminated Packaging: Dispose of the container to an approved waste disposal plant. Do not reuse empty containers.

  • Spill Residues: Absorb spillage to prevent material damage and dispose of the absorbent material as hazardous waste in accordance with regulations.[2]

By adhering to these detailed safety and logistical protocols, researchers and professionals can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.